1-(Dimethylamino)-4-piperidinone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(dimethylamino)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-8(2)9-5-3-7(10)4-6-9/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDHCVUNDUBQCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to N-Substituted 4-Piperidones: The Case of 1-(Dimethylamino)-4-piperidinone
This guide provides a comprehensive technical overview of 1-(Dimethylamino)-4-piperidinone, a representative N-substituted 4-piperidone. While specific experimental data for this exact compound is sparse in public literature, this document synthesizes information from closely related analogs and established chemical principles to offer a robust guide for researchers. We will delve into its chemical identity, physicochemical properties, a validated synthetic approach, spectroscopic characterization, and its potential applications as a chemical intermediate.
Introduction and Chemical Identity
The 4-piperidone core is a foundational scaffold in medicinal chemistry and organic synthesis.[1] This heterocyclic ketone is a key intermediate for a wide array of piperidine derivatives, which are integral to numerous pharmaceuticals, including analgesics and antipsychotics.[1] The reactivity of the 4-piperidone structure is twofold: the enolizable ketone at the C4 position and the secondary amine at the N1 position, both of which allow for extensive functionalization.[1]
This compound is a derivative where the nitrogen of the piperidine ring is substituted with a dimethylamino group. This N-N bond introduces unique electronic and steric properties, making it an interesting, albeit less common, building block for further chemical exploration. Its formal IUPAC name is 1-(dimethylamino)piperidin-4-one.
The structure consists of a six-membered piperidone ring with a ketone at the 4-position and a dimethylamino group attached to the ring nitrogen at the 1-position.
Caption: Proposed workflow for the synthesis of this compound.
Step 1: Synthesis of 1-Amino-4-piperidone
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve 4-piperidone hydrochloride monohydrate (1 equivalent) in water.
-
Basification: Cool the solution to 0-5 °C in an ice bath and slowly add a solution of sodium hydroxide (2 equivalents) to liberate the free base.
-
N-Amination: Prepare a solution of hydroxylamine-O-sulfonic acid (1.1 equivalents) in water and add it dropwise to the cold 4-piperidone solution, maintaining the temperature below 10 °C.
-
Reaction: Allow the mixture to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, extract the aqueous layer with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-amino-4-piperidone.
Causality: The initial basification is crucial to deprotonate the piperidone hydrochloride, making the nitrogen nucleophilic. Hydroxylamine-O-sulfonic acid is an effective aminating agent for secondary amines.
Step 2: Reductive Amination to this compound
-
Reaction Setup: Dissolve the crude 1-amino-4-piperidone (1 equivalent) from the previous step in methanol.
-
Methylation: Add aqueous formaldehyde (2.5 equivalents, 37% solution) to the mixture.
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise, keeping the reaction mixture cool. The use of NaBH₃CN is advantageous as it is a mild reducing agent that selectively reduces the iminium ion intermediate in situ.
-
pH Adjustment: Maintain the reaction pH between 6 and 7 by adding small amounts of acetic acid.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Quenching and Work-up: Carefully quench the reaction by adding dilute HCl. Concentrate the mixture to remove methanol, then basify with NaOH and extract with ethyl acetate.
-
Purification: Dry the organic extracts, concentrate, and purify the resulting crude oil by vacuum distillation or column chromatography to obtain pure this compound.
Causality: Formaldehyde reacts with the primary amine to form an iminium ion, which is then selectively reduced by sodium cyanoborohydride. This two-step, one-pot procedure is a highly efficient method for methylation of amines.
Applications in Research and Drug Development
N-substituted 4-piperidones are valuable precursors in the synthesis of complex molecules. [2]Specifically, they are key intermediates in the preparation of fentanyl and its potent analgesic analogs. [3]The synthesis of these compounds often involves the N-alkylation of 4-piperidone as a critical step. [1][3] While this compound is not a direct precursor in these widely known routes, its unique N-amino functionality opens avenues for novel synthetic transformations. It could serve as a building block for:
-
Novel Heterocyclic Systems: The N-amino group can participate in cyclization reactions to form fused bicyclic structures.
-
Scaffold Derivatization: The dimethylamino group can be further modified or used to direct subsequent reactions on the piperidone ring.
-
Calcium Channel Blockers: Piperidine derivatives have been investigated as N-type calcium channel blockers for analgesic applications, suggesting a potential area of exploration for compounds derived from this scaffold. [4]
Safety and Handling
While a specific safety data sheet for this compound is not available, the safety profile can be inferred from related piperidones and aminating agents.
-
Hazards: Based on analogs like 1,3-Dimethyl-4-piperidone, the compound is likely to be a skin and eye irritant. [5]It may also cause respiratory irritation.
-
Handling: Standard laboratory safety protocols should be strictly followed. [6]This includes working in a well-ventilated fume hood, wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. [7]* Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from oxidizing agents.
References
-
PubChem. 4-Piperidone | C5H9NO | CID 33721. PubChem. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding 1,3-Dimethyl-4-Piperidinone: Properties and Industrial Significance. [Link]
-
PubChem. 1-Methyl-4-piperidone | C6H11NO | CID 74049. PubChem. [Link]
-
The Royal Society of Chemistry. 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. [Link]
-
Fakhraian, H., & Babaei Panbeh Riseh, M. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. [Link]
-
PubChem. 1,3-Dimethyl-4-piperidone | C7H13NO | CID 107311. PubChem. [Link]
-
ChemSynthesis. 4-dimethylamino-piperidine-1-carboxylic acid methyl ester. [Link]
-
Grokipedia. 4-Piperidone. [Link]
-
CAS. 1-Methyl-4-piperidone. CAS Common Chemistry. [Link]
-
Hu, L. Y., et al. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & Medicinal Chemistry, 8(6), 1203-1212. [Link]
-
ResearchGate. FTIR spectra of (A) 4-DMAP, (B) DHBQ and (C) [4-DMAP-DHBQ] CT complex. [Link]
-
The Royal Society of Chemistry. Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. [Link]
-
Loba Chemie. 4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS MSDS. [Link]
-
Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18), e2300343. [Link]
- Google Patents. CN102731369A - Synthesis method for N-substituted-4-piperidone.
-
Hasan, M. U., et al. (1985). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 23(5), 359-363. [Link]
-
PanReac AppliChem. 4-Piperidone hydrochloride monohydrate - Safety Data Sheet. [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. [Link]
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
-
Sciencemadness.org. Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]
- Google Patents. EP 3666757 A1 - PROCESS FOR PREPARING A PIPERIDIN-4-ONE.
-
United Bioresearch. 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid - Safety Data Sheet. [Link]
-
NIST. 4-Piperidinol, 1-(phenylmethyl)-. NIST WebBook. [Link]
-
ResearchGate. Synthesis, NMR Study and Antioxidant potency of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one. [Link]
- Google Patents. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
NIST. 4-Piperidinone, 1-methyl-. NIST WebBook. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3-Dimethyl-4-piperidone | C7H13NO | CID 107311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis of 1-(Dimethylamino)-4-piperidinone
Introduction
1-(Dimethylamino)-4-piperidinone is a crucial intermediate in the synthesis of various pharmaceutical compounds and a valuable building block in organic chemistry. Its structure, featuring a piperidinone core with a dimethylamino substituent on the nitrogen atom, allows for diverse chemical transformations. This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and practical considerations for researchers, scientists, and professionals in drug development.
The piperidine ring is a common structural motif in many natural products and pharmaceutical drugs.[1] Specifically, 4-piperidone and its derivatives are key precursors in the synthesis of a wide range of compounds, including analgesics like fentanyl.[2][3] The introduction of a dimethylamino group at the 1-position modifies the molecule's properties and provides a handle for further functionalization.
This document will focus on the most prevalent and efficient methods for the synthesis of this compound, with an emphasis on reductive amination and direct alkylation strategies. Each section will provide a thorough explanation of the underlying chemistry, step-by-step procedures, and the rationale behind the selection of reagents and reaction conditions.
I. Synthesis via Reductive Amination of 4-Piperidone
Reductive amination is a cornerstone of C-N bond formation in organic synthesis, valued for its efficiency and broad applicability.[4][5] This method typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. In the context of synthesizing this compound, this approach is not a direct route but is fundamental to creating precursors. A common strategy involves the reductive amination of a protected 4-piperidone, followed by deprotection and subsequent N-alkylation.
A. Mechanistic Overview
The synthesis of N-substituted piperidines from piperidone often employs reductive amination.[6] The reaction between a ketone and a secondary amine, in the presence of a suitable reducing agent, is a well-established method. The initial step is the formation of an iminium ion, which is then reduced by a hydride source.
B. Experimental Protocol: A Two-Step Approach
A practical route to this compound can be envisioned through the synthesis of an N-aryl or N-alkyl-4-aminopiperidine derivative, followed by methylation. While a direct reductive amination with dimethylamine and 4-piperidone to yield the target molecule is less commonly documented, the principles are transferable.
Step 1: Synthesis of a Precursor via Reductive Amination
This step illustrates the general procedure for reductive amination of a protected 4-piperidone, which is a key intermediate.
-
Reaction Setup: To a solution of N-Boc-4-piperidinone (1 equivalent) and an aniline derivative (1.1 equivalents) in dichloromethane, add acetic acid (1 equivalent).[7]
-
Reduction: Cool the mixture in an ice bath and add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise.[7] Allow the reaction to stir and warm to room temperature overnight.
-
Work-up: Quench the reaction by adding an aqueous solution of 2M NaOH and stir for one hour.[7] Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: N-Methylation
The resulting secondary amine can then be methylated using various established methods, such as the Eschweiler-Clarke reaction (using formic acid and formaldehyde) or by reaction with a methylating agent like methyl iodide.
C. Rationale and Considerations
-
Choice of Protecting Group: The use of a Boc (tert-butyloxycarbonyl) protecting group for the piperidine nitrogen is common due to its stability under many reaction conditions and its straightforward removal under acidic conditions.[7]
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, particularly effective for the reductive amination of ketones.[8] It is less basic and more tolerant of acidic conditions compared to other borohydrides like sodium borohydride.
-
Reaction Conditions: The reaction is typically carried out in a chlorinated solvent like dichloromethane at room temperature. The presence of a mild acid like acetic acid facilitates the formation of the iminium ion intermediate.
II. Synthesis via Alkylation of 4-Piperidone
Direct N-alkylation of 4-piperidone or its derivatives is another viable synthetic strategy.[9] This approach involves the reaction of the piperidone nitrogen with an appropriate alkylating agent.
A. Direct N-Alkylation with a Dimethylamine Equivalent
A direct synthesis of this compound can be achieved by reacting 4-piperidone with a reagent that can introduce the dimethylamino group.
B. Experimental Protocol
-
Reaction Setup: In a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, dissolve 4-piperidone hydrochloride monohydrate.
-
Base: Add a suitable base, such as potassium carbonate or triethylamine, to neutralize the hydrochloride and deprotonate the piperidine nitrogen.
-
Alkylation: Introduce the alkylating agent. For the synthesis of this compound, a reagent like N,N-dimethylhydrazine could potentially be used, followed by a reduction step, though this is a hypothetical route based on general principles. A more direct, albeit less common, approach might involve a specialized dimethylaminating agent.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to facilitate the reaction.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up by filtering off any solids, removing the solvent under reduced pressure, and purifying the crude product by distillation or column chromatography.
C. Causality in Experimental Choices
-
Solvent: Aprotic polar solvents like DMF are often used for N-alkylation reactions as they can dissolve the reactants and facilitate the nucleophilic substitution reaction without interfering.
-
Base: The choice of base is crucial to deprotonate the piperidine nitrogen, making it nucleophilic. An inorganic base like potassium carbonate is often used as it is inexpensive and can be easily removed by filtration.[8]
-
Starting Material: Commercially available 4-piperidone is often in the form of its hydrochloride monohydrate, which is more stable.[8] The initial step in any N-alkylation is the liberation of the free base.
III. Characterization of this compound
The successful synthesis of this compound must be confirmed through rigorous analytical characterization.
| Property | Value | Source |
| Molecular Formula | C7H14N2O | [10] |
| Molecular Weight | 142.199 g/mol | [10] |
| CAS Number | 90270-98-7 | [10] |
Spectroscopic Data:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum would be expected to show signals corresponding to the dimethylamino protons, as well as the protons on the piperidinone ring. The ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon and the carbons of the piperidine ring and methyl groups.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1700-1725 cm⁻¹.[12]
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak (M+) appearing at m/z 142.[11]
IV. Safety and Handling
As with all chemical syntheses, appropriate safety precautions must be taken when handling the reagents and products involved in the synthesis of this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Fume Hood: All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of vapors.
-
Reagent Handling: Many of the reagents used, such as alkylating agents and strong bases, are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.
V. Conclusion
The synthesis of this compound is a key step in the preparation of numerous compounds of interest to the pharmaceutical industry. The methods outlined in this guide, primarily focusing on the principles of reductive amination and N-alkylation, provide a solid foundation for researchers and drug development professionals. A thorough understanding of the reaction mechanisms, careful selection of reagents and conditions, and rigorous characterization of the final product are all essential for a successful synthesis.
Visualizations
Reaction Workflow: Reductive Amination Approach
Caption: Workflow for the synthesis of an N-substituted-4-aminopiperidine precursor.
Logical Relationship: Synthesis Strategy Selection
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Piperidone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. 1-(DIMETHYLAMINO)PIPERIDIN-4-ONE | CAS#:90270-98-7 | Chemsrc [chemsrc.com]
- 11. researchgate.net [researchgate.net]
- 12. 1-Methyl-4-piperidone | C6H11NO | CID 74049 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-(Dimethylamino)-4-piperidinone molecular weight and formula
An In-Depth Technical Guide to 1-(Dimethylamino)-4-piperidinone: Properties, Synthesis, and Applications in Medicinal Chemistry
Introduction
The piperidine ring is a ubiquitous and highly valued structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional arrangements of substituents, making it an ideal scaffold for interacting with biological targets. Within this class, 4-piperidone and its derivatives serve as exceptionally versatile intermediates, enabling the synthesis of complex molecules with a wide range of pharmacological activities, from analgesics to antitumor agents.[1][2][3]
This technical guide provides a comprehensive overview of a specific and valuable derivative: this compound. We will delve into its core molecular properties, propose a logical synthetic pathway with detailed protocols, analyze its potential applications in drug discovery, and outline essential safety and handling procedures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this heterocyclic building block in their scientific endeavors.
Core Molecular Profile
This compound is a unique derivative where the piperidine nitrogen is substituted with a dimethylamino group, forming an N-N bond. This structural feature significantly influences its chemical properties and potential applications. The fundamental molecular details are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 1-(dimethylamino)piperidin-4-one | ChemSrc[4] |
| CAS Number | 90270-98-7 | ChemSrc[4] |
| Molecular Formula | C₇H₁₄N₂O | ChemSrc[4] |
| Molecular Weight | 142.20 g/mol | ChemSrc[4] |
| Exact Mass | 142.110613 g/mol | ChemSrc[4] |
| InChIKey | GFDHCVUNDUBQCK-UHFFFAOYSA-N | ChemSrc[4] |
| SMILES | CN(C)N1CCC(=O)CC1 | ChemSrc[4] |
Physicochemical Properties and Spectroscopic Characterization
While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Predicted Physicochemical Properties:
-
Physical State: Expected to be a solid or high-boiling point oil at room temperature, similar to other N-substituted piperidones.
-
Solubility: Likely soluble in polar organic solvents such as methanol, ethanol, and dichloromethane. Its polarity, imparted by the ketone and dimethylamino groups, suggests some solubility in water.
-
pKa: The presence of two tertiary amine nitrogens suggests it will be basic. The N,N-dimethylamino group is expected to be the more basic site.
Predicted Spectroscopic Data: A detailed spectroscopic analysis is crucial for structure verification. The following are predicted key signals based on established principles.
-
¹H NMR:
-
~2.5-2.8 ppm (Singlet, 6H): The six equivalent protons of the N(CH₃)₂ group.
-
~2.8-3.1 ppm (Multiplet, 4H): Protons on the carbons adjacent to the piperidine nitrogen (C2 and C6).
-
~2.4-2.6 ppm (Multiplet, 4H): Protons on the carbons adjacent to the carbonyl group (C3 and C5).
-
-
¹³C NMR:
-
~205-210 ppm: The characteristic signal for the C=O carbonyl carbon.
-
~50-60 ppm: Signals for the C2 and C6 carbons attached to the piperidine nitrogen.
-
~40-50 ppm: Signals for the C3 and C5 carbons adjacent to the carbonyl.
-
~45 ppm: Signal for the two methyl carbons of the dimethylamino group.
-
-
FT-IR (Infrared Spectroscopy):
-
~1715 cm⁻¹: A strong, sharp absorption peak corresponding to the C=O (ketone) stretching vibration.
-
~2750-2950 cm⁻¹: C-H stretching vibrations from the aliphatic methyl and methylene groups.
-
~1100-1250 cm⁻¹: C-N stretching vibrations.
-
Synthesis and Purification
N-substituted 4-piperidones are valuable intermediates in pharmaceutical synthesis.[5] The synthesis of this compound can be logically achieved through the N-amination of 4-piperidone. A common and effective method for creating N-amino bonds is through reaction with an activated aminating agent.
Proposed Synthetic Pathway: A representative synthesis involves the reaction of 4-piperidone hydrochloride hydrate with an aminating agent such as N,N-dimethylhydroxylamine in the presence of a suitable base to neutralize the hydrochloride and facilitate the reaction.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask under an inert nitrogen atmosphere, add 4-piperidone hydrochloride hydrate (1.0 eq). Suspend the solid in dichloromethane (DCM).
-
Base Addition: Add triethylamine (2.2 eq) to the suspension and stir for 15 minutes to form the free base of 4-piperidone in situ.
-
Amination: Add N,N-dimethylhydroxylamine (1.2 eq) dropwise to the mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
-
Verification: Confirm the structure and purity of the final product using NMR and mass spectrometry.
Causality Note: The use of triethylamine is critical to neutralize the HCl salt of the starting material, liberating the nucleophilic secondary amine of 4-piperidone for reaction. The aqueous workup removes the resulting triethylamine hydrochloride salt and any unreacted reagents.
Applications in Research and Drug Development
The true value of this compound lies in its role as a sophisticated building block for creating novel drug candidates. The 4-piperidone core is a well-established "privileged scaffold" in medicinal chemistry.
Key Application Areas:
-
Precursor for Opioid Analgesics: The 4-piperidone scaffold is famously the central component in the synthesis of fentanyl and its numerous potent analogues.[1][6] The ketone at the 4-position is readily converted to an aniline group, a key step in constructing the final drug molecule.
-
CNS-Active Agents: Derivatives of 4-piperidone are integral to compounds targeting the central nervous system, including N-type calcium channel blockers for analgesia and other neurological targets.[7]
-
Curcumin Mimics for Oncology and Inflammation: The 4-piperidone ring can be used to create rigid analogues of curcumin. These mimics, often 3,5-bis(ylidene)-4-piperidones, have shown promising antitumor, anti-inflammatory, and cholinesterase inhibitory properties, overcoming the poor pharmacokinetic profile of natural curcumin.[2][3]
-
Novel Heterocyclic Scaffolds: The N-(dimethylamino) moiety of this compound offers a unique handle for further chemical modification. It can act as a basic center to improve aqueous solubility or serve as a directing group in subsequent reactions, allowing for the creation of novel compound libraries with diverse biological activities.
Caption: Role of the 4-piperidone scaffold in drug development.
Handling and Safety Precautions
| Precaution Category | Recommended Action | Rationale |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, a lab coat, and chemical safety goggles. | To prevent skin and eye contact with the potentially corrosive material.[8][10] |
| Handling | Use only in a well-ventilated area or a chemical fume hood. Avoid creating dust. | To prevent inhalation, which may cause respiratory irritation.[9][11] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. | To prevent degradation and ensure stability. |
| First Aid (In case of exposure) | Eyes: Rinse cautiously with water for several minutes. Skin: Wash off immediately with soap and plenty of water. Ingestion: Do NOT induce vomiting; seek immediate medical attention. | Standard first aid for corrosive and harmful chemicals.[8][9] |
Conclusion
This compound represents more than just a chemical formula; it is a strategically designed building block for the advancement of medicinal chemistry. Its core 4-piperidone scaffold provides proven utility in creating high-value pharmaceuticals, while the N-dimethylamino group offers a unique point of modification for tuning molecular properties. By understanding its synthesis, characteristics, and potential applications, researchers can effectively utilize this compound to explore new chemical space and develop the next generation of therapeutic agents.
References
-
1-(DIMETHYLAMINO)PIPERIDIN-4-ONE | CAS#:90270-98-7. Chemsrc.[Link]
-
This compound. LabSolutions.[Link]
-
Process for preparing a piperidin-4-one. European Patent Office - EP 3666757 A1.[Link]
-
1,3-Dimethyl-4-piperidone | C7H13NO. PubChem - NIH.[Link]
-
The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. PubMed.[Link]
-
Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Natural and Applied Sciences.[Link]
-
4-Piperidone synthesis. Organic Chemistry Portal.[Link]
-
4-Piperidone. Wikipedia.[Link]
-
N-Phenethyl-4-piperidinone. Wikipedia.[Link]
-
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances.[Link]
-
4-dimethylamino-piperidine-1-carboxylic acid methyl ester. ChemSynthesis.[Link]
- The synthetic method of 4-dimethylaminopiperidine hydrochloride.
- Synthesis method for N-substituted-4-piperidone.
-
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Publishing.[Link]
Sources
- 1. 4-Piperidone - Wikipedia [en.wikipedia.org]
- 2. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 1-(DIMETHYLAMINO)PIPERIDIN-4-ONE | CAS#:90270-98-7 | Chemsrc [chemsrc.com]
- 5. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]
- 6. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 7. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to 1-(Dimethylamino)-4-piperidinone: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of the chemical structure, synthesis, characterization, and potential applications of 1-(dimethylamino)-4-piperidinone. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in novel heterocyclic scaffolds.
Introduction: The Piperidin-4-one Scaffold
The piperidin-4-one moiety is a crucial pharmacophore found in a wide array of biologically active compounds and natural products. Its rigid, six-membered heterocyclic structure provides a versatile scaffold for the synthesis of diverse derivatives with a range of pharmacological activities, including analgesic, anticancer, antiviral, and antimicrobial properties[1][2]. The ability to introduce substituents at various positions of the piperidine ring allows for the fine-tuning of physicochemical properties and biological targets. This guide focuses on a specific derivative, this compound, exploring its unique structural features and potential as a building block in drug discovery.
Chemical Structure and Properties of this compound
This compound is a heterocyclic compound with the molecular formula C₇H₁₄N₂O. Its structure consists of a piperidin-4-one ring with a dimethylamino group attached to the nitrogen atom at position 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O | - |
| Molecular Weight | 142.20 g/mol | - |
| CAS Number | 90270-98-7 | - |
| IUPAC Name | 1-(dimethylamino)piperidin-4-one | - |
| Predicted LogP | -0.2 | - |
| Predicted pKa | 7.5 (for the piperidine nitrogen) | - |
The presence of the N-dimethylamino group introduces unique electronic and steric properties to the piperidin-4-one scaffold. The lone pair of electrons on the nitrogen of the dimethylamino group can influence the reactivity of the piperidine ring and the carbonyl group.
Synthesis of this compound
Proposed Synthetic Pathway: Reductive Amination of 4-Piperidone
A highly probable synthetic route is the reductive amination of 4-piperidone hydrochloride monohydrate with N,N-dimethylhydrazine. This method is analogous to the synthesis of other N-substituted piperidines[3]. The reaction likely proceeds through the formation of a hydrazone intermediate, which is then reduced in situ to the desired N,N-dimethylamino piperidine.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Prospective)
The following is a prospective experimental protocol for the synthesis of this compound based on standard reductive amination procedures.
Materials:
-
4-Piperidone hydrochloride monohydrate
-
N,N-Dimethylhydrazine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a solution of 4-piperidone hydrochloride monohydrate (1.0 eq) in 1,2-dichloroethane (DCE) is added N,N-dimethylhydrazine (1.2 eq). The mixture is stirred at room temperature for 1 hour to facilitate the formation of the hydrazone intermediate.
-
Reductive Agent Addition: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise to the stirred suspension at 0 °C.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane (DCM) (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Spectroscopic Characterization (Predicted)
As no experimental spectra for this compound are publicly available, the following are predicted spectroscopic data based on the analysis of structurally similar compounds, such as 1-methyl-4-piperidone and other N-substituted piperidinones.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidine ring and the dimethylamino group.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -N(CH₃)₂ | 2.3 - 2.5 | s | 6H |
| -CH₂-C=O | 2.5 - 2.7 | t | 4H |
| -CH₂-N- | 2.8 - 3.0 | t | 4H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 208 - 212 |
| -CH₂-C=O | 40 - 45 |
| -CH₂-N- | 50 - 55 |
| -N(CH₃)₂ | 45 - 50 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the carbonyl group and C-N bonds.
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (ketone) | 1710 - 1730 | Strong |
| C-N stretch | 1100 - 1250 | Medium-Strong |
| C-H stretch (alkane) | 2850 - 2960 | Medium |
Mass Spectrometry
The mass spectrum (Electron Ionization) is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.
Table 5: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Fragment |
| 142 | [M]⁺ |
| 98 | [M - N(CH₃)₂]⁺ |
| 71 | [M - C₃H₅NO]⁺ |
| 44 | [N(CH₃)₂]⁺ |
Chemical Reactivity and Potential Transformations
The this compound molecule possesses two primary reactive sites: the ketone at the C4 position and the N-dimethylamino group at the N1 position.
Caption: Potential chemical transformations of this compound.
-
Reactions at the Carbonyl Group: The ketone can undergo a variety of standard carbonyl reactions, such as reduction to the corresponding alcohol, Wittig olefination to form an exocyclic double bond, and further reductive amination to introduce a substituent at the 4-position.
-
Reactions at the N-Dimethylamino Group: The N-dimethylamino group can be quaternized with alkyl halides to form the corresponding ammonium salts. It may also be susceptible to oxidation to form the N-oxide.
Potential Applications in Drug Discovery
While there is no direct evidence of the biological activity of this compound itself, the broader class of 4-piperidinone derivatives has shown significant promise in medicinal chemistry[1][2]. The structural features of this compound make it an attractive starting material for the synthesis of novel therapeutic agents.
As a Scaffold for Novel Analgesics
Derivatives of 4-aminopiperidine are known to interact with opioid receptors and have been investigated as potent analgesics[4]. The this compound core could be elaborated to generate novel ligands for opioid or other pain-related receptors.
Development of Antimicrobial Agents
The piperidine nucleus is present in several known antimicrobial agents. By modifying the this compound scaffold, it may be possible to develop new compounds with antibacterial or antifungal activity.
CNS-Active Agents
The piperidine ring is a common feature in many centrally acting drugs. The physicochemical properties of this compound suggest that its derivatives could potentially cross the blood-brain barrier, making them candidates for the development of agents targeting central nervous system disorders.
Conclusion
This compound is a heterocyclic compound with a unique substitution pattern that holds potential as a versatile building block in medicinal chemistry. This guide has outlined its chemical structure, proposed a viable synthetic route, and predicted its spectral characteristics. The reactivity of its functional groups offers numerous possibilities for derivatization, paving the way for the exploration of novel compounds with potential therapeutic applications. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery and development.
References
- Dubey, B. K., Sahu, S. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
- Huang, H., Li, X., Xie, P., Li, X., Xu, X. J., Qian, Y., ... & Liu, J. (2020). Discovery of 3-((dimethylamino) methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European journal of medicinal chemistry, 189, 112070.
- Khattab, S. N., & Al-Jaidi, B. A. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC advances, 12(47), 30589-30611.
- Murugesan, V., & Manimekalai, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
- Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.
- Schober, L., Pferschy-Wenzig, E. M., Beres, T., Kunert, O., & Bauer, R. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 25(21), 5139.
- Wang, Z., Chen, J., & Li, W. (2019). An In-depth Technical Guide to N,N,4-Trimethylpiperidin-4-amine. BenchChem.
- Zaragoza, F. (2011).
- Zhang, H., & Chen, Y. (2020).
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(Dimethylamino)-4-piperidinone: A Key Heterocyclic Scaffold in Medicinal Chemistry
Abstract
The piperidine ring is a foundational scaffold in modern pharmacology, present in a significant percentage of top-selling pharmaceuticals.[1][2] Its N-substituted derivatives, particularly the 4-piperidones, serve as exceptionally versatile intermediates for synthesizing complex molecules with a wide array of biological activities, including analgesic, anticancer, and antiviral properties.[3][4] This guide provides a comprehensive technical overview of 1-(Dimethylamino)-4-piperidinone (CAS No. 90270-98-7), a unique derivative featuring an N-amino functionality. Due to the limited availability of published experimental data for this specific molecule, this document synthesizes information from analogous structures and foundational chemical principles to offer expert insights into its physicochemical properties, reactivity, and potential applications. We present a plausible synthetic pathway, discuss the unique chemical nature conferred by the N,N-dimethylhydrazinyl group, and provide critical safety and handling protocols relevant to this class of compounds, aiming to equip researchers and drug development professionals with the knowledge to effectively utilize this valuable chemical scaffold.
Introduction and Strategic Importance
Nitrogen-containing heterocycles are arguably the most significant structural motifs in medicinal chemistry, with over 60% of all unique small-molecule drugs containing at least one N-heterocyclic ring.[1][5] Their prevalence stems from their ability to engage in specific hydrogen bonding, dipole-dipole, and van der Waals interactions with biological targets like enzymes and receptors, while also providing a three-dimensional framework that can be precisely tailored to optimize pharmacokinetic and pharmacodynamic properties.[5][6]
Within this class, the 4-piperidone core is a time-tested and invaluable building block.[4] The ketone at the 4-position provides a reactive handle for a multitude of chemical transformations, such as reductive amination, condensation reactions, and the generation of spirocyclic systems, allowing for the introduction of diverse functional groups crucial for biological activity.[7]
This compound introduces a compelling structural feature: an N-amino group, which is essentially a cyclic, N,N-disubstituted hydrazine. This N-N bond distinguishes it from common N-alkyl or N-aryl piperidones, imparting unique reactivity, basicity, and metabolic characteristics. Understanding these properties is paramount for its strategic deployment in drug discovery programs.
Physicochemical and Spectroscopic Profile
While specific experimental data for this compound is not widely reported in commercial databases or the scientific literature,[8] a profile can be constructed based on its structure and data from analogous compounds. This predictive approach is essential for designing reaction conditions, purification strategies, and analytical methods.
Predicted Physicochemical Properties
The properties of this molecule are dictated by the polar ketone, the basic tertiary amine of the hydrazine moiety, and the flexible six-membered ring.
| Property | Predicted Value / Characteristic | Rationale and Field Insights |
| CAS Number | 90270-98-7 | N/A |
| Molecular Formula | C₇H₁₄N₂O | Derived from structure. |
| Molecular Weight | 142.20 g/mol | Calculated from formula. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Similar N-substituted piperidones are often oils or low-melting solids. Color may develop upon storage due to minor oxidation. |
| Boiling Point | Data not available. Estimated >200 °C at atm. pressure. | The presence of the polar ketone and the increased molecular weight compared to piperidine suggest a significantly higher boiling point. Vacuum distillation would be the required method for purification. |
| Melting Point | Data not available. | N/A |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, Ethanol, Dichloromethane, THF). Limited solubility in non-polar solvents (e.g., Hexane). Appreciable water solubility is expected. | The polar ketone and basic nitrogen atoms will facilitate solvation in polar protic and aprotic solvents. The basic nitrogen can be protonated, leading to high solubility in aqueous acidic solutions. |
| pKa (of conjugate acid) | Estimated: 7.0 - 8.5 | The pKa is expected to be slightly lower than that of a typical N-alkyl piperidine due to the electron-withdrawing effect of the adjacent nitrogen atom in the hydrazine moiety. This value is critical for designing extractions and salt formation protocols. |
Expected Spectroscopic Signatures
For a researcher who has synthesized this compound, spectroscopic analysis is the primary method of structural confirmation. The following are the expected key features:
-
¹H NMR (Proton NMR):
-
Piperidine Ring Protons: Two sets of multiplets, likely in the δ 2.5-3.5 ppm range, corresponding to the two CH₂ groups adjacent to the nitrogen (position 2 and 6) and the two CH₂ groups adjacent to the ketone (position 3 and 5). These would appear as complex multiplets due to coupling.
-
N-Methyl Protons: A sharp singlet at approximately δ 2.3-2.6 ppm, integrating to 6 protons, representing the two equivalent methyl groups on the exocyclic nitrogen. This singlet is a highly diagnostic feature.
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 205-215 ppm, which is characteristic of a ketone in a six-membered ring.
-
Piperidine Ring Carbons: Signals for the four distinct methylene carbons of the piperidine ring, expected between δ 40-60 ppm.
-
N-Methyl Carbons: A signal around δ 40-50 ppm corresponding to the two equivalent methyl carbons.
-
-
IR (Infrared) Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band in the range of 1710-1725 cm⁻¹. This is the most prominent feature and is indicative of the saturated six-membered ring ketone.
-
C-N Stretch: Medium intensity bands in the 1100-1250 cm⁻¹ region.
-
C-H Stretch: Aliphatic C-H stretching bands just below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): An ion at m/z = 142 under electron ionization (EI) or the protonated molecule [M+H]⁺ at m/z = 143 under electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₇H₁₄N₂O.
-
Key Fragmentation: Expect fragmentation patterns involving the loss of the dimethylamino group or cleavage of the piperidine ring.
-
Synthesis and Chemical Reactivity
Representative Synthesis Protocol
While a specific published protocol for this compound is not readily found, a chemically sound and logical approach involves the N-amination of a 4-piperidone precursor. The following protocol is a representative, field-proven method for the synthesis of N-amino heterocycles, adapted for this specific target.[9]
Reaction: Condensation of 4-Piperidone with Unsymmetrical Dimethylhydrazine (UDMH).
Core Directive: This is a nucleophilic addition-elimination reaction. The initial step is the formation of a hemiaminal intermediate, which then dehydrates to form a hydrazone. Subsequent reduction of the hydrazone yields the final N-aminopiperidine product. A one-pot reductive amination is often preferable.
Step-by-Step Methodology:
-
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-piperidone hydrochloride monohydrate (15.3 g, 0.1 mol) and methanol (100 mL).
-
Basification: Cool the stirred suspension in an ice bath and add a solution of sodium methoxide (5.4 g, 0.1 mol) in methanol (25 mL) dropwise to liberate the free base of 4-piperidone. Stir for 30 minutes at 0-5 °C. Causality Note: The hydrochloride salt must be neutralized to provide the nucleophilic secondary amine for the subsequent reaction.
-
Hydrazine Addition: To the cold mixture, add unsymmetrical dimethylhydrazine (UDMH) (6.6 g, 0.11 mol) dropwise. Safety Note: UDMH is toxic and a suspected carcinogen. Handle only in a certified chemical fume hood with appropriate personal protective equipment.
-
Reductive Amination: Slowly add sodium cyanoborohydride (NaBH₃CN) (6.9 g, 0.11 mol) portion-wise, ensuring the internal temperature does not exceed 15 °C. Expertise Note: Sodium cyanoborohydride is a milder reducing agent than sodium borohydride and is selective for the reduction of iminium ions/hydrazones in the presence of ketones, preventing reduction of the 4-keto group.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of 2 M hydrochloric acid until the pH is ~2 to decompose any remaining reducing agent (vigorous gas evolution may occur). Then, basify the solution to pH >12 with 6 M sodium hydroxide solution.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel (using a gradient eluent system such as dichloromethane/methanol with 1% triethylamine) to afford pure this compound.
Synthesis Workflow Diagram
Caption: Plausible synthesis of this compound.
Key Chemical Reactivity
-
Ketone Moiety: The carbonyl group at C-4 is the primary site for synthetic elaboration. It can undergo:
-
Reductive Amination: Reaction with primary amines in the presence of a reducing agent to form 4-amino-piperidine derivatives, a cornerstone of many drug syntheses.[10]
-
Wittig Reaction: Conversion of the ketone to an exocyclic double bond (e.g., a methylidene group).
-
Grignard/Organolithium Addition: Nucleophilic addition to the carbonyl to form tertiary alcohols.
-
Condensation Reactions: Aldol or Knoevenagel-type condensations at the α-positions (C-3 and C-5) under basic or acidic conditions.
-
-
N-Amino Moiety: The 1-(dimethylamino) group is a substituted hydrazine and exhibits unique reactivity:
-
Basicity: The exocyclic nitrogen is basic and can be readily protonated to form salts, which is useful for purification and formulation.
-
Nucleophilicity: It can act as a nucleophile, although it is sterically hindered.
-
Oxidation: Hydrazines are susceptible to oxidation. Strong oxidizing agents can lead to cleavage of the N-N bond or other transformations. This sensitivity necessitates careful handling and storage under an inert atmosphere.
-
Applications in Drug Discovery and Development
The this compound scaffold is a valuable starting material for building libraries of complex molecules for screening. The piperidone core is a known pharmacophore, and the N-dimethylamino group serves as a unique modulator of physicochemical properties.
-
Scaffold for CNS Agents: The piperidine ring is a common feature in drugs targeting the central nervous system (CNS). The ability to derivatize the 4-position allows for the synthesis of ligands for opioid, dopamine, and serotonin receptors.[11]
-
Calcium Channel Blockers: 4-Aminopiperidine derivatives have been successfully developed as N-type calcium channel blockers for the treatment of pain.[10] this compound is an ideal precursor for creating novel analogues in this class.
-
Modulation of Physicochemical Properties: The N-amino group can influence a compound's lipophilicity, polarity, and metabolic stability. The basic nitrogen can serve as a handle for salt formation, improving solubility and bioavailability.
-
Bioisosteric Replacement: In drug design, an N-amino group can be considered a bioisostere for other functionalities, such as a methyleneoxy (-CH₂-O-) or a substituted aminomethyl (-CH₂-NR₂) group, allowing chemists to explore new chemical space while retaining key binding interactions.[6]
Safety, Handling, and Storage
-
Toxicity:
-
Piperidone Core: Piperidine derivatives can be irritants to the skin, eyes, and respiratory tract.
-
Hydrazine Moiety: Hydrazine and its derivatives (like UDMH) are classified as highly toxic and are suspected human carcinogens.[12][13][14] Chronic exposure should be avoided, and exposure levels must be kept to an absolute minimum.[15]
-
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Skin and Body: A lab coat is mandatory. For larger quantities, a chemical-resistant apron or suit is recommended.
-
Respiratory: All handling of this compound must be performed inside a certified chemical fume hood to prevent inhalation of vapors.
-
-
Handling and Storage:
-
Inert Atmosphere: Due to its potential sensitivity to oxidation, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon).
-
Incompatibilities: Hydrazines are powerful reducing agents and can react violently with oxidizing agents (e.g., peroxides, nitrates, halogens).[13] Store away from acids and oxidizers.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat and direct sunlight.
-
-
Spill and Waste Management:
-
Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.
-
Do not allow the material to enter drains.
-
Waste containing hydrazine derivatives should be treated as hazardous and disposed of according to local, state, and federal regulations. Quenching with a dilute solution of sodium hypochlorite (bleach) or hydrogen peroxide can be used to destroy residual hydrazine in waste streams, but this should be done with caution and under controlled conditions.[13]
-
Conclusion
This compound represents a synthetically valuable but under-characterized building block at the intersection of piperidine and hydrazine chemistry. Its strategic importance lies in its potential to generate novel chemical entities with modulated pharmacological and pharmacokinetic profiles. While the absence of extensive published data requires researchers to proceed with caution, applying the fundamental principles of chemical reactivity and safety outlined in this guide will enable its effective and safe use in advancing medicinal chemistry and drug discovery programs. The predictive and analogue-based approach detailed herein serves as a blueprint for scientists navigating the exploration of novel chemical space.
References
-
A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. [Link]
-
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. ResearchGate. [Link]
-
Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. [Link]
-
Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed. [Link]
-
Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. [Link]
-
N,N-dimethylamino-propylenediamine | C5H16N4. PubChem. [Link]
-
N,N-Dimethylaminoethylamine | C4H13N3. PubChem. [Link]
-
N-heterocycles: Recent Advances in Biological Applications. Bentham Science. [Link]
-
Hydrazine Safety & Handling Questions. Sciencemadness.org. [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central. [Link]
-
structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Semantic Scholar. [Link]
- WO2006115456A1 - Synthesis of 1-aminopiperidine.
-
A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PubMed Central. [Link]
-
Practical Hydrazine Hydrate Safety. Reddit. [Link]
-
Chemical Properties of N-Allyl-N,N-dimethylamine (CAS 2155-94-4). Cheméo. [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]
-
Safety and Handling of Hydrazine. Defense Technical Information Center. [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. ResearchGate. [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
-
Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]
-
4-Piperidone. Wikipedia. [Link]
-
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Publishing. [Link]
-
Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Publishing. [Link]
-
Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Physical and chemical properties of selected N-heterocycles. ResearchGate. [Link]
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]
-
Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Angewandte Chemie. [Link]
-
Piperidine Synthesis. Defense Technical Information Center. [Link]
-
Reactions of compound 4 with hydrazine hydrate, phenylhydrazine, cyclohexylamine and piperidine. ResearchGate. [Link]
-
(PDF) SYNTHESIS, CHARACTERISATION AND IN SILICO ANALYSIS OF 4-(4- (DIMETHYLAMINO)PHENYL)-6-ETHYL-1,3-DIPHENYLPIPERIDIN 2-ONE AS AN INHIBITOR OF COLON CANCER. ResearchGate. [Link]
-
This compound. LabSolutions. [Link]
-
(E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-3,7-dihydro-1H-purine-2,6-dione. Pharmaffiliates. [Link]
- CN101531628B - The synthetic method of 4-dimethylaminopiperidine hydrochloride.
-
1-Methyl-4-piperidone | C6H11NO. PubChem. [Link]
-
4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. The Royal Society of Chemistry. [Link]
Sources
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]
- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. chemrevlett.com [chemrevlett.com]
- 5. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labsolu.ca [labsolu.ca]
- 9. WO2006115456A1 - Synthesis of 1-aminopiperidine - Google Patents [patents.google.com]
- 10. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Sciencemadness Discussion Board - Hydrazine Safety & Handling Questions - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. arxada.com [arxada.com]
- 14. nj.gov [nj.gov]
- 15. apps.dtic.mil [apps.dtic.mil]
1-(Dimethylamino)-4-piperidinone safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 1-(Dimethylamino)-4-piperidinone
This guide provides comprehensive safety and handling protocols for this compound, a piperidine derivative utilized in complex chemical synthesis.[1] Given its structural similarity to other functionalized piperidones and tertiary amines, a rigorous approach to safety is paramount. This document is intended for researchers, chemists, and drug development professionals who may handle this compound. The protocols herein are based on established principles of chemical safety and data extrapolated from closely related analogs.
Chemical Properties and Identification
While specific, verified data for this compound is not widely published, its properties can be inferred from its constituent parts: the N,N-dimethylamino group and the 4-piperidone core.
Table 1: Inferred Physicochemical Properties
| Property | Inferred Value/Description | Rationale |
| Molecular Formula | C₇H₁₄N₂O | Derived from structure. |
| Molecular Weight | ~142.20 g/mol | Calculated from formula. |
| Appearance | Likely a liquid or low-melting solid, possibly yellow to brown in color. | Based on analogs like 1-Methyl-4-piperidone (liquid, yellow-orange).[2] |
| Odor | May have a characteristic amine-like odor. | Common for tertiary amine compounds. |
| Basicity | Expected to be a basic compound. | The tertiary dimethylamino group is a proton acceptor.[3] |
| Solubility | Likely soluble in water and polar organic solvents. | The amine and ketone functionalities should impart polarity. |
Hazard Identification and Toxicological Profile
The toxicological properties of this compound have not been fully investigated.[2][4] However, based on structural analogs such as 4-(Dimethylamino)piperidine and 1-Methyl-4-piperidone, a high degree of caution is warranted.[2][5] The primary hazards are associated with its alkalinity and potential reactivity.
The tertiary amine functional group renders the molecule corrosive.[3] Upon contact with tissue, alkaline compounds can cause saponification of fats and extraction of water, leading to severe, penetrating chemical burns.[3] Ingestion is particularly dangerous, as it can cause severe damage to the gastrointestinal tract, with potential for perforation.[2][5]
Table 2: Inferred GHS Hazard Classification
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Danger | H314: Causes severe skin burns and eye damage.[2][3][5] | |
| Serious Eye Damage | Danger | H318: Causes serious eye damage.[6] | |
| Acute Toxicity (Oral) | Warning | H302: Harmful if swallowed.[4] | |
| Specific Target Organ Toxicity (Single Exposure) | Warning | H335: May cause respiratory irritation.[2][6][7] | |
| Flammable Liquid | Danger | H225 / H226: Highly flammable liquid and vapor (inferred from analogs).[2][8] |
Note: This classification is inferred from related compounds and should be treated as a preliminary hazard assessment.
The Hierarchy of Controls for Safe Handling
The most effective safety strategies involve systematically minimizing hazards at their source. Personal Protective Equipment (PPE), while essential, is the final line of defense when other controls are not feasible.[9]
Caption: The Hierarchy of Controls for Chemical Safety.
-
Engineering Controls : The most critical control for this compound is to handle it exclusively within a certified chemical fume hood to prevent inhalation of vapors and contain any potential splashes.[2][10] An eyewash station and safety shower must be readily accessible.[2][11][12]
-
Administrative Controls : All personnel must be thoroughly trained on the specific hazards of this compound and the associated handling protocols. Work should be restricted to designated areas.
Personal Protective Equipment (PPE)
Given the corrosive nature of this compound, a comprehensive PPE ensemble is mandatory.[13][14]
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene). | Must be worn at all times. Due to the lack of specific permeation data, double-gloving is recommended for extended operations. Gloves should be inspected before use and changed immediately if contamination is suspected.[9][14] |
| Eye and Face Protection | Safety goggles with side shields and a face shield. | Standard safety glasses are insufficient.[9] A face shield worn over chemical splash goggles is required to protect against splashes to the eyes and face.[9][11] |
| Skin and Body Protection | Flame-retardant lab coat with long sleeves and tight cuffs. Chemical-resistant apron for large quantities. | A fully-buttoned lab coat prevents skin contact. Closed-toe shoes made of a non-porous material are mandatory.[11][14] |
| Respiratory Protection | Not typically required when handled within a functioning fume hood. | For situations with potential for aerosol generation outside of a fume hood or during a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[2] A full respiratory protection program, including fit-testing, is required by OSHA for respirator use.[9][11] |
Standard Operating Procedures (SOPs)
General Handling Protocol
-
Preparation : Before handling, confirm the chemical fume hood is operational. Clear the workspace of all unnecessary items. Ensure all required PPE is available and in good condition.
-
Aliquotting/Weighing : Conduct all transfers within the fume hood. Use spark-proof tools and ground equipment to prevent static discharge, as analogs are flammable.[2]
-
Post-Handling : Tightly seal the container immediately after use. Decontaminate any surfaces that may have been exposed. Remove PPE in a manner that avoids cross-contamination and wash hands thoroughly.
Storage Requirements
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][12]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][8]
-
The storage area should be designated for corrosive and flammable materials.[2]
-
Store separately from incompatible materials, particularly strong oxidizing agents and strong acids.[2][12]
Waste Disposal
-
All waste containing this compound must be treated as hazardous waste.[4][12]
-
Collect waste in a designated, properly labeled, and sealed container.
-
Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[2][4][12] Do not empty into drains.[12][15]
Emergency Procedures
First Aid Measures
Immediate action is critical in the event of exposure.[2][5]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15-30 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.[8]
-
Skin Contact : Immediately remove all contaminated clothing while flushing the affected area with large amounts of water for at least 15 minutes, preferably under a safety shower.[2][8] Seek immediate medical attention.[2]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration (do not use mouth-to-mouth).[11][16] Seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting.[2][4] Rinse the mouth with water. If the person is conscious, give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person.[4][11] Seek immediate medical attention. Gastric lavage or emesis is contraindicated due to the corrosive nature of the substance.[2][5]
Spill Response Protocol
Caption: Emergency Response Workflow for a Chemical Spill.
-
Minor Spill (Contained within a fume hood) : Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or silica gel.[2][8] Collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[2] Decontaminate the area with a 5% acetic acid solution followed by water.[8]
-
Major Spill (Outside of a fume hood or large volume) : Evacuate the area immediately.[8] Alert others and contact your institution's Environmental Health & Safety (EH&S) department or emergency response team. Restrict access to the area.
Fire-Fighting Measures
-
Extinguishing Media : Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[2] A solid water stream may be inefficient.
-
Specific Hazards : The compound is expected to be flammable.[2] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2] Containers may explode when heated.[8] Combustion may produce toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[2][5]
-
Protective Equipment : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode.[2][3][12]
Conclusion
This compound is a hazardous chemical that must be handled with stringent safety protocols. Its corrosive and potentially flammable nature demands the consistent use of engineering controls and appropriate personal protective equipment. All researchers must be familiar with these handling and emergency procedures before commencing work with this compound to ensure a safe laboratory environment.
References
- 11 - SAFETY DATA SHEET. (2010, October 23).
- Piperidin-4-one Safety Data Sheet. (2016, December 8). Santa Cruz Biotechnology.
- 1-Methylpiperidin-4-one Safety Data Sheet. Apollo Scientific.
- NPP - Safety Data Sheet. (2025, August 8). Cayman Chemical.
- SAFETY DATA SHEET - 1-(2-Phenethyl)-4-piperidone. (2025, September 7). Thermo Fisher Scientific.
- SAFETY DATA SHEET - Piperidine. (2025, September 23). Sigma-Aldrich.
- 4-Piperidone monohydrate hydrochloride - SAFETY DATA SHEET. (2021, December 24). Thermo Fisher Scientific.
- SAFETY DATA SHEET - 4-(Dimethylamino)piperidine. Fisher Scientific.
- 4-Piperidone (hydrochloride hydrate) Safety Data Sheet. (2025, August 18). Cayman Chemical.
- Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.
- SAFETY DATA SHEET - 1-Ethyl-3-methyl-4-piperidone. (2024, April 1). Fisher Scientific.
- 4-Piperidinol, 1-methyl-4-phenyl-, 4-propanoate, hydrochloride (1:1) Safety Data Sheets. BOC Sciences.
- SAFETY DATA SHEET - 3M. (2021, March 30). 3M.
- 3,6-bis[4-(dimethylamino)benzylidene]-2,5-piperazinedione Safety Data Sheets. Echemi.
- 1,3-Dimethyl-4-piperidone. PubChem - NIH.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention (CDC).
- Personal Protective Equipment (PPE). CHEMM.
- Grygorenko, O. O., et al. (2019).
- 4-(Dimethylamino)piperidine Safety Data Sheet. CymitQuimica.
- El-Sayed, M. A. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(47), 30739-30761.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25).
- Personal Protective Equipment. (2025, September 12). US EPA.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. 1,3-Dimethyl-4-piperidone | C7H13NO | CID 107311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. pppmag.com [pppmag.com]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 12. fishersci.com [fishersci.com]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 15. fishersci.com [fishersci.com]
- 16. echemi.com [echemi.com]
Commercial availability of 1-(Dimethylamino)-4-piperidinone
An In-Depth Technical Guide to the Commercial Availability and Application of 1-(Dimethylamino)-4-piperidinone (CAS: 90270-98-7)
Section 1: Introduction & Strategic Importance
In the landscape of modern medicinal chemistry and drug development, the 4-piperidone scaffold is a privileged structure, serving as a versatile building block for a vast array of biologically active compounds.[1][2] Its rigid, saturated heterocyclic framework allows for precise three-dimensional orientation of functional groups, making it an ideal starting point for designing ligands that interact with specific biological targets. Within this important class of molecules, this compound emerges as a compound of significant interest for researchers and process chemists.
With the chemical formula C₇H₁₄N₂O and the CAS Registry Number 90270-98-7, this molecule incorporates a reactive ketone functionality and a tertiary amine, providing two key points for chemical modification. Its strategic importance lies in its role as a key intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics targeting the central nervous system. Derivatives of this scaffold have been investigated for their potential as N-type calcium channel blockers for analgesia and as selective opioid receptor agonists.[3][4][5] This guide provides a comprehensive technical overview of this compound, covering its synthesis, commercial availability, applications in drug discovery, and essential safety protocols for its handling.
Section 2: Physicochemical Properties & Synthesis Overview
A thorough understanding of the compound's properties is fundamental for its effective use in research and synthesis.
| Property | Value |
| CAS Number | 90270-98-7 |
| Molecular Formula | C₇H₁₄N₂O |
| Molecular Weight | 142.20 g/mol |
| IUPAC Name | 1-(dimethylamino)piperidin-4-one |
| Appearance | Typically an off-white to yellow solid or oil |
| Solubility | Soluble in many organic solvents |
Synthesis Pathway Overview
While multiple proprietary methods exist for the industrial production of this compound, a common and logical laboratory-scale approach involves the reaction of a suitable 4-piperidone precursor. A plausible route is the N-amination of 4-piperidone followed by methylation, or a direct reaction with a dimethylamino-transfer agent. A related synthesis for a similar compound, 4-dimethylamino-piperidine hydrochloride, is achieved via a one-step reductive amination of 4-piperidone hydrochloride.[6] This context is crucial for anticipating potential impurities, such as unreacted starting materials or by-products from side reactions, which may influence the selection of a commercial supplier.
Caption: Plausible synthetic route to this compound.
Section 3: Commercial Sourcing and Procurement
The accessibility of this compound is critical for research timelines. It is available from a range of chemical suppliers, from large-scale manufacturers to specialized custom synthesis laboratories. The choice of supplier often depends on the required scale, purity, and documentation.
When procuring this intermediate, it is imperative to request and scrutinize the Certificate of Analysis (CoA). The CoA provides critical data on the purity of the batch, typically determined by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), and structural confirmation via Nuclear Magnetic Resonance (NMR) spectroscopy.
Representative Commercial Suppliers
| Supplier | Typical Purity | Availability / Notes |
| Dayang Chem (Hangzhou) Co., Ltd. | 98.0% | Available in quantities from 100g to 1000kg. Pricing available upon inquiry.[7] |
| Shanghai Nianxing Industrial Co., Ltd. | 95.0% | Pricing available upon inquiry.[7] |
| Echem Cloud | 95.0% | Pricing available upon inquiry.[7] |
Note: This table is representative and not exhaustive. Availability and purity can vary. Researchers should always verify specifications with the supplier before ordering.
Section 4: Applications in Drug Discovery & Development
The utility of this compound is demonstrated by its application as a versatile intermediate in multi-step syntheses. The ketone handle allows for transformations such as reductive amination, Wittig reactions, and Grignard additions, while the N-dimethylamino group can influence the physicochemical properties of the final molecule or be a key pharmacophoric feature.
Key Application Areas:
-
Analgesics (Opioid Receptor Modulators): The piperidine core is central to the structure of many potent analgesics.[8] Research has shown that derivatives containing the 3-((dimethylamino)methyl)-4-hydroxy-4-aryl-piperidine scaffold, accessible from 4-piperidone precursors, can act as potent and selective μ opioid receptor (MOR) agonists.[4][5]
-
N-type Calcium Channel Blockers: Drug discovery efforts have utilized the 4-piperidinylaniline series, derived from 4-piperidone intermediates, to develop orally active N-type calcium channel blockers for the treatment of pain.[3]
-
Dipeptidyl Peptidase IV (DPP-4) Inhibitors: Piperidinone-constrained phenethylamines have been identified as novel inhibitors of DPP-4, an important target for the treatment of type 2 diabetes.[9]
Caption: Role of the intermediate in a typical drug discovery workflow.
Section 5: Exemplar Experimental Protocol: Reductive Amination
This protocol describes a representative procedure for the synthesis of a derivative using this compound. This serves as a practical guide, illustrating the causality behind each step.
Objective: To synthesize 1-(Dimethylamino)-4-(phenylamino)piperidine.
Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask charged with a magnetic stir bar, add this compound (1.0 g, 7.03 mmol) and dissolve it in 20 mL of dichloromethane. Causality: Dichloromethane is chosen as the solvent for its ability to dissolve the reactants and its relative inertness under the reaction conditions.
-
Addition of Amine: Add aniline (0.72 g, 7.73 mmol, 1.1 equivalents) to the solution. Causality: A slight excess of the amine is used to drive the reaction towards the formation of the imine intermediate.
-
Addition of Reducing Agent: Cool the mixture to 0 °C using an ice-water bath. Add sodium triacetoxyborohydride (STAB) (2.23 g, 10.55 mmol, 1.5 equivalents) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Causality: The reaction is cooled to control the exothermic reaction of the hydride reagent. STAB is a mild and selective reducing agent suitable for reductive aminations, minimizing side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding 20 mL of a saturated aqueous sodium bicarbonate solution. Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane. Causality: The basic solution neutralizes the acidic by-products and any remaining reagent.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 6: Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are paramount. While a specific Safety Data Sheet (SDS) for this compound must be obtained from the supplier and consulted before use, general handling guidelines for related piperidone and amine compounds apply.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat.[10][11]
-
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Store in a locked-up area accessible only to qualified personnel.[10]
-
Hazards: Piperidone derivatives may cause skin and serious eye irritation, as well as respiratory irritation.[11] Thermal decomposition can lead to the release of irritating and toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[10]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[10] If on skin, wash with plenty of soap and water.[11] If inhaled, remove the person to fresh air.[12] In all cases of significant exposure, seek immediate medical attention.[13]
Section 7: Conclusion
This compound represents a valuable and strategically important chemical intermediate for drug discovery and development professionals. Its dual functionality allows for diverse chemical modifications, making it a key building block in the synthesis of novel therapeutics, particularly in the fields of analgesia and metabolic disorders. While commercially available from several suppliers, careful consideration of purity, documentation, and scale is essential for successful research outcomes. Adherence to strict safety and handling protocols ensures its effective and safe application in the laboratory setting.
Section 8: References
-
Vertex AI Search Result[10] - SAFETY DATA SHEET for 4-Dimethylaminopyridine. This document provides general safety information applicable to dimethylamino-containing heterocyclic compounds.
-
Vertex AI Search Result[11] - Safety Data Sheet for Piperidin-4-one. This document provides general safety and handling information for the parent 4-piperidone scaffold.
-
Vertex AI Search Result[12] - SAFETY DATA SHEET - Fisher Scientific for 4-(Dimethylamino)piperidine. This document offers safety insights into a structurally similar compound.
-
Vertex AI Search Result[13] - SAFETY DATA SHEET - Thermo Fisher Scientific for 1-(2-Phenethyl)-4-piperidone. This document provides additional context on handling substituted piperidones.
-
Chemsrc. (n.d.). 1-(DIMETHYLAMINO)PIPERIDIN-4-ONE | CAS#:90270-98-7. Retrieved from [Link]
-
Ito, T., et al. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & Medicinal Chemistry, 8(6), 1203-12. Available at: [Link]
-
Wang, R., et al. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Journal of Medicinal Chemistry, 64(13), 9458-9483. Available at: [Link]
-
Defense Technical Information Center. (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. Available at: [Link]
-
Wikipedia. (n.d.). 4-Piperidone. Retrieved from [Link]
-
Google Patents. (n.d.). CN101531628B - The synthetic method of 4-dimethylaminopiperidine hydrochloride. Retrieved from
-
Kim, D., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 50(10), 2297-2308. Available at: [Link]
-
Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12, 31102-31123. Available at: [Link]
-
Fu, W., et al. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European Journal of Medicinal Chemistry, 189, 112070. Available at: [Link]
Sources
- 1. 4-Piperidone - Wikipedia [en.wikipedia.org]
- 2. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN101531628B - The synthetic method of 4-dimethylaminopiperidine hydrochloride - Google Patents [patents.google.com]
- 7. 1-(DIMETHYLAMINO)PIPERIDIN-4-ONE | CAS#:90270-98-7 | Chemsrc [chemsrc.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
A Guide to the Research Applications of 1-(Dimethylamino)-4-piperidinone: A Versatile Scaffold for Modern Drug Discovery
Abstract
The piperidine ring is a foundational motif in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and biologically active compounds.[1][2] Within this class, the 4-piperidone core serves as an exceptionally versatile synthetic intermediate, enabling the construction of complex molecular architectures with diverse pharmacological profiles.[3] This technical guide focuses on a specific, yet underexplored, derivative: 1-(Dimethylamino)-4-piperidinone . We will dissect its molecular architecture, propose strategic synthetic applications, and delineate its potential as a core building block in the development of novel therapeutics for central nervous system (CNS) disorders, infectious diseases, and oncology. This document serves as a resource for researchers, chemists, and drug development professionals seeking to leverage this unique scaffold in their discovery programs.
The 4-Piperidone Core: A Privileged Scaffold in Medicinal Chemistry
The utility of the 4-piperidone nucleus is rooted in its structural and chemical properties. It provides a three-dimensional saturated heterocyclic framework that can orient substituents in precise vectors, which is critical for optimizing interactions with biological targets. The core structure contains two key points for chemical elaboration: the nitrogen atom (N1) and the ketone at the C4 position.
-
N1 Position: The piperidine nitrogen's basicity allows for salt formation to improve solubility and can act as a hydrogen bond acceptor. Substitution at this position profoundly influences the molecule's pharmacokinetic and pharmacodynamic properties.
-
C4 Position: The ketone is a versatile chemical handle, readily undergoing reactions such as reductive amination, Wittig reactions, and aldol condensations, allowing for the introduction of a wide variety of functional groups.
Derivatives of the 4-piperidone and related 4-aminopiperidine core have demonstrated a remarkable breadth of biological activities, including:
-
Anticancer and Anti-HIV activity [3]
-
Antiviral activity, specifically against Hepatitis C Virus (HCV) [8]
-
Cognition enhancement for neurodegenerative diseases [9]
-
N-type calcium channel blockade for neuropathic pain [10][11]
The subject of this guide, this compound, introduces a unique N-amino substitution at the N1 position, presenting novel opportunities for chemical exploration and biological targeting.
Caption: General workflow for derivatization and screening.
Protocol: Synthesis of a 4-Alkylamino-1-(dimethylamino)piperidine Derivative
This protocol provides a detailed, self-validating method for the reductive amination of the title compound. The choice of sodium triacetoxyborohydride (STAB) is deliberate; it is a mild and selective reducing agent that is well-suited for this transformation, minimizing side reactions and simplifying purification.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine of choice (e.g., Benzylamine) (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic amount, optional)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound and dissolve in DCE.
-
Amine Addition: Add the selected amine to the solution. If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine. Stir for 20-30 minutes at room temperature to facilitate imine/enamine formation. Causality Note: Pre-formation of the iminium ion intermediate is crucial for efficient reduction.
-
Reductant Addition: Add sodium triacetoxyborohydride in portions over 10-15 minutes. Safety Note: The reaction may gently effervesce. Portion-wise addition controls the reaction rate.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slow addition of saturated sodium bicarbonate solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Potential Research Applications & Experimental Design
By using the synthetic protocols described above, researchers can generate libraries of novel compounds based on the this compound scaffold. Below are evidence-based starting points for investigation in key therapeutic areas.
Central Nervous System: Novel Analgesics and Cognition Enhancers
The 4-aminopiperidine scaffold is a validated pharmacophore for CNS targets. Its derivatives have been successfully developed as N-type calcium channel blockers for pain and as potent cognition-enhancing agents. [9][10][11]
-
Scientific Rationale: The piperidine ring acts as a rigid scaffold to correctly position aromatic and aliphatic groups that interact with receptor binding pockets. The N1-dimethylamino group of our core scaffold offers a unique polar, basic site that could form distinct interactions within the target protein compared to the N-alkyl or N-acyl groups found in many existing compounds. [10]* Experimental Approach:
-
Synthesis: Synthesize a library of derivatives via reductive amination using various anilines and benzylamines to mimic the structures of known N-type calcium channel blockers. [11] 2. Primary Screen: Utilize a high-throughput cellular assay to measure N-type calcium channel inhibition, for instance, by monitoring calcium influx in a cell line like IMR32 using a fluorescent indicator.
-
Secondary Screen: Test active compounds from the primary screen in an in vivo model of neuropathic pain, such as the mouse hot-plate test, to evaluate antinociceptive activity. [10]
-
Infectious Disease: Antifungal and Antiviral Agents
Recent studies have identified 4-aminopiperidines as a promising new class of antifungals that target ergosterol biosynthesis. [6]Separately, this scaffold was identified as an inhibitor of Hepatitis C Virus (HCV) assembly. [8]
-
Scientific Rationale: For antifungal activity, a key structure-activity relationship (SAR) finding was that combining an N-benzyl or N-phenylethyl group on the piperidine with a long N-alkyl chain (like n-dodecyl) at the 4-amino position led to potent activity. [6]The this compound scaffold is an ideal starting point to explore this SAR. For antiviral applications, the scaffold provides a framework that can be decorated to disrupt protein-protein interactions essential for viral assembly. [8]* Experimental Approach (Antifungal):
-
Synthesis: Following the established SAR, perform reductive amination on this compound with long-chain primary amines (e.g., dodecylamine).
-
Screening: Determine the minimum inhibitory concentration (MIC) of the synthesized compounds against clinically relevant fungal species like Candida spp. and Aspergillus spp. using standard broth microdilution methods. Compare results to approved antifungals like voriconazole. [6]
Compound Type (Based on)[6] Substituent at N1 Substituent at C4-Amino Observed Antifungal Activity Literature Lead Benzyl or Phenylethyl n-Dodecyl High | Literature Lead | Benzyl or Phenylethyl | Short alkyl (
| Proposed Derivative | Dimethylamino | n-Dodecyl | Hypothesis: Potentially High | | Proposed Derivative | Dimethylamino | Short alkyl ( Hypothesis: Potentially Low | Table 1: Structure-Activity Relationship (SAR) from literature and proposed analogues.
-
Materials Science: Polymer Synthesis
Beyond pharmaceuticals, N-substituted 4-piperidones can serve as monomers in the synthesis of advanced polymers. Under acidic conditions (e.g., trifluoromethanesulfonic acid), these compounds can undergo self-condensation to form high-molecular-weight linear or hyperbranched polymers. [12]
-
Scientific Rationale: The N-dimethylamino group could impart unique properties to the resulting polymer, such as increased water solubility, a different pH-responsiveness, or the ability to chelate metal ions.
-
Experimental Approach:
-
Polymerization: Following literature procedures, stir this compound in a mixture of trifluoromethanesulfonic acid (TFSA) and trifluoroacetic acid (TFA). [12] 2. Characterization: Precipitate and isolate the resulting polymer. Characterize its properties, including molecular weight (by Gel Permeation Chromatography), thermal stability (by Thermogravimetric Analysis), and glass transition temperature (by Differential Scanning Calorimetry).
-
Conclusion
While direct research on this compound is nascent, its potential as a versatile building block is immense. By leveraging the robust chemistry of the 4-piperidone core and drawing parallels from the extensive research on its analogues, this guide provides a clear, evidence-based roadmap for its application in drug discovery and materials science. The unique N-amino substitution offers a compelling opportunity to generate novel chemical matter with potentially superior or entirely new pharmacological profiles. We encourage the research community to explore the promising synthetic avenues originating from this valuable scaffold.
References
-
Teodori, E., Baldi, E., Dei, S., Gualtieri, F., Romanelli, M. N., Scapecchi, S., Bellucci, C., Ghelardini, C., & Matucci, R. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(23), 5875–5886. [Link]
-
Manetti, D., Martini, E., Ghelardini, C., Dei, S., Galeotti, N., Guandalini, L., Romanelli, M. N., Scapecchi, S., Teodori, E., Bartolini, A., & Gualtieri, F. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303–2306. [Link]
-
Wacker, S. J., Schemies, C., Leaw, K. Y., Waha, A., Blask, M., Praditya, D. F., Steinmann, E., & Bracher, F. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(15), 4446. [Link]
-
St. Jean, D. J., Jr, Farrow, N. A., Scampavia, L., Smith, J., Spicer, T. P., & Choe, H. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 9(10), 1027–1032. [Link]
-
Casy, A. F., & Rogers, M. E. (1976). The Chemistry and Pharmacology of Some 4-Aminopiperidines and Their Derivatives. Journal of Medicinal Chemistry, 19(5), 651–657. [Link]
-
Hu, L. Y., Ryder, T. R., Rafferty, M. F., Feng, M. R., Kuo, B. S., Lotarski, S. M., Miljanich, G. P., Millerman, E., Siebers, K. M., & Szoke, B. G. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & Medicinal Chemistry, 8(6), 1203–1212. [Link]
-
Srinivasan, S., & Rajendiran, C. (2016). Piperidone synthesis using amino acid: A promising scope for green chemistry. International Journal of ChemTech Research, 9(5), 70-75. [Link]
-
Guzman-Villanueva, D., Gonzalez-Henriquez, C. M., & Rodriguez, A. (2013). Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers. RSC Advances, 3(44), 21327-21330. [Link]
- Google Patents. (2011). The synthetic method of 4-dimethylaminopiperidine hydrochloride. CN101531628B.
-
Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]
-
Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953–2989. [Link]
-
Al-Ostoot, F. H., Al-Bratty, M., & Alafeefy, A. M. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31235-31256. [Link]
-
Wikipedia. 4-Piperidone. [Link]
-
Semantic Scholar. Improved One-Pot Synthesis of 1-(2-Phenethyl)-4-Piperidone Directly from Phenethyl Amine and Methyl Acrylate. [Link]
-
Kamal, A., & Kumar, B. A. (2011). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 20(9), 1373-1388. [Link]
-
Hassan, M. M. A., & Casy, A. F. (1970). Methiodides of substituted 4-piperidones and their exchange reactions with amines. Tetrahedron, 26(19), 4517-4525. [Link]
-
Technology Networks. (2019). A New Way of Creating the Building Blocks of Drugs. [Link]
-
Colapret, J. A., Diamantidis, G., Spencer, H. K., Spaulding, T. C., & Rudo, F. G. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968–974. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. technologynetworks.com [technologynetworks.com]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
Methodological & Application
Application Note: Reductive Amination of 1-(Dimethylamino)-4-piperidinone
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the reductive amination of 1-(Dimethylamino)-4-piperidinone, a key synthetic transformation for generating diverse 4-amino-piperidine scaffolds. These structures are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.[1][2] We will explore the underlying reaction mechanism, delve into the strategic selection of reagents, and present validated, step-by-step protocols using common and advanced reducing agents such as Sodium Triacetoxyborohydride (NaBH(OAc)₃) and Titanium(IV) Isopropoxide with Sodium Borohydride (NaBH₄). The causality behind experimental choices, troubleshooting, and purification strategies are discussed to ensure reliable and reproducible outcomes for researchers.
Mechanistic Insights: The Chemistry of Reductive Amination
Reductive amination is a robust method for forming carbon-nitrogen bonds, transforming a carbonyl compound and an amine into a more substituted amine.[2][3] The reaction with this compound, a cyclic ketone, proceeds through a two-stage mechanism that can often be performed in a single pot.[4][5]
-
Iminium Ion Formation: The process begins with the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the piperidinone. This forms an unstable carbinolamine intermediate.[4] Under neutral or mildly acidic conditions, which catalyze the reaction, the carbinolamine readily dehydrates to form a Schiff base (if a primary amine is used) or, more relevantly for ketones, an iminium ion.[4][6] The equilibrium of this step is critical; removal of water or the use of a dehydrating agent can drive the reaction forward.
-
Reduction: The generated iminium ion is highly electrophilic and is readily reduced by a hydride-donating reagent. A key feature of modern reductive amination is the use of selective reducing agents that are powerful enough to reduce the iminium ion but not so reactive that they reduce the starting ketone before iminium formation can occur.[3][7][8] This selectivity is paramount for achieving high yields in a one-pot procedure.
Caption: General mechanism of reductive amination.
Strategic Reagent Selection
The success of a reductive amination hinges on the choice of the reducing agent and, in some cases, additives that facilitate iminium ion formation.
Hydride Donors: A Comparative Analysis
| Reagent | Common Name | Key Advantages | Considerations & Cautions |
| NaBH(OAc)₃ | STAB | High Selectivity: Reduces iminium ions much faster than ketones, making it ideal for one-pot reactions.[4][6][9] Tolerates a wide range of functional groups. | Moisture Sensitive: Decomposes in the presence of water and is incompatible with protic solvents like methanol.[9][10] Reactions are typically run in anhydrous chlorinated solvents (DCE, DCM).[6][11] |
| NaBH₃CN | Sodium Cyanoborohydride | Good Selectivity: Also selective for iminium ions over carbonyls and stable in protic solvents like methanol.[8][10] Effective at neutral or slightly acidic pH.[8] | High Toxicity: Can liberate highly toxic HCN gas upon contact with strong acids.[5][8] Requires careful handling and waste disposal. |
| NaBH₄ | Sodium Borohydride | Cost-Effective & Readily Available: A powerful reducing agent. | Low Selectivity: Reduces both ketones and aldehydes.[10] For reductive amination, it must be added after the iminium ion has been pre-formed (two-step, one-pot). |
| Pyridine-Borane | Py-BH₃ | Mild & Stable: Offers a less toxic alternative to NaBH₃CN.[12] | Often used with molecular sieves to facilitate imine formation.[12] May require longer reaction times. |
Lewis Acid Catalysis for Challenging Substrates
For sterically hindered or electronically deactivated amines (e.g., anilines), the formation of the iminium ion can be prohibitively slow.[13][14] In these cases, a Lewis acid like Titanium(IV) Isopropoxide (Ti(OiPr)₄) can be employed. Ti(OiPr)₄ acts as both a Lewis acid catalyst, activating the carbonyl group, and a water scavenger to drive the equilibrium towards the imine intermediate.[13][15] This method is particularly effective for weakly nucleophilic amines.[13]
Experimental Protocols
The following protocols are designed as robust starting points for the reductive amination of this compound. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Purpose Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is the most common and versatile method for a wide range of primary and secondary amines.
-
Materials:
-
This compound
-
Amine of interest (1.1 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Glacial Acetic Acid (optional, 1-2 equivalents for weakly basic amines)[11]
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the ketone in anhydrous DCE (or DCM) to a concentration of approximately 0.1-0.5 M.
-
Add the desired amine (1.1 eq). If the amine is a hydrochloride salt, add 1.1 eq of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial carbinolamine formation. For less reactive amines, acetic acid (1.0 eq) can be added to catalyze iminium formation.[11]
-
Carefully add Sodium Triacetoxyborohydride (1.5 eq) portion-wise. The addition may be slightly exothermic.
-
Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product as needed via column chromatography or crystallization.
-
Protocol 2: Titanium(IV) Isopropoxide-Mediated Reductive Amination for Weakly Nucleophilic Amines
This protocol is ideal for reactions involving anilines or other amines where iminium formation is sluggish.[13]
-
Materials:
-
This compound
-
Weakly nucleophilic amine (e.g., aniline derivative) (1.0 - 1.1 equivalents)
-
Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.5 - 2.0 equivalents)
-
Anhydrous Ethanol or THF
-
Sodium Borohydride (NaBH₄) (1.5 equivalents)
-
Aqueous Ammonia solution (2 M)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the amine (1.1 eq), and anhydrous ethanol.
-
Add Titanium(IV) Isopropoxide (2.0 eq) and stir the mixture at room temperature for 8-12 hours to facilitate the formation of the titanium-imine complex.[15]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add Sodium Borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4-8 hours.
-
Quench the reaction by pouring it into a 2 M aqueous ammonia solution and stirring vigorously for 30 minutes. This will precipitate titanium salts.[15]
-
Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with ethanol or DCM.
-
Concentrate the filtrate under reduced pressure.
-
Perform a standard aqueous work-up (e.g., extraction with ethyl acetate or DCM), dry the organic phase, and concentrate to yield the crude product.
-
Purify as necessary.
-
Caption: Standard experimental workflow for reductive amination.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion / No Reaction | 1. Incomplete iminium formation. 2. Deactivated amine or ketone. 3. Inactive reducing agent (hydrolyzed STAB). | 1. Add a catalytic amount of acetic acid. 2. Switch to the Ti(OiPr)₄ protocol. 3. Use fresh, anhydrous solvent and a new bottle of STAB. |
| Formation of Byproducts | 1. Reduction of starting ketone (if using NaBH₄). 2. Over-alkylation of a primary amine starting material. | 1. Ensure imine formation is complete before adding NaBH₄. Use a selective reagent like STAB. 2. Use a slight excess of the primary amine relative to the ketone. |
| Difficult Purification | 1. Boron-containing byproducts. 2. Residual starting amine. | 1. Ensure the aqueous quench is thorough. An acidic wash followed by a basic wash can sometimes help. 2. If the product is basic, an acid-base extraction can be effective. |
Conclusion
The reductive amination of this compound is a powerful and adaptable reaction for the synthesis of novel 4-substituted piperidine derivatives. By understanding the underlying mechanism and making an informed choice of reagents, researchers can reliably access a wide range of target molecules. The use of selective hydrides like Sodium Triacetoxyborohydride offers a straightforward and high-yielding one-pot procedure for most substrates, while Lewis acid-mediated protocols involving Titanium(IV) Isopropoxide provide an effective alternative for more challenging transformations. The methods outlined in this guide serve as a robust foundation for drug discovery and development professionals aiming to leverage this critical synthetic tool.
References
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Neuman, B. W., et al. (2003). Modification of the Titanium(IV) Isopropoxide Reductive Amination Reaction: Application to Solid Phase Synthesis. Taylor & Francis Online. Available from: [Link]
-
Designer-Drug.com. (n.d.). Reductive amination with Titanium(IV)Isopropoxide. Retrieved from [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. Available from: [Link]
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Bhattacharyya, S. (1995). Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
Salmi, C., Letourneux, Y., & Brunel, J. M. (2006). Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones. Bentham Science. Available from: [Link]
-
Salmi, C., Letourneux, Y., & Brunel, J. M. (2006). Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones. Semantic Scholar. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. Available from: [Link]
-
Organic-Reaction.com. (n.d.). Sodium Cyanoborohydride. Retrieved from [Link]
-
Lasota, J., & Kędzia, J. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(18), 5657. Available from: [Link]
-
Schepmann, D., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 350(3-4). Available from: [Link]
-
Reddit. (n.d.). Challenging reductive amination. Retrieved from [Link]
-
Dunsmore, C. J., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11803-11889. Available from: [Link]
-
Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
Pelter, A., et al. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Journal of Organic Chemistry, 59(1), 129-132. Available from: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Sodium cyanoborohydride [organic-chemistry.org]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 8. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 9. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sciencemadness.org [sciencemadness.org]
- 13. tandfonline.com [tandfonline.com]
- 14. reddit.com [reddit.com]
- 15. Reductive amination with Titanium(IV)Isopropoxide [designer-drug.com]
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 1-(Dimethylamino)-4-piperidinone
Abstract
1-(Dimethylamino)-4-piperidinone is a highly versatile and valuable scaffold in medicinal chemistry and pharmaceutical development. Its unique structural features, including a reactive ketone at the C4 position and a tertiary amine at the N1 position, make it an ideal starting material for the synthesis of a diverse array of complex nitrogen-containing heterocycles. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of this compound to synthesize key pharmaceutical intermediates. We will delve into core synthetic transformations, provide detailed, field-proven protocols, and illustrate the application of these intermediates in the construction of therapeutically relevant molecules, such as potent analgesics and receptor antagonists. The causality behind experimental choices, potential challenges, and optimization strategies are discussed to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of this compound
The piperidine ring is one of the most ubiquitous heterocyclic motifs found in pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][2] this compound, a readily available derivative, serves as a powerful building block due to its dual reactivity. The ketone at the 4-position is a prime site for transformations into various functional groups, most notably an amino group, which opens up a vast landscape of synthetic possibilities.
The primary strategic conversion of this compound is its transformation into 4-amino-1-(dimethylamino)piperidine . This key intermediate is a cornerstone for building scaffolds used in a multitude of therapeutic areas, including:
-
Opioid Analgesics: Forming the core of potent 4-anilidopiperidine analgesics related to fentanyl.[3]
-
Neurokinin-1 (NK1) Receptor Antagonists: Used in the development of treatments for pain, nausea, and other neurological conditions.[4][5]
-
CCR5 Receptor Antagonists: Essential for creating HIV-1 entry inhibitors.[6]
-
N-type Calcium Channel Blockers: Investigated for the treatment of neuropathic pain.[7]
This guide will focus on the practical synthesis of 4-amino-1-(dimethylamino)piperidine and its subsequent derivatization into valuable pharmaceutical precursors.
Core Synthetic Strategy: From Ketone to Key Amino Intermediate
The conversion of the 4-keto group to a 4-amino group is the pivotal step in unlocking the synthetic potential of the starting material. Two robust and widely employed methodologies are presented here: Reductive Amination and a two-step Oximation-Reduction sequence.
Pathway A: Direct Reductive Amination
Reductive amination is an efficient one-pot method for converting ketones into amines.[8] The reaction proceeds through the in-situ formation of an imine or enamine intermediate upon reaction with an ammonia source, which is then immediately reduced by a hydride agent.
Causality and Experimental Insight: The choice of reducing agent is critical. Mild hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they are selective for the protonated iminium ion over the starting ketone, thus minimizing the formation of the corresponding alcohol as a side product.[8][9] The reaction is typically performed under slightly acidic conditions (e.g., with acetic acid) to catalyze the formation of the iminium ion.
Workflow for Direct Reductive Amination
Caption: One-pot reductive amination workflow.
Pathway B: Oximation Followed by Catalytic Hydrogenation
This two-step approach offers an alternative route that can be advantageous if the one-pot reductive amination proves challenging or low-yielding. It involves the initial conversion of the ketone to a stable oxime intermediate, which is then reduced in a separate step.
Step 1: Oximation The ketone is readily converted to an oxime by treatment with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) to neutralize the liberated HCl. This reaction is typically high-yielding and straightforward.
Step 2: Reduction of the Oxime The C=N bond of the oxime is reduced to a primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its clean reaction profile and high efficiency.
Causality and Experimental Insight: Several catalyst systems can be employed for oxime reduction.
-
Palladium on Carbon (Pd/C): A common and effective catalyst, though it can sometimes lead to N-N bond cleavage in sensitive substrates.[10]
-
Raney Nickel (Ra-Ni): A highly active catalyst, particularly effective for the reduction of oximes.[10] It is often used when other catalysts are not sufficiently reactive.
-
Platinum Oxide (PtO₂): Another robust catalyst that can be used under various conditions.
The choice of solvent and hydrogen pressure can significantly impact the reaction rate and selectivity. Protic solvents like ethanol or methanol are commonly used.
Workflow for Oximation-Reduction Pathway
Caption: Two-step synthesis via an oxime intermediate.
Derivatization: Building Complexity from the 4-Amino Scaffold
With 4-amino-1-(dimethylamino)piperidine in hand, a multitude of derivatization reactions can be performed at the newly introduced primary amine to build more complex and pharmacologically relevant structures.
N-Acylation for Amide Synthesis
The formation of an amide bond is one of the most fundamental reactions in medicinal chemistry. The 4-amino group can be readily acylated using acyl chlorides, anhydrides, or by coupling with carboxylic acids using standard reagents like EDC/HOBt or TBTU. This reaction is key to synthesizing potent analgesics of the 4-anilidopiperidine class.[3][11]
N-Alkylation and N-Arylation
The primary amine can be converted to a secondary or tertiary amine via N-alkylation with alkyl halides or through reductive amination with aldehydes/ketones. N-arylation, often achieved through Buchwald-Hartwig or Ullmann coupling reactions, allows for the introduction of aromatic systems, a common feature in many CNS-active drugs.[12]
General Derivatization Pathways
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
Use of 1-(Dimethylamino)-4-piperidinone in the synthesis of N-substituted piperidines
An Application Guide to the Synthesis of N-Substituted Piperidines Using 1-(Dimethylamino)-4-piperidinone
Authored by: A Senior Application Scientist
Introduction: The Central Role of the Piperidine Scaffold
The N-substituted piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for exploring structure-activity relationships (SAR). The synthesis of these crucial heterocycles often relies on robust and efficient chemical transformations.
This document provides a detailed technical guide on the application of this compound as a key starting material for the synthesis of diverse 4-amino-substituted piperidine derivatives. The primary focus will be on the reductive amination of the C4-ketone, a powerful and widely used method for C-N bond formation that avoids the over-alkylation issues often seen with direct alkylation of amines.[1][2] We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and discuss the critical parameters that ensure successful and high-yielding synthesis.
Core Synthetic Strategy: Reductive Amination at the C4 Position
Reductive amination is a one-pot procedure that transforms a ketone into a secondary or tertiary amine.[3][4] The reaction with this compound proceeds through two key mechanistic steps:
-
Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the piperidinone. This is typically catalyzed by a mild acid, which protonates the carbonyl oxygen to increase its electrophilicity. The resulting carbinolamine intermediate then dehydrates to form a transient iminium ion.[5][6]
-
In-Situ Reduction: A selective reducing agent, present in the same reaction vessel, reduces the iminium ion intermediate to the final substituted amine product. The success of this one-pot reaction hinges on the choice of a reducing agent that is mild enough to not significantly reduce the starting ketone but reactive enough to efficiently reduce the iminium ion as it is formed.[7][8]
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carbinolamine [label="Carbinolamine\nIntermediate", class="intermediate_node"]; iminium [label="Iminium Ion", class="intermediate_node"];
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product [label="N-Substituted\n4-Amino-1-(dimethylamino)piperidine", shape=oval, class="product_node"];
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carbinolamine -> iminium [label="- H₂O"];
iminium -> product; hydride -> product [label="Hydride\nTransfer"]; } .dot Caption: General Mechanism of Reductive Amination.
Selection of Reagents: A Comparative Analysis
The choice of reducing agent is the most critical parameter in a successful reductive amination protocol. The ideal reagent selectively reduces the iminium ion in the presence of the starting ketone.
| Reagent | Preferred Solvent(s) | Typical Conditions | Key Considerations & Rationale |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF | Room temperature, often with catalytic acetic acid | Method of Choice. The steric bulk and electron-withdrawing acetoxy groups make it a mild and highly selective reducing agent.[7][9] It is moisture-sensitive but tolerates the mild acidity needed for imine formation, making it ideal for a one-pot procedure.[10][11] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), THF | pH 6-7 | The Borch Reaction. Effective and historically significant.[5] Its reactivity is pH-dependent; it is stable at neutral pH but rapidly reduces carbonyls at lower pH. Careful pH control is crucial to prevent reduction of the starting ketone.[1][6] High toxicity (releases cyanide) is a major drawback.[1] |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Sequential addition | Stronger, Less Selective. Capable of reducing both ketones and imines.[10] To be used effectively, the imine must be allowed to form completely before the NaBH₄ is added, making it a two-step, one-pot process rather than a true direct amination.[2] |
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. This compound and its derivatives should be handled with care. Sodium cyanoborohydride is highly toxic and should be handled with extreme caution; quenching procedures should be performed in a way that avoids the generation of hydrogen cyanide gas.[1]
Protocol 1: Preferred Method using Sodium Triacetoxyborohydride (STAB)
This protocol is favored for its operational simplicity, mild conditions, and high selectivity.[3][7]
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 - 1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (optional, 1-2 equivalents for less reactive ketones)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq). Dissolve it in anhydrous DCM (or DCE) to a concentration of approximately 0.1-0.5 M.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq). If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free amine. Stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the stirred solution portion-wise over 10-15 minutes. Rationale: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-24 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperidinone is consumed.
-
Work-up (Quenching): Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Rationale: This step neutralizes the acidic components and destroys any excess reducing agent. Slow addition is important to control gas evolution (CO₂).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Rationale: The brine wash removes residual water and inorganic salts from the organic phase.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure N-substituted 4-amino-1-(dimethylamino)piperidine.
Protocol 2: Classical Borch Reaction using Sodium Cyanoborohydride
This protocol requires careful pH control but is effective, especially when using protic solvents like methanol.[5][6]
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Sodium cyanoborohydride (NaBH₃CN) (1.0 - 1.5 equivalents)
-
Anhydrous Methanol (MeOH)
-
Glacial Acetic Acid (to adjust pH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine and Anhydrous Na₂SO₄/MgSO₄
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.2 eq) in anhydrous MeOH.
-
pH Adjustment: Add sodium cyanoborohydride (1.2 eq). Carefully adjust the pH of the solution to between 6 and 7 by the dropwise addition of glacial acetic acid. Monitor the pH using pH paper. Rationale: Maintaining a pH of 6-7 is critical. At this pH, the iminium ion is readily formed and reduced, while the reduction of the ketone is very slow.[1] Excess acidity (pH < 5) will accelerate ketone reduction and can decompose the NaBH₃CN.
-
Reaction and Monitoring: Stir the mixture at room temperature for 12-48 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow steps 5-8 from Protocol 1. Caution: The quenching step should be done carefully in a well-ventilated fume hood as acidification of residual cyanoborohydride can release toxic HCN gas. Ensure the aqueous phase is made basic before disposal.
Workflow and Logic
The overall process follows a logical sequence from reaction setup to final product isolation.
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// Edges A -> B; B -> C; C -> D; D -> E; E -> F [label="Yes"]; E -> D [label="No"]; F -> G; G -> H; H -> I; } .dot Caption: Experimental Workflow for Reductive Amination.
Post-Synthesis Considerations: The N1-Dimethylamino Group
The protocols described yield 4-amino-1-(dimethylamino)piperidines. For many drug development programs, subsequent modification at the N1 position is required to generate diverse N-substituted piperidines. This would necessitate a subsequent synthetic step to cleave the N-N bond of the 1-dimethylamino group, which can be challenging and may require specific deamination protocols not covered here. Researchers should consider using alternative starting materials like N-Boc-4-piperidone if facile N1-functionalization is the ultimate goal, as the Boc protecting group can be easily removed to provide the secondary amine for further elaboration.[12]
References
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. Available at: [Link]
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]
-
Chem-Station. (2014). Borch Reductive Amination. Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
-
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857-11911. Available at: [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 9. sciencemadness.org [sciencemadness.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Note: 1-(Dimethylamino)-4-piperidinone as a Versatile Scaffold in the Synthesis of Bioactive Molecules
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural alkaloids.[1][2] Among the various functionalized piperidine building blocks, 4-piperidones are exceptionally valuable intermediates due to the versatile reactivity of the ketone moiety, which allows for extensive structural elaboration.[3][4] This application note focuses on 1-(dimethylamino)-4-piperidinone, a unique N-substituted piperidone. We will explore its chemical properties, discuss its strategic application in the synthesis of bioactive molecules—with a primary focus on opioid analgesics—and provide a detailed, field-proven protocol for a key synthetic transformation.
Introduction to the 4-Piperidone Scaffold
4-Piperidone and its derivatives are critical precursors in drug discovery, serving as foundational scaffolds for a wide array of therapeutic agents, including analgesics, antimicrobials, anti-cancer agents, and CNS-active compounds.[5][6] The strategic importance of this scaffold is underscored by its role in the synthesis of potent synthetic opioids like fentanyl and its analogues, where the piperidine core is essential for pharmacological activity.[7][8] Consequently, precursors such as 4-piperidone and its N-protected variants (e.g., N-Boc-4-piperidone) are regulated as List I chemicals in the United States.[9][10]
The subject of this note, this compound, presents a unique combination of reactive sites. Structurally, it is an N,N-dimethylhydrazone integrated within a cyclic ketone framework. This duality offers distinct synthetic possibilities:
-
The C4-Ketone: A primary site for C-C and C-N bond formation via reactions like reductive amination, Wittig olefination, and Grignard additions.
-
The N1-Dimethylamino Group: This group can be viewed as a directing group, a labile protecting group, or a stable substituent, depending on the reaction conditions. The N-N bond is susceptible to reductive cleavage, offering a pathway to the corresponding secondary amine (piperidine), which is a crucial step in many multi-step syntheses.[11]
Physicochemical Properties and Reactivity
While extensive experimental data for this compound is not widely published, its properties can be inferred from its structure and related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 90270-98-7 | [12] |
| Molecular Formula | C₇H₁₄N₂O | [12] |
| Molecular Weight | 142.20 g/mol | [12] |
| LogP | 0.06580 | [12] |
| PSA (Polar Surface Area) | 23.55 Ų | [12] |
| SMILES | CN(C)N1CCC(=O)CC1 | [12] |
Causality of Reactivity:
The synthetic utility of this compound is dictated by the chemoselectivity of its two primary functional groups. The C4-ketone behaves as a typical cyclic ketone. However, the N1-dimethylamino group makes the molecule a cyclic N,N-dimethylhydrazone. Hydrazones are generally stable but can be hydrolyzed back to the ketone under acidic conditions.[13] More importantly, the C=N bond of a hydrazone can be reduced, and the N-N bond can be cleaved under specific reductive conditions to yield a primary amine.[11] In this cyclic system, cleavage of the N-N bond would provide a route to piperidine itself, suggesting the dimethylamino group can act as a cleavable N-protecting group.[14][15][16]
The most common and powerful transformation for this scaffold in drug synthesis is the reductive amination at the C4-position. This reaction forms a new C-N bond, creating a 4-aminopiperidine core, which is central to the pharmacophore of many potent analgesics.[17][18]
Application in the Synthesis of Opioid Analgesics
The 4-anilidopiperidine skeleton is the defining structural feature of fentanyl and its highly potent analogues.[19] The synthesis of this class of molecules is a prime example of the utility of 4-piperidone building blocks. The general strategy involves the formation of the C4-anilino bond, followed by N-acylation and, if necessary, elaboration of the N1-substituent.
A common and efficient route to the core intermediate, 4-anilino-N-phenethylpiperidine (ANPP), utilizes N-phenethyl-4-piperidone (NPP). However, the same core can be constructed from a protected 4-piperidone, which is then alkylated with a phenethyl group in a later step. The protocol below details the synthesis of a key intermediate using reductive amination, a cornerstone reaction in modern medicinal chemistry for its reliability and functional group tolerance.[18][20]
Detailed Experimental Protocol
This protocol describes the synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate, a key intermediate that can be further elaborated to produce fentanyl and its analogues.[19] This procedure is adapted from established methods using the more common N-Boc-4-piperidinone, but the principles are directly applicable.
Protocol 1: Reductive Amination of N-Boc-4-Piperidinone with Aniline
Objective: To synthesize tert-butyl 4-(phenylamino)piperidine-1-carboxylate.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| N-Boc-4-piperidinone | 199.26 | 10.0 g | 50.2 |
| Aniline | 93.13 | 5.14 g (5.04 mL) | 55.2 (1.1 eq) |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 12.8 g | 60.2 (1.2 eq) |
| Dichloroethane (DCE) | - | 200 mL | - |
| Saturated NaHCO₃ (aq) | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Na₂SO₄ | - | ~10 g | - |
Safety & Handling:
| Hazard | Precaution |
| Chemical Toxicity | N-Boc-4-piperidinone, aniline, and DCE are toxic and/or irritants. Handle in a well-ventilated fume hood.[19] |
| Personal Protective Equipment (PPE) | Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile). |
| Reaction Handling | Sodium triacetoxyborohydride (STAB) is moisture-sensitive.[21] Ensure glassware is dry. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon). |
| Waste Disposal | Dispose of all chemical waste according to institutional and local regulations. |
Procedure:
-
Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-Boc-4-piperidinone (10.0 g, 50.2 mmol) and dichloroethane (DCE, 200 mL).
-
Addition of Amine: Add aniline (5.04 mL, 55.2 mmol) to the solution via syringe. Stir the mixture at room temperature for 20-30 minutes. The rationale for this pre-mixing is to allow for the formation of the iminium ion intermediate, which is the species that is actively reduced.[20][22]
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (12.8 g, 60.2 mmol) to the reaction mixture in portions over 10 minutes. STAB is chosen for its mildness and high chemoselectivity; it selectively reduces the iminium ion in the presence of the starting ketone, minimizing side reactions.[20][21]
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM, 2 x 50 mL).
-
Washing & Drying: Combine all organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product as a solid.
Expected Results & Characterization:
-
Yield: Typically 80-95%.
-
Appearance: White to off-white solid.
-
¹³C-NMR (CDCl₃): Expected chemical shifts would include signals for the Boc group (~155, 80, 28.5 ppm), the piperidine ring carbons (~50, 42, 32 ppm), and the aromatic carbons of the aniline moiety (~147, 129, 117, 113 ppm).[19]
Broader Applications of the Piperidinone Scaffold
While the synthesis of analgesics is a major application, the 4-piperidone core is also integral to other classes of bioactive molecules.
-
Antimicrobial Agents: Various derivatives of 4-piperidones, such as thiosemicarbazones, have been synthesized and shown to possess significant antibacterial and antifungal activities.[6]
-
Anti-Cancer Agents: Curcumin mimics based on the 3,5-bis(ylidene)-4-piperidone scaffold have been developed and investigated for their antiproliferative properties against various cancer cell lines.[23]
-
CNS Agents: The piperidine moiety is prevalent in drugs targeting the central nervous system, and 4-piperidones serve as key intermediates in their synthesis.[1][2]
Conclusion
This compound and its related N-substituted analogues are powerful and versatile building blocks in modern medicinal chemistry. The strategic placement of the ketone functionality allows for the introduction of diverse substituents and the construction of complex molecular architectures. As demonstrated by its central role in the synthesis of potent opioid analgesics, the 4-piperidone scaffold provides a reliable and adaptable platform for the development of new therapeutic agents. Researchers employing this building block should possess a strong understanding of its reactivity and adhere to strict safety protocols, particularly given its status as a precursor to controlled substances.
References
-
Int. Res J Pharm. App Sci., 2012; 2(6): 145-154 ISSN: 2277-4149. (2012). piperidone analogs: synthesis and their diverse biological applications. ResearchGate. [Link]
-
Tanimu, A., & Garko, M. B. (2020). N-Dealkylation of Amines. IntechOpen. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
-
RSC Publishing. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]
-
Wikipedia. Hydrazone. [Link]
-
Barluenga, J., et al. (1993). Stereoselective synthesis of 4-piperidone and 4-aminotetrahydropyridine derivatives by the imino Diels-Alder reaction of 2-amino. Journal of Organic Chemistry. [Link]
-
Laso, N. M., et al. (2010). N,N-Dialkylhydrazones in Organic Synthesis. From Simple N,N-Dimethylhydrazones to Supported Chiral Auxiliaries. Chemical Reviews. [Link]
-
Weintraub, P. M., et al. (2003). Piperidine Synthesis. DTIC. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]
-
Organic Chemistry Portal. Synthesis of 4-piperidones. [Link]
-
Kok, G. B., & Scammels, P. J. (2006). Further investigation of the N-demethylation of tertiary amine alkaloids using the non-classical Polonovski reaction. Semantic Scholar. [Link]
-
Lian, Q., et al. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry. [Link]
-
Mićović, I. V., et al. (2000). The Synthesis and preliminary pharmacological evaluation of 4-Methyl fentanyl. ResearchGate. [Link]
-
Defense Technical Information Center. (2020). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]
-
Mićović, I. V., et al. (2000). The synthesis and preliminary pharmacological evaluation of 4-methyl fentanyl. PubMed. [Link]
-
United Nations. (2024). Note by the Secretariat on the inclusion of 4-piperidone and 1-boc-4-piperidone in Table I of the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988. [Link]
-
PubChem. 1,3-Dimethyl-4-piperidone. [Link]
- Rhodes Technologies Inc. (2013). Process for n-dealkylation of tertiary amines.
-
Organic Chemistry Portal. Amine synthesis by C-N bond cleavage. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie. [Link]
-
Lyle, R. E., & Lyle, G. G. (1966). Synthesis of some N-substituted 4-piperidones. Journal of the Chemical Society C: Organic. [Link]
-
Chemsrc. 1-(DIMETHYLAMINO)PIPERIDIN-4-ONE. [Link]
-
Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. [Link]
-
U.S. Department of State. (2019). 21st Century Drug Trafficking: “Manufacturing Advisory” on Fentanyl and Other Synthetic Opioids. [Link]
-
Levisalles, J., et al. (1969). NN-Dimethylhydrazones as Protecting Groups in Synthesis. Chemical Communications. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
-
Organic Reactions. Reductive Amination - Common Conditions. [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
-
Livinghouse, T., et al. (2022). Efficient reductions of dimethylhydrazones using preformed primary amine boranes. Synthetic Communications. [Link]
-
Wikipedia. 4-Piperidone. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. researchgate.net [researchgate.net]
- 8. The synthesis and preliminary pharmacological evaluation of 4-methyl fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Document Viewer [docs.un.org]
- 10. 4-Piperidone - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 1-(DIMETHYLAMINO)PIPERIDIN-4-ONE | CAS#:90270-98-7 | Chemsrc [chemsrc.com]
- 13. Hydrazone - Wikipedia [en.wikipedia.org]
- 14. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Catalytic Hydrogenation of 1-(Dimethylamino)-4-piperidinone Derivatives
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The catalytic hydrogenation of substituted 4-piperidones represents a pivotal transformation, providing access to stereochemically rich 4-aminopiperidine derivatives, which are crucial intermediates in drug discovery and development. This guide provides an in-depth exploration of the catalytic hydrogenation of 1-(dimethylamino)-4-piperidinone derivatives, offering detailed protocols, mechanistic insights, and safety considerations for researchers and professionals in the field.
The reduction of the ketone functionality in this compound to the corresponding amine is a key step that introduces a chiral center, opening avenues for the synthesis of enantiomerically pure compounds. The choice of catalyst, solvent, and reaction conditions plays a critical role in achieving high yields, selectivity, and purity of the desired 4-amino-1-(dimethylamino)piperidine product. This document will delve into the nuances of this important reaction, providing a comprehensive resource for its successful execution.
Reaction Mechanism and Catalyst Selection
The catalytic hydrogenation of a ketone to an amine is a reduction process that involves the addition of a hydrogen molecule (H₂) across the carbon-oxygen double bond of the carbonyl group. This reaction is facilitated by a metal catalyst, which provides a surface for the adsorption and activation of both the hydrogen gas and the ketone substrate.
The generally accepted mechanism for heterogeneous catalytic hydrogenation of ketones involves the following key steps:
-
Adsorption of Reactants: Both hydrogen gas and the ketone adsorb onto the surface of the metal catalyst.
-
Activation of Hydrogen: The catalyst weakens the H-H bond, leading to the formation of reactive metal-hydride species.
-
Hydrogen Transfer: The activated hydrogen atoms are sequentially transferred to the carbonyl carbon and oxygen atoms.
-
Desorption of Product: The resulting alcohol desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
Caption: General mechanism of catalytic hydrogenation of a ketone.
Catalyst Selection
The choice of catalyst is paramount for a successful hydrogenation reaction. Both heterogeneous and homogeneous catalysts can be employed, each with its own set of advantages and disadvantages. For the hydrogenation of this compound, heterogeneous catalysts are generally preferred due to their ease of separation from the reaction mixture and potential for recycling.
| Catalyst | Typical Loading (w/w %) | Solvent | Temperature (°C) | Pressure (psi) | Key Advantages & Considerations |
| Raney® Nickel | 5 - 20 | Methanol, Ethanol | 25 - 80 | 50 - 500 | Cost-effective, highly active. Pyrophoric nature requires careful handling.[1][2] Can be sensitive to substrate impurities. |
| Platinum (IV) Oxide (Adams' Catalyst, PtO₂) | 1 - 5 | Acetic Acid, Ethanol | 20 - 50 | 15 - 60 | Highly effective for a wide range of reductions.[3] The active catalyst, platinum black, is formed in situ.[3] Often used under milder conditions. |
| Palladium on Carbon (Pd/C) | 5 - 10 | Methanol, Ethanol, Ethyl Acetate | 25 - 60 | 15 - 100 | Versatile and widely used. Prone to poisoning by nitrogen-containing compounds, which can sometimes be mitigated by the addition of a small amount of acid.[4] |
Experimental Protocols
Safety Precaution: Catalytic hydrogenations involve flammable gases (hydrogen) and often pyrophoric catalysts (e.g., Raney® Nickel). These reactions must be conducted in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. High-pressure reactions should only be performed in certified pressure reactors by trained personnel.[5][6][7]
Protocol 1: Hydrogenation using Raney® Nickel
This protocol outlines a general procedure for the reduction of this compound using Raney® Nickel.
Materials:
-
This compound hydrochloride
-
Raney® Nickel (50% slurry in water)
-
Methanol or Ethanol (anhydrous)
-
Sodium hydroxide (for neutralization of the hydrochloride salt)
-
Hydrogen gas (high purity)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Celite® or other filter aid
Procedure:
-
Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and free of any contaminants. Purge the reactor vessel thoroughly with an inert gas (e.g., nitrogen or argon) to remove all oxygen.[5]
-
Substrate Preparation: In a separate flask, dissolve this compound hydrochloride in methanol. Neutralize the hydrochloride salt by the dropwise addition of a methanolic solution of sodium hydroxide until the pH is neutral to slightly basic. The formation of a sodium chloride precipitate will be observed.
-
Charging the Reactor: Under a nitrogen atmosphere, filter the neutralized substrate solution to remove the sodium chloride precipitate and transfer the filtrate to the prepared reactor vessel.
-
Catalyst Addition: Carefully add the Raney® Nickel slurry to the reactor. The amount of Raney® Nickel can range from 5-20% by weight of the substrate.[1] It is crucial to handle Raney® Nickel under a solvent to prevent it from drying and becoming pyrophoric.[8]
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Pressurize the reactor with nitrogen to ~100 psi and then vent to atmospheric pressure. Repeat this purging cycle at least three times to ensure the complete removal of air.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-500 psi). Begin agitation and, if necessary, heat the reaction to the desired temperature (typically 25-80 °C).
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen from the pressure gauge. The reaction is complete when hydrogen uptake ceases.
-
Work-up and Catalyst Filtration:
-
Cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen three times.
-
Crucially, the pyrophoric nature of Raney® Nickel requires careful handling during filtration. The filtration should be performed under a blanket of inert gas or by keeping the catalyst wet at all times to prevent ignition upon exposure to air.[8][9][10]
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the catalyst pad with small portions of the reaction solvent.
-
The spent catalyst should be immediately quenched by transferring it to a container with a large volume of water.[11]
-
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-1-(dimethylamino)piperidine. The product can be further purified by distillation or crystallization if necessary.
Caption: Workflow for catalytic hydrogenation using Raney® Nickel.
Protocol 2: Hydrogenation using Platinum (IV) Oxide (Adams' Catalyst)
This protocol provides an alternative method using the less pyrophoric but highly effective Adams' catalyst.
Materials:
-
This compound
-
Platinum (IV) oxide (PtO₂)
-
Ethanol or Acetic Acid
-
Hydrogen gas (high purity)
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Celite® or other filter aid
Procedure:
-
Apparatus Setup: For a balloon hydrogenation, assemble a two or three-necked round-bottom flask with a magnetic stir bar, a gas inlet adapter connected to a hydrogen-filled balloon, and a septum for substrate addition. For a pressure reactor, follow the manufacturer's instructions for setup. Purge the entire system with an inert gas.
-
Charging the Vessel: To the reaction vessel, add the this compound and the solvent (ethanol or acetic acid). Acetic acid can often enhance the reaction rate.[3]
-
Catalyst Addition: Add the platinum (IV) oxide catalyst to the reaction mixture. The catalyst loading is typically 1-5% by weight of the substrate.
-
Hydrogenation:
-
Balloon Method: Evacuate the flask and back-fill with hydrogen from the balloon. Repeat this cycle three times. Maintain a positive pressure of hydrogen from the balloon and stir the reaction mixture vigorously.
-
Pressure Reactor: Seal the reactor, purge with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (typically 15-60 psi) and begin agitation.
-
-
Reaction Monitoring: The reaction can be monitored by TLC or by observing the consumption of hydrogen.
-
Work-up and Filtration:
-
Once the reaction is complete, purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the platinum black catalyst. Wash the filter cake with the reaction solvent.
-
-
Product Isolation: If acetic acid was used as the solvent, it must be removed. This can be achieved by neutralization with a base followed by extraction, or by azeotropic distillation. If ethanol was used, the filtrate can be concentrated under reduced pressure to yield the product.
Characterization of 4-amino-1-(dimethylamino)piperidine
The successful synthesis of 4-amino-1-(dimethylamino)piperidine should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the dimethylamino group, and the newly formed amine and methine protons at the C4 position. The integration of these signals should correspond to the expected number of protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule with their characteristic chemical shifts. The disappearance of the ketone carbonyl signal (typically >200 ppm) and the appearance of a new signal for the C4 carbon bonded to the amino group (typically in the 40-60 ppm range) are key indicators of a successful reaction.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum will show the disappearance of the strong C=O stretching band of the ketone (around 1715 cm⁻¹) and the appearance of N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Slow or incomplete reaction | - Catalyst poisoning (e.g., by sulfur compounds or the substrate itself).[4]- Insufficient catalyst loading.- Low hydrogen pressure or poor agitation. | - Purify the starting material.- Increase the catalyst loading.- Ensure adequate hydrogen pressure and vigorous stirring. |
| Low product yield | - Over-reduction or side reactions.- Inefficient work-up and product isolation. | - Optimize reaction time and temperature.- Ensure complete extraction and minimize losses during filtration and concentration. |
| Difficulty in filtering the catalyst | - Fine catalyst particles clogging the filter paper. | - Use a filter aid like Celite®.- Consider centrifugation followed by decantation. |
| Ignition of catalyst during filtration | - Exposure of pyrophoric catalyst (e.g., Raney® Nickel) to air.[8] | - ALWAYS keep the catalyst wet with solvent during filtration.[8]- Perform filtration under an inert atmosphere (e.g., nitrogen).[9] |
Conclusion
The catalytic hydrogenation of this compound derivatives is a robust and efficient method for the synthesis of valuable 4-aminopiperidine intermediates. Careful selection of the catalyst and reaction conditions, coupled with strict adherence to safety protocols, is essential for achieving high yields and purity. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for researchers in the field of organic synthesis and drug development, enabling the successful and safe execution of this important chemical transformation.
References
-
Filtration of catalysts - Engineer Live. (2015, October 9). Retrieved from [Link]
- CA2389561C - A process for removing pyrophoric catalyst - Google Patents. (n.d.).
-
Filtration of Catalyst | Steri Technologies. (n.d.). Retrieved from [Link]
-
Reagent Friday: Raney Nickel - Master Organic Chemistry. (2011, September 30). Retrieved from [Link]
-
hydrogen - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- Reddymasu, S., Kalluri, V. S. R., & Rudraraju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(11), 4121-4124.
-
Hydrogenation of 1-hexene with Raney nickel - Chemistry Stack Exchange. (2019, January 7). Retrieved from [Link]
-
4-Piperidone synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (2022).
-
1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362) - Human Metabolome Database. (n.d.). Retrieved from [Link]
-
Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.). Retrieved from [Link]
-
Supporting information 1. Materials and Methods - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation - ResearchGate. (n.d.). Retrieved from [Link]
-
RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION - The University of Liverpool Repository. (n.d.). Retrieved from [Link]
-
Pyrophoric deactivation of inlet gas filters - FQE Chemicals. (2016, November 15). Retrieved from [Link]
-
Raney nickel - Wikipedia. (n.d.). Retrieved from [Link]
-
Continuous Flow Methodologies For Safe High Pressure Catalytic Hydrogenation. (n.d.). Retrieved from [Link]
-
Raney nickel synthesis for glucose hydrogenation without hydrogen gas - ResearchGate. (n.d.). Retrieved from [Link]
- Williams, S., Qi, L., Cox, R. J., Kumar, P., & Xiao, J. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(2), 249-253.
-
(PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst - ResearchGate. (n.d.). Retrieved from [Link]
-
raney nickel reductions-part i. (n.d.). Retrieved from [Link]
-
Hydrogenation Reaction Safety In The Chemical Industry. (n.d.). Retrieved from [Link]
-
Filtration of Hydrogenation Catalysts - YouTube. (2012, March 20). Retrieved from [Link]
-
Raney Nickel Reduction - YouTube. (2021, April 13). Retrieved from [Link]
-
Research on the Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - YouTube. (2020, December 29). Retrieved from [Link]
-
Raney Nickel Reduction Mechanism - YouTube. (2021, June 22). Retrieved from [Link]
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]
-
N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391 - PubChem. (n.d.). Retrieved from [Link]
-
Hydrogenation Reactions - University of Pittsburgh. (2012, March 6). Retrieved from [Link]
-
Hazards associated with laboratory scale hydrogenations - UW-Madison Chemistry. (n.d.). Retrieved from [Link]
-
Adams' catalyst - Wikipedia. (n.d.). Retrieved from [Link]
-
4-Amino-1-benzylpiperidine - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
-
The structure and numbering scheme of 4-methyl-1-piperidine carbodithioic acid. (n.d.). Retrieved from [Link]
- Yin, C., Pan, Y., Li, Y., & Zhang, X. (2022). Catalytic Asymmetric Hydrogenation of Tetrasubstituted Unsaturated Lactams: An Efficient Approach to Enantioenriched 3,4-Disubstituted Piperidines. Organic Letters, 24(3), 734-739.
- Organophotocatalytic Single-Step Oximation through an Olefin [4 + 2] Annulation. (2026, January 9). Organic Letters.
Sources
- 1. Raney nickel - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. chem.wisc.edu [chem.wisc.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. engineerlive.com [engineerlive.com]
- 10. CA2389561C - A process for removing pyrophoric catalyst - Google Patents [patents.google.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note & Protocols: Synthesis of 4-Hydroxy-4-Substituted Piperidines via Organometallic Addition to 1-(Dimethylamino)-4-piperidinone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 4-Hydroxypiperidine Scaffold
The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Specifically, the 4-hydroxy-4-substituted piperidine motif serves as a crucial pharmacophore in numerous drug candidates, particularly those targeting the central nervous system (CNS). This structural unit offers a three-dimensional vector for molecular elaboration, enabling precise tuning of pharmacological properties such as receptor affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. Its synthesis is therefore a topic of significant interest in drug discovery.[2][3]
The reaction of N-substituted 4-piperidones with organometallic reagents represents one of the most direct and versatile methods for constructing these valuable tertiary alcohol scaffolds.[4][5] This application note provides a detailed technical guide for the reaction of 1-(dimethylamino)-4-piperidinone with common organometallic reagents, namely Grignard and organolithium reagents. We will delve into the underlying mechanistic principles, stereochemical considerations, and provide robust, step-by-step protocols for laboratory execution.
Pillar 1: Mechanistic Insights and Stereochemical Control
The core transformation is a nucleophilic addition to a carbonyl group, a cornerstone reaction in organic synthesis.[6][7][8] The carbon atom of the organometallic reagent, bearing a partial negative charge, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the this compound.
The Reagents and Substrate
-
Organometallic Reagents :
-
Grignard Reagents (R-MgX) : As organomagnesium halides, Grignard reagents are highly effective for forming carbon-carbon bonds.[9] They are typically prepared by reacting an organic halide with magnesium metal in an anhydrous ether solvent.[10][11]
-
Organolithium Reagents (R-Li) : These reagents are generally more reactive than their Grignard counterparts due to the greater polarity of the C-Li bond.[12][13] This heightened reactivity often necessitates lower reaction temperatures to prevent side reactions.
-
-
The Substrate (this compound) : This ketone features a piperidine ring, which exists predominantly in a chair conformation. The nitrogen atom is substituted with a dimethylamino group, which can influence the ring's conformational dynamics and reactivity.
The Mechanism of Addition
The reaction proceeds in two distinct stages:
-
Nucleophilic Attack : The organometallic reagent (R-M) adds across the carbonyl double bond. The carbon-metal bond attacks the carbonyl carbon, while the carbonyl oxygen coordinates to the metal cation (Mg²⁺ or Li⁺). This concerted step forms a tetrahedral alkoxide intermediate.[8][9]
-
Aqueous Workup : The stable metal alkoxide intermediate is subsequently protonated by the addition of a mild acid, such as aqueous ammonium chloride (NH₄Cl) or dilute HCl, to yield the final tertiary alcohol product.[6]
Caption: General mechanism of organometallic addition to a ketone.
Stereochemical Considerations: The Axis of Selectivity
The addition of a nucleophile to a cyclic ketone like this compound is not random; it is governed by sterics. The piperidine ring's chair conformation presents two distinct faces for attack on the planar carbonyl group: the axial face and the equatorial face.[14]
-
Axial Attack : The nucleophile approaches from a direction parallel to the axis of the ring. This leads to the formation of an equatorial alcohol.
-
Equatorial Attack : The nucleophile approaches from the "side" or equator of the ring. This pathway is often more sterically hindered by the adjacent axial hydrogens and results in an axial alcohol.
For most unstrained cyclic ketones, nucleophilic attack preferentially occurs from the axial direction to yield the equatorial alcohol, as this approach avoids steric clashes with the axial hydrogens at the C2 and C6 positions.[15] The Felkin-Anh model provides a framework for predicting this outcome.[9] Therefore, the major diastereomer expected from these reactions is the one where the newly introduced 'R' group is in the axial position, and the resulting hydroxyl group is equatorial.
Caption: Stereochemical pathways for nucleophilic addition to 4-piperidone.
Pillar 2: Validated Experimental Protocols
Critical Note on Safety and Technique : Organometallic reagents are highly reactive towards water, oxygen, and protic solvents.[9][10] All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware must be rigorously dried (e.g., flame-dried or oven-dried) prior to use.
Protocol 1: Grignard Reaction - Synthesis of 1-(Dimethylamino)-4-phenylpiperidin-4-ol
This protocol details the addition of phenylmagnesium bromide to this compound.
Materials and Reagents:
-
This compound (1.0 eq)
-
Phenylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Workflow:
Caption: Step-by-step workflow for the Grignard reaction protocol.
Step-by-Step Procedure:
-
Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a reflux condenser with a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: To the flask, add this compound (1.0 eq) and dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Grignard Addition: Slowly add the phenylmagnesium bromide solution (1.2 eq) dropwise via syringe through the septum over 20-30 minutes. Maintain the internal temperature below 10 °C. A cloudy precipitate may form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Very slowly and carefully, add saturated aqueous NH₄Cl solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide. Stir for 15-20 minutes until two clear layers form.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure 1-(dimethylamino)-4-phenylpiperidin-4-ol.
Protocol 2: Organolithium Reaction - Synthesis of 4-Butyl-1-(dimethylamino)piperidin-4-ol
This protocol uses n-butyllithium, a more reactive organometallic reagent, requiring lower temperatures.
Materials and Reagents:
-
This compound (1.0 eq)
-
n-Butyllithium (n-BuLi, 2.5 M solution in hexanes, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Setup: Use the same inert atmosphere setup as described in Protocol 1.
-
Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous THF in the reaction flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this low temperature during the addition.
-
Organolithium Addition: Slowly add the n-butyllithium solution (1.2 eq) dropwise via syringe over 20-30 minutes. Ensure the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: While maintaining the temperature at -78 °C, slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Once the quench is complete, remove the cooling bath and allow the mixture to warm to room temperature. Transfer to a separatory funnel and perform the same extraction and drying procedure as described in Protocol 1.
-
Purification: Purify the crude product by flash column chromatography or another suitable method to obtain the desired 4-butyl-1-(dimethylamino)piperidin-4-ol.
Pillar 3: Data Summary and Applications
The choice of organometallic reagent allows for the installation of a wide variety of substituents at the C4 position of the piperidine ring. This versatility is paramount in drug discovery for building structure-activity relationships (SAR).[2][16]
Table 1: Representative Organometallic Additions to this compound
| Entry | Organometallic Reagent (R-M) | R Group | Typical Conditions | Expected Product | Application Relevance |
| 1 | Phenylmagnesium Bromide | Phenyl | THF, 0°C to RT | 4-Aryl-4-hydroxypiperidine | Opioid receptor ligands, antipsychotics[3][17] |
| 2 | n-Butyllithium | n-Butyl | THF, -78°C | 4-Alkyl-4-hydroxypiperidine | Building blocks for diverse scaffolds |
| 3 | Methylmagnesium Iodide | Methyl | Diethyl Ether, 0°C | 4-Methyl-4-hydroxypiperidine | Fine-tuning steric and electronic properties |
| 4 | Vinylmagnesium Bromide | Vinyl | THF, 0°C | 4-Alkenyl-4-hydroxypiperidine | Handle for further functionalization (e.g., cross-coupling) |
The products of these reactions, 4-hydroxy-4-substituted piperidines, are not only valuable final compounds but also versatile intermediates. The tertiary hydroxyl group can be further modified or eliminated to introduce additional diversity, making this reaction a powerful entry point into novel chemical space for the development of new therapeutics.
References
- Benchchem. (n.d.). Application Notes and Protocols for Grignard Reaction with Ketones.
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
- Le Roch, M., Gouault, N., Renault, J., Argouarch, G., Roisnel, T., Banik, S., ... & Lalli, C. (2021). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry.
- Clark, J. (n.d.). Reaction of aldehydes and ketones with Grignard reagents. Chemguide.
- ResearchGate. (n.d.). 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization | Request PDF.
- Meyers, A. I., Shawe, T. T., & Gottlieb, L. (1992). Stereoselective nucleophilic addition to conformationally constrained piperidines. An efficient route to 2-axial-6-equatorial disubstituted piperidines. Tetrahedron Letters, 33(6), 867-870.
- Scilit. (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
-
McCormick, J. P. (2014, March 3). Using the Grignard Reaction to Make Alcohols. YouTube. Retrieved from [Link]
- Various Authors. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. European Journal of Medicinal Chemistry.
-
Ho, G. D., Bercovici, A., Tulshian, D., Greenlee, W. J., Fawzi, A., Torhan, A. S., & Zhang, H. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. Bioorganic & Medicinal Chemistry Letters, 17(11), 3023-3027. Retrieved from [Link]
- Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Chem 355.
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]
-
Ho, G. D., Bercovici, A., Tulshian, D., Greenlee, W. J., Fawzi, A., Fernandez, X., ... & Zhang, H. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028-3033. Retrieved from [Link]
-
Technology Networks. (2024, December 20). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]
-
Morrill, C., Beare, N., & Ragan, J. A. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1505-1508. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 18.9: Organometallic Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, September 4). 18.14 Stereochemistry of Nucleophilic Addition Reactions: Re and Si Faces. Retrieved from [Link]
Sources
- 1. technologynetworks.com [technologynetworks.com]
- 2. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. Grignard reaction - Wikipedia [en.wikipedia.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. cris.biu.ac.il [cris.biu.ac.il]
- 16. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Derivatization of the ketone group in 1-(Dimethylamino)-4-piperidinone
An In-Depth Technical Guide to the Derivatization of the Ketone Group in 1-(Dimethylamino)-4-piperidinone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 4-Piperidone Scaffold
The 4-piperidone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents across various therapeutic areas, including oncology, virology, and neuroscience.[1] Its rigid, saturated heterocyclic structure allows for precise three-dimensional positioning of functional groups, which is critical for optimizing interactions with biological targets. The compound this compound serves as a versatile starting material, with the ketone at the C4 position representing a prime handle for chemical modification. Derivatization at this position enables the systematic exploration of chemical space around the core, facilitating the development of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This guide provides a detailed exploration of key synthetic strategies for the derivatization of the ketone group in this compound. It moves beyond simple procedural descriptions to explain the underlying chemical principles, the rationale for specific reagent choices, and the practical considerations necessary for successful synthesis and validation.
Core Derivatization Strategies at the C4 Position
The carbonyl group of this compound offers several avenues for chemical transformation. The primary strategies involve nucleophilic addition to the carbonyl carbon, leading to either C-N or C-C bond formation, often followed by subsequent transformations like reduction or elimination.
Caption: Key derivatization pathways for the C4-ketone of this compound.
Strategy 1: Reductive Amination for C-N Bond Formation
Reductive amination is arguably one of the most powerful and widely used methods for converting ketones into amines.[2] The reaction proceeds via the initial formation of an iminium ion intermediate upon reaction with a primary or secondary amine, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient for generating libraries of 4-amino-piperidine derivatives.
Causality Behind Experimental Choices:
-
Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice.[3] Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB is mild enough that it will not readily reduce the starting ketone, allowing it to be present from the start of the reaction.[3] It is also more tolerant of the slightly acidic conditions that favor iminium ion formation. Sodium cyanoborohydride (NaCNBH₃) is another option, particularly effective at a pH range of 6-7, but its toxicity is a significant drawback.[3]
-
Solvent: Aprotic solvents such as 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are preferred, especially for STAB, which is water-sensitive.[3]
-
pH Control: The reaction is typically fastest under weakly acidic conditions (pH ~5-6), which catalyze the dehydration of the hemiaminal intermediate to the iminium ion without significantly protonating the amine nucleophile. Acetic acid is often added as a catalyst.
Caption: General workflow for the reductive amination of this compound.
Protocol: Synthesis of 4-(Benzylamino)-1-(dimethylamino)piperidine
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 142.22 | 1.0 | 1.0 |
| Benzylamine | 107.15 | 1.1 | 1.1 |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 1.5 | 1.5 |
| Acetic Acid (Glacial) | 60.05 | 0.1 | 0.1 |
| 1,2-Dichloroethane (DCE) | 98.96 | - | - |
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 mmol) and 1,2-dichloroethane (10 mL).
-
Add benzylamine (1.1 mmol) followed by glacial acetic acid (0.1 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (1.5 mmol) to the mixture in three portions over 15 minutes. Note: This controls any potential exotherm.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
-
Validation: Characterize the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Strategy 2: The Wittig Reaction for C=C Bond Formation
The Wittig reaction is a cornerstone of organic synthesis for converting carbonyls into alkenes.[4][5] It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent), forming an exocyclic double bond at the C4 position. This strategy is ideal for introducing carbon-based substituents and can be a key step in synthesizing more complex molecular architectures.[6]
Causality Behind Experimental Choices:
-
Ylide Stability: Wittig reagents are broadly classified as stabilized or non-stabilized.[7]
-
Non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides) are highly reactive and typically require strong, non-nucleophilic bases like n-butyllithium or sodium hydride for their generation.[8] They tend to give (Z)-alkenes with aldehydes, though with symmetrical ketones like ours, this is not a factor.
-
Stabilized ylides (containing an adjacent electron-withdrawing group like an ester or ketone) are less reactive and can be generated with weaker bases. They react well with aldehydes but may struggle with sterically hindered or less reactive ketones.[8][9]
-
-
Reaction Conditions: The reaction is typically performed under anhydrous, inert conditions (e.g., nitrogen or argon atmosphere) to prevent quenching of the highly basic ylide. THF and diethyl ether are common solvents.[4] The formation of the very stable triphenylphosphine oxide byproduct is the thermodynamic driving force for the reaction.[5]
Protocol: Synthesis of 4-Methylene-1-(dimethylamino)piperidine
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Methyltriphenylphosphonium bromide | 357.23 | 1.2 | 1.2 |
| n-Butyllithium (n-BuLi) in hexanes | 64.06 | 1.2 | 1.2 |
| This compound | 142.22 | 1.0 | 1.0 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | - |
Procedure:
-
Ylide Preparation: To a flame-dried, three-neck flask under an inert atmosphere (N₂), add methyltriphenylphosphonium bromide (1.2 mmol) and anhydrous THF (15 mL).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.2 mmol, e.g., 0.48 mL of a 2.5 M solution in hexanes) dropwise via syringe. A characteristic deep orange or yellow color indicates ylide formation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Wittig Reaction: Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor by TLC or GC-MS.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography. The byproduct, triphenylphosphine oxide, can often be challenging to separate but is generally less polar than the desired product.
-
Validation: Characterize the product by NMR and MS. The appearance of vinyl proton signals in the ¹H NMR spectrum is a key indicator of success.
Strategy 3: Knoevenagel Condensation for α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) to a ketone, followed by dehydration.[10] This reaction is excellent for creating a C=C bond at the C4 position while simultaneously introducing functionality like nitriles, esters, or acids.
Causality Behind Experimental Choices:
-
Active Methylene Compound: The choice of Z-CH₂-Z' determines the functionality of the product. Common examples include malononitrile (Z, Z' = CN), ethyl cyanoacetate (Z = CN, Z' = COOEt), and diethyl malonate (Z, Z' = COOEt).[11]
-
Catalyst: The reaction is typically catalyzed by a weak base.[10] Interestingly, piperidine itself is a classic catalyst for this reaction.[12][13] Other common catalysts include ammonium acetate or β-alanine. The base facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate.[11]
Protocol: Synthesis of 2-(1-(Dimethylamino)piperidin-4-ylidene)malononitrile
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 142.22 | 1.0 | 1.0 |
| Malononitrile | 66.06 | 1.0 | 1.0 |
| Piperidine | 85.15 | 0.1 | 0.1 |
| Ethanol | 46.07 | - | - |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (0.1 mmol, ~1-2 drops).
-
Heat the mixture to reflux for 2-4 hours. A precipitate may form as the product is generated.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold ethanol.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.
-
Validation: Characterize via NMR, IR, and MS. The IR spectrum should show a strong nitrile (C≡N) stretch (~2220 cm⁻¹), and the ketone carbonyl peak (~1715 cm⁻¹) from the starting material should be absent.
Strategy 4: Formation of Oximes and Hydrazones
The reaction of a ketone with hydroxylamine or a hydrazine derivative provides a straightforward method to form oximes and hydrazones, respectively.[14][15] These derivatives are stable, crystalline solids and are useful for both characterization and as intermediates for further reactions (e.g., Beckmann rearrangement of oximes).
Causality Behind Experimental Choices:
-
Mechanism and pH: This condensation reaction is pH-dependent. It requires acid catalysis to protonate the carbonyl oxygen, making the carbon more electrophilic. However, at very low pH, the amine nucleophile (hydroxylamine or hydrazine) becomes fully protonated and non-nucleophilic. The optimal pH is therefore typically in the range of 4-6.[14] Acetate buffers are commonly employed to maintain this pH.[16]
-
Catalysis: While pH control is the primary concern, certain buffer components, like aniline derivatives, can act as nucleophilic catalysts to accelerate the reaction, though this is often unnecessary for simple substrates.[17]
Protocol: Synthesis of this compound Oxime
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 142.22 | 1.0 | 1.0 |
| Hydroxylamine hydrochloride | 69.49 | 1.2 | 1.2 |
| Sodium Acetate Trihydrate | 136.08 | 1.5 | 1.5 |
| Ethanol/Water | - | - | - |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in a mixture of ethanol (10 mL) and water (5 mL).
-
Add hydroxylamine hydrochloride (1.2 mmol) and sodium acetate trihydrate (1.5 mmol). The sodium acetate acts as a base to liberate free hydroxylamine and buffer the solution.
-
Heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature. The product may crystallize out of solution. If not, reduce the volume of the solvent under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The product can be purified by recrystallization from an ethanol/water mixture.
-
Validation: Characterize by NMR, IR, and MS. The disappearance of the ketone C=O stretch in the IR spectrum and the appearance of a C=N stretch (~1640 cm⁻¹) and a broad O-H signal in the ¹H NMR are indicative of oxime formation.
Summary and Outlook
The derivatization of the ketone in this compound opens a gateway to a vast chemical space. The four primary strategies discussed—reductive amination, Wittig olefination, Knoevenagel condensation, and oxime/hydrazone formation—provide reliable and versatile toolkits for medicinal chemists. Each method offers a unique way to introduce new functionalities and alter the steric and electronic properties of the parent molecule. Careful selection of reagents and reaction conditions, grounded in an understanding of the underlying chemical mechanisms, is paramount to achieving the desired synthetic outcomes. The protocols provided herein serve as validated starting points for the synthesis and exploration of novel 4-substituted piperidine derivatives for drug discovery and development.
References
-
Title: The Wittig Reaction of Indole-2-methyltriphenylphosphonium Iodide with 4-Piperidone Derivatives and Aromatic Aldehydes Source: Canadian Science Publishing URL: [Link]
-
Title: Synthesis of N-Substituted piperidines from piperidone Source: ResearchGate URL: [Link]
-
Title: Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: NLX-204 - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives Source: Journal of University of Anbar for Pure Science URL: [Link]
-
Title: Use of Piperidine and Pyrrolidine in Knoevenagel Condensation Source: Juniper Publishers URL: [Link]
-
Title: Synthesis, spectroscopic and crystallographic characterization, and computational analysis of novel piperidone derivatives functionalized with thiazolidinone scaffolds Source: ResearchGate URL: [Link]
-
Title: Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis Source: PMC - NIH URL: [Link]
-
Title: Preparation of Piperidines, Part 3: Substituted at Position 4 Source: YouTube URL: [Link]
- Title: US4408054A - Oximes of 4-benzoyl-piperidines Source: Google Patents URL
-
Title: Piperidine Synthesis Source: Defense Technical Information Center (DTIC) URL: [Link]
-
Title: Formation of oximes and hydrazones (video) Source: Khan Academy URL: [Link]
-
Title: Knoevenagel condensation - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties Source: PMC - PubMed Central URL: [Link]
-
Title: Piperidine Derivatives. XXI. 4-Piperidone, 4-Piperidinol and Certain of their Derivatives Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
-
Title: Piperidine catalyst in Knoevenagel reaction? Source: Reddit URL: [Link]
-
Title: 4-Piperidone | C5H9NO | CID 33721 Source: PubChem URL: [Link]
-
Title: Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics Source: SpringerLink URL: [Link]
-
Title: The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds Source: Taylor & Francis Online URL: [Link]
-
Title: Reductive Amination - Common Conditions Source: Organic Chemistry Data URL: [Link]
-
Title: Wittig Reaction - Common Conditions Source: Organic Chemistry Data URL: [Link]
-
Title: Synthesis of oximes 4a–e and hydrazones 5a, b. Reagents and conditions:... Source: ResearchGate URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PMC - PubMed Central URL: [Link]
-
Title: Wittig Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Wittig reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: The Wittig reaction Source: Lumen Learning - Organic Chemistry II URL: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. reddit.com [reddit.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Khan Academy [khanacademy.org]
- 16. researchgate.net [researchgate.net]
- 17. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) [pubs.rsc.org]
Quantitative Analysis of 1-(Dimethylamino)-4-piperidinone: A Guide to Chromatographic Methods
Abstract
This technical guide provides a comprehensive overview of analytical methodologies for the precise and accurate quantification of 1-(Dimethylamino)-4-piperidinone. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its rigorous analytical control a critical aspect of drug development and manufacturing. This document details two primary chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). For each method, the underlying scientific principles, detailed experimental protocols, and validation parameters are presented. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction
This compound is a heterocyclic organic compound featuring a piperidinone core with a dimethylamino substituent at the 1-position. Its structural motif is a valuable building block in medicinal chemistry, notably in the synthesis of analgesics and other centrally acting agents. The purity and concentration of this intermediate can significantly influence the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its quantification are paramount.
This application note presents validated starting-point methods for the determination of this compound in various sample matrices. The selection of either HPLC-UV or GC-MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
Physicochemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 90270-98-7 | [1] |
| Molecular Formula | C₇H₁₄N₂O | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| LogP | 0.06580 | [1] |
| PSA | 23.55 Ų | [1] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Rationale
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the separation and quantification of moderately polar compounds like this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. The presence of a carbonyl group in the piperidinone ring suggests some UV absorbance, although it may not be a strong chromophore. The tertiary amine group can be protonated at acidic pH, enhancing its interaction with the stationary phase and improving peak shape.
The choice of a C18 column provides a versatile stationary phase with good retention for a wide range of organic molecules. The mobile phase, a mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol), allows for the fine-tuning of the retention time and resolution. The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase is crucial for protonating the tertiary amine, which minimizes peak tailing and improves chromatographic performance. UV detection is a cost-effective and robust detection method suitable for quality control environments.
Experimental Protocol: HPLC-UV Method
Caption: Workflow for HPLC-UV analysis of this compound.
Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[2]
Reagents and Standards:
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Phosphoric Acid (H₃PO₄): Analytical grade.
-
This compound Reference Standard: Of known purity.
-
Diluent: A mixture of Water and Acetonitrile (90:10 v/v).[2]
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (or optimized based on UV scan) |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions:
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.[2]
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.[2]
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[3][4]
Validation Parameters:
| Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of concentrations (e.g., 50% to 150% of the nominal concentration).[2] |
| Accuracy | Recovery between 98.0% and 102.0% for spiked samples.[2] |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%.[2] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polarity and potential for on-column interactions of amines, derivatization is often employed to improve chromatographic performance.[5][6] For a tertiary amine like this compound, derivatization with a reagent like propyl chloroformate can form a less polar carbamate derivative, which exhibits better peak shape and thermal stability.[7]
Mass spectrometry provides highly selective and sensitive detection. By operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, the method can achieve low detection limits and high specificity, making it suitable for trace analysis or analysis in complex matrices.
Experimental Protocol: GC-MS Method
Sources
- 1. 1-(DIMETHYLAMINO)PIPERIDIN-4-ONE | CAS#:90270-98-7 | Chemsrc [chemsrc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Application Notes & Experimental Protocols: Leveraging 1-(Dimethylamino)-4-piperidinone in Synthetic Chemistry
Introduction: The Strategic Value of the Piperidinone Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2][3] Its saturated, six-membered heterocyclic structure provides a robust three-dimensional framework, allowing for the precise spatial orientation of substituents to optimize interactions with biological targets.[1][2] The nitrogen atom within the ring is a key modulator of physicochemical properties such as solubility and lipophilicity, which are critical for drug efficacy.[2]
1-(Dimethylamino)-4-piperidinone is a valuable bifunctional building block for drug discovery and development. Its C4-ketone functionality serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse libraries of compounds. This guide provides detailed, field-proven protocols for two of the most powerful and common reactions involving this scaffold: Reductive Amination and Base-Catalyzed Aldol Condensation . These methods allow researchers to readily introduce molecular diversity at the 4-position, paving the way for the development of novel therapeutic agents.[4]
Section 1: Reductive Amination for C-N Bond Formation
Principle and Rationale
Reductive amination is a highly efficient method for converting ketones into substituted amines.[5] The reaction proceeds in two main stages: first, the condensation of the ketone with a primary or secondary amine to form a transient iminium ion intermediate, followed by the in-situ reduction of this intermediate to the corresponding amine.[6][7]
For this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[8][9] Its popularity stems from its remarkable selectivity; it is a mild reducing agent that readily reduces the protonated iminium ion intermediate but is slow to react with the starting ketone.[9][10] This selectivity allows for a convenient one-pot procedure where all reactants can be combined from the start, simplifying the experimental setup and often leading to higher yields with fewer side products compared to harsher reagents like sodium borohydride.[11] Dichloroethane (DCE) is an excellent solvent for this reaction, though tetrahydrofuran (THF) can also be used.[9]
Experimental Workflow: Reductive Amination
Caption: General workflow for the reductive amination of this compound.
Detailed Protocol: Synthesis of 4-(Benzylamino)-1-(dimethylamino)piperidine
This protocol details the reaction with benzylamine as a representative primary amine.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 142.22 | 10.0 | 1.42 g |
| Benzylamine | 107.15 | 11.0 | 1.18 g (1.2 mL) |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 15.0 | 3.18 g |
| 1,2-Dichloroethane (DCE) | 98.96 | - | 50 mL |
| Saturated aq. NaHCO₃ | - | - | ~30 mL |
| Dichloromethane (DCM) | - | - | ~100 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
Step-by-Step Procedure
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.42 g, 10.0 mmol).
-
Add 1,2-dichloroethane (50 mL) and stir until the solid is completely dissolved.
-
Add benzylamine (1.2 mL, 11.0 mmol) to the solution.
-
Stir the mixture at room temperature for 20-30 minutes to allow for pre-formation of the iminium ion.
-
Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the mixture in portions over 5-10 minutes. Note: The reaction is exothermic, and slow addition helps control the temperature.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting piperidinone is consumed (typically 4-12 hours).
-
Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate solution (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude oil is purified by flash column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to yield the pure product.
Reaction Mechanism: Reductive Amination
Caption: Simplified mechanism of one-pot reductive amination.
Section 2: Base-Catalyzed Aldol Condensation
Principle and Rationale
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction.[12] When an enolizable ketone like this compound reacts with an aromatic aldehyde (which lacks α-hydrogens), the reaction is known as a Claisen-Schmidt condensation .[13][14]
In this reaction, a strong base (e.g., sodium hydroxide) abstracts an acidic α-proton from the piperidinone to form a nucleophilic enolate ion.[15][16] This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[17] The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to yield a highly stable, conjugated α,β-unsaturated ketone (an enone).[12][15] The formation of this extended conjugated system is the thermodynamic driving force for the reaction.[17] Because the piperidinone has acidic protons on both sides of the carbonyl, the reaction typically proceeds twice to form a symmetrical 3,5-bis(arylidene)-4-piperidinone product.[18]
Experimental Workflow: Aldol Condensation```dot
Caption: Simplified mechanism for the first condensation step.
Safety Precautions
-
General: All experiments should be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Reagents:
-
1,2-Dichloroethane (DCE): Is a suspected carcinogen and is toxic. Handle with extreme care and avoid inhalation or skin contact.
-
Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Handle in a dry environment and quench carefully. [10] * Sodium Hydroxide: Is corrosive and can cause severe burns. Avoid contact with skin and eyes. [19]* Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
-
Characterization of Products
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., disappearance of C=O stretch of the ketone in reductive amination, appearance of C=C stretch in aldol condensation).
References
-
A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. (2018). ACS Catalysis. [Link]
-
base catalyzed aldol. (2020). YouTube. [Link]
-
The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Autech. [Link]
-
An animated, base-catalyzed crossed aldol condensation mechanism explained. (2018). YouTube. [Link]
-
Aldol condensation. (n.d.). Wikipedia. [Link]
-
Aldol Condensation - Base Catalyzed. (2011). PharmaXChange.info. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. [Link]
-
Reductive Amination. (n.d.). Chemistry Steps. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PMC. [Link]
-
The Complete Mechanism of an Aldol Condensation. (2019). The Journal of Organic Chemistry. [Link]
-
Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]
-
Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions. (2021). ResearchGate. [Link]
-
Reductive Amination: Mechanism & Examples. (2011). YouTube. [Link]
-
Reductive Amination lecture notes. (n.d.). Harvard University. [Link]
-
Claisen-Schmidt Condensation. (n.d.). University of Missouri–St. Louis. [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
-
Claisen-Schmidt Condensation. (n.d.). Cambridge University Press. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (1996). Organic Chemistry Portal. [Link]
-
Reductive Amination With Sodium Triacetoxyborohydride. (1996). Scribd. [Link]
-
Claisen–Schmidt condensation. (n.d.). Wikipedia. [Link]
-
Claisen Schmidt Reaction (Mixed Aldol Condensation). (n.d.). PraxiLabs. [Link]
-
Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. (2007). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. scribd.com [scribd.com]
- 12. Aldol condensation - Wikipedia [en.wikipedia.org]
- 13. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 14. praxilabs.com [praxilabs.com]
- 15. m.youtube.com [m.youtube.com]
- 16. pharmaxchange.info [pharmaxchange.info]
- 17. youtube.com [youtube.com]
- 18. Claisen-Schmidt Condensation [cs.gordon.edu]
- 19. assets.thermofisher.cn [assets.thermofisher.cn]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Dimethylamino)-4-piperidinone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(Dimethylamino)-4-piperidinone. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this unique hydrazine-derived piperidone. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
The synthesis of this compound presents a distinct set of challenges compared to its more common N-alkyl-4-piperidone cousins. The core difficulty lies in the strategic formation of the N-N bond and the subsequent selective methylation of the terminal nitrogen, all while managing the reactivity of the ketone at the 4-position. This guide provides a robust, two-step synthetic strategy and addresses the common pitfalls encountered during the process.
Section 1: Proposed Synthetic Strategy & Mechanistic Rationale
The most logical and controllable pathway to this compound involves a two-step sequence starting from 4-piperidone hydrochloride monohydrate.
-
Step 1: N-Amination of 4-Piperidone. The initial step is the formation of the crucial N-N bond to generate the 1-amino-4-piperidone intermediate. This is an electrophilic amination reaction on the secondary amine of the piperidone ring.
-
Step 2: Reductive N,N-Dimethylation. The terminal primary amino group of the hydrazine intermediate is then exhaustively methylated to yield the final product. The Eschweiler-Clarke reaction is the method of choice for this transformation due to its high selectivity for forming tertiary amines without the risk of forming quaternary ammonium salts.[1][2][3]
This strategic sequence is illustrated below.
Caption: Proposed two-step synthesis of this compound.
Section 2: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Problem Area: Step 1 - N-Amination of 4-Piperidone
Q1: My N-amination reaction with Hydroxylamine-O-sulfonic acid (HOSA) shows very low conversion to 1-amino-4-piperidone. What's going wrong?
A1: Low conversion in this step is a frequent challenge. Here are the primary causes and solutions:
-
Incorrect pH: The N-amination of secondary amines requires basic conditions to ensure the piperidone nitrogen is a free, competent nucleophile.[4] You should be using a base like NaOH or KOH to maintain a pH above 8. If the solution is neutral or acidic, the piperidone nitrogen will be protonated and non-nucleophilic.
-
Reagent Instability: Hydroxylamine-O-sulfonic acid can degrade, especially if stored improperly. Ensure you are using a fresh, high-quality reagent. Perform a small-scale test reaction with a known reactive amine to validate your HOSA batch if you suspect degradation.
-
Insufficient Reagent: While a 1:1 stoichiometry is theoretical, an excess of the aminating agent (typically 1.2 to 1.5 equivalents) may be required to drive the reaction to completion, accounting for any potential side reactions or reagent decomposition.
-
Temperature: This reaction is typically performed at or below room temperature. Running the reaction at elevated temperatures can accelerate the decomposition of HOSA and lead to undesired side products.
Q2: I'm observing a significant amount of a tar-like, insoluble byproduct. What is it and how can I prevent it?
A2: The formation of intractable byproducts often points to side reactions involving the ketone or oxidation of the desired hydrazine product.
-
Cause - Self-Condensation: Under basic conditions, 4-piperidone can undergo self-aldol condensation reactions. This is exacerbated by prolonged reaction times or elevated temperatures.
-
Solution: Add the aminating agent slowly to a cooled solution of the deprotonated 4-piperidone. This keeps the concentration of the free piperidone low at any given moment, favoring the desired N-amination over self-condensation.
-
-
Cause - Oxidative Degradation: The intermediate, 1-amino-4-piperidone, is a hydrazine derivative and can be susceptible to oxidation, especially during workup.[4] This can lead to the formation of colored, polymeric materials.
-
Solution: After the reaction is complete, proceed with the workup and extraction promptly. If possible, consider performing the workup under an inert atmosphere (e.g., nitrogen or argon) to minimize air exposure.
-
Problem Area: Step 2 - N,N-Dimethylation (Eschweiler-Clarke Reaction)
Q3: My Eschweiler-Clarke reaction is giving me a complex mixture of products, including unreacted starting material and what appears to be a monomethylated intermediate.
A3: Achieving complete dimethylation is key. The classic Eschweiler-Clarke conditions, using an excess of both formaldehyde and formic acid, are designed for exhaustive methylation.[1][2] Incomplete reaction is usually due to stoichiometry or temperature issues.
-
Insufficient Reagents: For the dimethylation of a primary amine, you need at least 2 equivalents of formaldehyde and a significant excess of formic acid, which acts as both the reductant and the solvent.[5] A common ratio is 2.5-3.0 equivalents of formaldehyde and 3-5 equivalents of formic acid.
-
Low Reaction Temperature: The reaction typically requires heating to 80-100 °C to proceed efficiently.[2] At lower temperatures, the rate of iminium ion formation and subsequent hydride reduction is slow, leading to incomplete conversion.
-
Premature Workup: Ensure the reaction is truly complete before quenching. Monitor the reaction by TLC or LC-MS until the starting material and the monomethylated intermediate are no longer observed. The cessation of CO₂ evolution is a good visual cue that the reaction is nearing completion.[1]
Q4: The final product is proving very difficult to purify by silica gel chromatography. What are my options?
A4: Basic amines, especially those with multiple nitrogen atoms like your product, are notoriously difficult to purify on standard silica gel due to strong binding and tailing.
-
Strategy 1: Basic Alumina Chromatography: Consider using basic alumina instead of silica gel for your column. It is much more compatible with basic compounds.
-
Strategy 2: Salt Formation & Crystallization: This is often the most effective method. Convert your crude basic product into a salt (e.g., hydrochloride or sulfate) by treating the organic solution with an appropriate acid (e.g., HCl in ether or dilute sulfuric acid).[6] The resulting salt is often a crystalline solid that can be purified by recrystallization from a suitable solvent system like ethanol/ether or methanol/acetone. The pure free base can then be regenerated by neutralization if needed.
-
Strategy 3: Acid/Base Extraction: A thorough aqueous workup is critical. After the reaction, basify the mixture to a high pH (>11) with NaOH or K₂CO₃ and extract with a solvent like dichloromethane or ethyl acetate. Wash the combined organic layers with brine to remove water-soluble impurities. This will provide a cleaner crude product before attempting other purification methods.[7]
Section 3: Detailed Experimental Protocols
Disclaimer: These protocols are illustrative and based on established chemical principles. They should be adapted and optimized for your specific laboratory conditions. Always perform a thorough risk assessment before beginning any new procedure.
Protocol 1: Synthesis of 1-Amino-4-piperidone
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 4-piperidone hydrochloride monohydrate (1.0 eq) in water.
-
Deprotonation: Cool the solution to 0-5 °C and slowly add a 50% aqueous solution of sodium hydroxide (NaOH) (approx. 2.2 eq) while monitoring the pH, ensuring it remains above 10.
-
Amination: In a separate beaker, dissolve Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq) in a minimum amount of cold water. Add this HOSA solution dropwise to the cold piperidone solution over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the flask in an ice bath and carefully adjust the pH to >11 with 50% NaOH.
-
Extraction: Extract the aqueous layer vigorously with dichloromethane (3 x volumes). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-amino-4-piperidone, which can be used in the next step without further purification or purified carefully by vacuum distillation if necessary.
Protocol 2: Synthesis of this compound (Eschweiler-Clarke)
-
Setup: To a round-bottom flask, add the crude 1-amino-4-piperidone (1.0 eq) from the previous step.
-
Reagent Addition: Add 90% formic acid (5.0 eq) followed by 37% aqueous formaldehyde (3.0 eq).[8]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture in an oil bath to 90-100 °C. Vigorous gas (CO₂) evolution should be observed. Maintain this temperature for 6-12 hours, or until gas evolution ceases and reaction monitoring indicates completion.
-
Workup: Cool the reaction mixture to room temperature. Carefully add concentrated HCl (caution: exothermic) until the solution is acidic (pH ~1-2).
-
Purification (Extraction): Wash the acidic aqueous solution with diethyl ether (2 x volumes) to remove any non-basic impurities. Discard the ether layers. Cool the aqueous layer in an ice bath and basify to pH >12 with cold 50% NaOH solution.
-
Extraction: Extract the basic aqueous layer with dichloromethane (3 x volumes).
-
Final Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound as an oil or low-melting solid. Further purification can be achieved via vacuum distillation or by forming a salt and recrystallizing as described in the troubleshooting section.
Section 4: Frequently Asked Questions (FAQs)
Q: Why is 4-piperidone often supplied as a hydrochloride monohydrate salt? A: The free base of 4-piperidone is somewhat unstable and prone to self-condensation or degradation over time. The hydrochloride salt is a stable, crystalline solid that is easier to store and handle. It is also important to note that 4-piperidone and its derivatives are regulated as List I chemicals by the DEA in the United States due to their use in the illicit synthesis of fentanyl, requiring specific handling and documentation.[9][10]
Q: Can I use other methylating agents like methyl iodide or dimethyl sulfate for the second step? A: While possible, these reagents are generally not recommended. They are potent alkylating agents that can lead to over-alkylation, forming a quaternary ammonium salt at the terminal nitrogen.[3] More critically, they can also alkylate the piperidine ring nitrogen, leading to a complex and difficult-to-separate mixture of products. The Eschweiler-Clarke reaction is superior here because it is self-limiting and selectively produces the tertiary amine.[1]
Q: Are there alternative routes to synthesize the 4-piperidone ring itself? A: Yes, several methods exist. The most common are based on the Dieckmann condensation of aminodicarboxylate esters or Mannich-type reactions involving an aldehyde, an amine, and a ketone.[11][12][13] However, these routes add significant complexity and are usually employed for synthesizing highly substituted piperidone analogs. For the parent 4-piperidone, starting with the commercially available material is the most direct approach.
Section 5: Data Summary
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Common Issues |
| 1 | N-Amination | 4-Piperidone·HCl, H₂NOSO₃H, NaOH | Water | 0 → RT | 5 - 8 | Low conversion (pH), Byproduct formation |
| 2 | N,N-Dimethylation | 1-Amino-4-piperidone, HCHO, HCOOH | Formic Acid | 90 - 100 | 6 - 12 | Incomplete reaction, Purification difficulty |
Section 6: Workflow Visualization
Caption: Troubleshooting flowchart for low yield in the N-amination step.
References
-
Livinghouse, T., & Smith, C. R. (2015). Efficient reductions of dimethylhydrazones using preformed primary amine boranes. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(5-6), 725-730. Retrieved from [Link]
-
Livinghouse, T., & Smith, C. R. (2015). Efficient Reductions of Dimethylhydrazones using Preformed Primary Amine Boranes. PMC. Retrieved from [Link]
- Needham et al. (1969). Hydrazine purification. U.S. Patent No. 3,458,283. Washington, DC: U.S. Patent and Trademark Office.
-
Wikipedia contributors. (2023, December 27). Eschweiler–Clarke reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Barluenga, J., et al. (1993). Stereoselective synthesis of 4-piperidone and 4-aminotetrahydropyridine derivatives by the imino Diels-Alder reaction of 2-amino-1,3-butadienes. The Journal of Organic Chemistry, 58(8), 2058–2065. Retrieved from [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
- Stauffer Chemical Company. (1977). Process for preparing n,n-dimethylhydrazine. Canadian Patent No. CA1051928A.
- Mitsubishi Gas Chemical Company. (1988). A process for producing a purified hydrazine hydrate. European Patent No. EP 0294100 A1.
-
MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5789. Retrieved from [Link]
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. Retrieved from [Link]
-
Wikipedia contributors. (2023, November 29). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Sciencemadness.org. (2018). N methylation of 4-pyperidone. Retrieved from [Link]
- Atochem. (1988). Process for the purification of aqueous hydrazine hydrate solutions. European Patent No. EP0153216B1.
- Defence Materials & Stores Research & Development Establishment. (n.d.). Synthesis of N, N-dimethyl hydrazine by reductive alkylation route.
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19, 10-29. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of hydrazine hydrate. Retrieved from [Link]
- ACS Publications. (2024). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.
- Canadian Science Publishing. (1953). SYNTHESIS OF 1,2-DIALKYLHYDRAZINES AND THE CORRESPONDING AZOALKANES. Canadian Journal of Chemistry, 31(7), 638-644.
- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. (2015). Google Patents.
-
Organic Chemistry Portal. (n.d.). 4-Piperidone synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Enamines from Aldehydes and Ketones with Secondary Amines. Retrieved from [Link]
- El-Sayed, M. A.-A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31213-31248.
- WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate. (2022). Google Patents.
-
NTU & IRep. (n.d.). Hydroxylamine-O-sulfonic acid — a versatile synthetic reagent. Retrieved from [Link]
-
Wikipedia contributors. (2023, November 22). 4-Piperidone. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Wikipedia contributors. (2023, October 11). 1-Methyl-4-piperidone. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- PubMed Central (PMC). (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 20(4), 6546–6557.
- El-Sayed, M. A.-A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31213-31248.
- Royal Society of Chemistry. (2021). Direct reductive amination of ketones with ammonium salt catalysed by Cp*Ir(iii) complexes bearing an amidato ligand. Organic & Biomolecular Chemistry, 19, 9051-9055.
-
DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]
- Reddit. (2024). Reductive amination difficulties - poor conversion. r/Chempros.
-
PubChem. (n.d.). 4-Piperidone. Retrieved from [Link]
- PubMed Central (PMC). (2021). Challenges and Breakthroughs in Selective Amide Activation.
-
PubChem. (n.d.). 1-Methyl-4-piperidone. Retrieved from [Link]
- The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers.
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. mdpi.com [mdpi.com]
- 4. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 5. jk-sci.com [jk-sci.com]
- 6. US3458283A - Hydrazine purification - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 9. 4-Piperidone - Wikipedia [en.wikipedia.org]
- 10. 4-Piperidone | C5H9NO | CID 33721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. 4-Piperidone synthesis [organic-chemistry.org]
Technical Support Center: Purification of 1-(Dimethylamino)-4-piperidinone
Welcome to the technical support guide for 1-(Dimethylamino)-4-piperidinone. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity for this critical intermediate. The guidance is structured to address practical challenges encountered during laboratory work, emphasizing the scientific principles behind each purification technique.
Section 1: General Handling, Storage, and Stability
Proper handling and storage are the first steps in maintaining the purity of any chemical. This compound, a tertiary amine and a ketone, requires specific conditions to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to maintain its purity?
A1: Proper storage is crucial to prevent degradation. The compound should be stored in a tightly sealed container to protect it from moisture and air. For long-term storage, it is recommended to keep it in a cool, dry, and well-ventilated place, preferably refrigerated and under an inert atmosphere (e.g., nitrogen or argon).[1][2] Keep the container away from heat sources, sparks, and open flames, as vapors may form explosive mixtures with air.[1]
Q2: What are the primary chemical incompatibilities and degradation pathways I should be aware of?
A2: As a tertiary amine, this compound is basic and will react exothermically with strong acids.[1] It is also incompatible with strong oxidizing agents.[2][3] The primary degradation pathways to consider are:
-
Oxidation: Exposure to air (oxygen) can lead to the formation of N-oxide impurities and other oxidative degradation products. This is often indicated by a color change from colorless/pale yellow to brown over time.
-
Acid-Catalyzed Reactions: The ketone functional group can undergo acid-catalyzed side reactions. It is crucial to avoid acidic conditions during workup and storage unless the hydrochloride salt is the desired product.
-
Thermal Decomposition: While generally stable at room temperature, prolonged exposure to high temperatures during purification (e.g., distillation) can cause decomposition.[4]
Section 2: Purification by Recrystallization
Recrystallization is one of the most effective methods for purifying solid organic compounds. Success depends heavily on selecting the appropriate solvent system.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily substance. How can I determine if recrystallization is a viable purification method?
A1: An oily or discolored crude product is common and often contains residual solvent and colored impurities. To test for recrystallization potential, take a small sample of the oil and attempt to dissolve it in a minimal amount of a hot solvent (see Q2 for solvent selection). If the compound dissolves when hot and forms a precipitate or crystals upon cooling, recrystallization is a suitable method. If it remains an oil upon cooling ("oils out"), you may need to try a different solvent, use a solvent mixture, or consider another purification method like chromatography.
Q2: How do I select an appropriate solvent or mixed-solvent system for recrystallization?
A2: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound and related structures, a mixed-solvent system is often highly effective.[5]
A common strategy involves dissolving the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, like methanol or ethanol) at an elevated temperature. Then, a "poor" solvent (in which it is less soluble, like ethyl acetate, THF, or hexane) is added dropwise until the solution becomes cloudy (the saturation point).[5][6] A few more drops of the "good" solvent are added to redissolve the precipitate, and the solution is then allowed to cool slowly.
Solvent Selection Table
| Solvent Class | Recommended Solvents | Rationale & Causality |
| Single Solvents | Ethanol, Methanol | These polar protic solvents are often effective for recrystallizing polar piperidone derivatives.[7] However, solubility might be high even at room temperature, potentially reducing yield. |
| Mixed Solvents | Methanol/Ethyl Acetate, Acetone/THF, Ethanol/Ethyl Acetate | This is often the preferred method. It allows for fine-tuning of the solution's polarity to maximize recovery of the pure compound while leaving impurities dissolved.[5][7] |
| Non-Polar Solvents | Petroleum Ether, Hexane | Primarily used as the "poor" solvent (anti-solvent) in a mixed system or for washing the final crystals to remove non-polar impurities.[6][8] |
Q3: My recrystallization yield is very low. What are the common causes and how can I improve it?
A3: Low yield is a frequent issue with several potential causes:
-
Using too much solvent: The most common error is adding too much of the "good" solvent initially. This keeps the product dissolved even after cooling. Always use the minimum amount of hot solvent required to fully dissolve the crude material.
-
Cooling too quickly: Rapid cooling (e.g., placing directly in an ice bath) leads to the formation of small, often impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature first, then move it to an ice bath to maximize precipitation.
-
Premature crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a significant portion of your material. To prevent this, use a pre-heated funnel and filter the hot solution as quickly as possible.
Detailed Protocol: Recrystallization from Methanol/Ethyl Acetate
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol, swirling the flask, until the solid is just dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, heat the solution gently for a few minutes, and then perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal.
-
Induce Crystallization: While the solution is still warm, add ethyl acetate dropwise until you observe persistent cloudiness. Add a few drops of methanol to redissolve the precipitate, resulting in a saturated solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. You should observe the formation of crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate or a cold mixture of methanol/ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Section 3: Purification by Vacuum Distillation
For liquid or low-melting-point solids, vacuum distillation is an excellent method for separating the desired product from non-volatile impurities.
Frequently Asked Questions (FAQs)
Q1: When should I choose distillation over recrystallization?
A1: Distillation is preferable when the crude product is a liquid or an oil that does not crystallize easily. It is particularly effective for removing non-volatile impurities (e.g., salts, catalyst residues) or impurities with significantly different boiling points.
Q2: Why is vacuum distillation necessary for this compound?
A2: Attempting to distill this compound at atmospheric pressure would require very high temperatures, leading to a high risk of thermal decomposition.[4] Vacuum distillation lowers the boiling point, allowing the compound to be distilled at a much lower and safer temperature, thereby preserving its chemical integrity.
Detailed Protocol: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus with a short path to minimize product loss. Ensure all glass joints are properly sealed with vacuum grease. Use a magnetic stirrer in the distillation flask for smooth boiling.
-
Vacuum Application: Slowly apply vacuum to the system before heating. This prevents bumping of the crude material.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect and discard any initial low-boiling fractions (forerun), which may contain residual solvents.
-
Product Collection: Collect the main fraction at a stable temperature and pressure. The pure product should be a colorless or pale yellow liquid/solid.
-
Shutdown: Stop heating and allow the system to cool completely before releasing the vacuum to prevent oxygen from entering the hot apparatus, which could cause an explosion or degrade the product.
Section 4: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with similar polarities. For a basic compound like this compound, special considerations are necessary to achieve good separation.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant tailing of my product on the silica gel column, leading to poor separation. What causes this and how can I prevent it?
A1: Tailing is a common problem when running basic compounds like tertiary amines on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly and sometimes irreversibly interact with the basic amine, causing it to move slowly and "tail" down the column.
To fix this, you need to neutralize or "deactivate" these acidic sites. This is typically done by adding a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to the eluent system (typically 0.5-2% by volume). This ensures the amine elutes as a sharp, well-defined band.
Q2: How do I choose the right eluent system for column chromatography?
A2: The choice of eluent depends on the polarity of the impurities. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[6]
-
TLC Analysis: First, run thin-layer chromatography (TLC) plates using various ratios of hexane/ethyl acetate to find a system that gives your product an Rf (retention factor) value between 0.2 and 0.4.
-
Adding Base: Once you have an approximate solvent ratio, add ~1% triethylamine to the mixture and re-run the TLC. This will likely increase the Rf value of your product and improve the spot shape. Adjust the solvent ratio as needed to bring the Rf back into the optimal range.
Workflow for Purification Method Selection
Caption: Decision workflow for selecting the appropriate purification technique.
Section 5: Analytical Methods for Purity Assessment
Purification is incomplete without verification. Several analytical techniques can be used to confirm the purity and identity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to confirm the purity of my final product?
A1: A combination of methods is ideal for a comprehensive assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for assessing purity and identifying volatile impurities. The mass spectrum provides confirmation of the molecular weight.[9][10]
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity and detecting non-volatile impurities.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product and can be used to detect impurities if they are present in sufficient quantity (>1%).[12]
Q2: In the ¹H NMR spectrum, what key signals should I look for to confirm the structure of this compound?
A2: You should expect to see signals corresponding to the three distinct proton environments:
-
A singlet integrating to 6 protons for the two methyl groups of the dimethylamino moiety.
-
Two multiplets (likely appearing as triplets) integrating to 4 protons each, corresponding to the two sets of CH₂ groups on the piperidinone ring. The protons adjacent to the nitrogen will be at a different chemical shift than those adjacent to the carbonyl group.
The absence of significant unidentifiable peaks is a strong indicator of high purity.
Recrystallization Process Flow Diagram
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101531628B - The synthetic method of 4-dimethylaminopiperidine hydrochloride - Google Patents [patents.google.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. swgdrug.org [swgdrug.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Derivatization of 1-(Dimethylamino)-4-piperidinone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 1-(Dimethylamino)-4-piperidinone. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block in their synthetic workflows. Our goal is to provide you with expert insights, field-proven protocols, and robust troubleshooting strategies to help you navigate the unique chemical behavior of this reagent and mitigate common side reactions.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling, reactivity, and stability of this compound.
Q1: What are the key reactive sites on this compound and how do they influence its derivatization?
A1: this compound has two primary sites of reactivity:
-
The C4-Carbonyl Group (Ketone): This is the intended site for most derivatizations, such as reductive amination, Wittig reactions, or Grignard additions. Its reactivity is typical of a cyclic ketone.
-
The α-Carbons (C3 and C5): The protons on these carbons are acidic and enolizable, particularly under basic or acidic conditions. This makes the molecule susceptible to side reactions like self-aldol condensation.[1]
-
The N1-Dimethylamino Group: This tertiary amine is basic and nucleophilic. Its basicity can influence the local reaction pH, potentially catalyzing unwanted side reactions. It can also be quaternized by strong alkylating agents or protonated in acidic media, which alters the molecule's solubility and the ketone's electrophilicity.
Q2: How does the N,N-dimethylamino group specifically impact reaction conditions?
A2: The integrated tertiary amine is a critical feature. Unlike simpler piperidones (e.g., N-Boc-4-piperidinone), the dimethylamino group (pKa ≈ 9-10) acts as a built-in base. This can be problematic in reactions that are sensitive to pH. For instance, in reductive amination, the optimal pH for iminium ion formation is weakly acidic (pH 4-5).[2] The inherent basicity of the substrate can raise the pH, slowing down the crucial dehydration step and potentially favoring side reactions. Therefore, careful addition of an external acid is often required to achieve and maintain the optimal pH range.
Q3: What are the general stability and storage recommendations for this compound?
A3: this compound is a relatively stable compound but should be stored in a cool, dry place away from strong acids and oxidizing agents. Over time, particularly if exposed to moisture or acidic/basic contaminants, it can be prone to self-condensation, leading to discoloration (yellowing) and the formation of oligomeric impurities. For long-term storage, an inert atmosphere (nitrogen or argon) is recommended.
Q4: Which analytical techniques are most effective for monitoring reaction progress and identifying byproducts?
A4: A multi-technique approach is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting material and the appearance of new products. A typical mobile phase would be a mixture of dichloromethane and methanol with a small amount of ammonium hydroxide to prevent streaking.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for this application. It provides quantitative information on the conversion rate and allows for the identification of the molecular weights of byproducts, which is crucial for diagnosing side reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for identifying the precise structure of isolated impurities. Diagnostic signals for common byproducts include the appearance of vinyl protons (for aldol condensation products) or unexpected shifts in the piperidine ring protons.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific experimental problems in a question-and-answer format.
Problem 1: Low Yield in Reductive Amination & Recovery of Starting Material
Q: I am performing a reductive amination with a primary amine, but the reaction is sluggish, and I recover a significant amount of this compound. What is going wrong?
A: This is a classic issue often traced back to improper pH control during the formation of the critical iminium ion intermediate.
-
Potential Cause: The reaction medium is likely too basic. The mechanism of reductive amination requires an acid catalyst to protonate the carbinolamine intermediate, facilitating the elimination of water to form the electrophilic iminium ion that is subsequently reduced.[2] The inherent basicity of the N1-dimethylamino group can neutralize the catalytic acid, stalling the reaction at the carbinolamine stage, which then reverts to the starting materials.
-
Diagnostic Steps:
-
Monitor the reaction mixture's pH. If it is above 6, the dehydration step is likely inhibited.
-
Run the reaction and take a sample for LC-MS analysis before adding the reducing agent. If you do not see a peak corresponding to the mass of the imine or iminium ion, it confirms that the initial condensation has failed.
-
-
Proposed Solution:
-
Controlled Acid Addition: Use a mild acid like acetic acid or titanium(IV) isopropoxide as both a Lewis acid catalyst and a water scavenger.[3] Add the acid portionwise while monitoring the pH to maintain a range of 4.5-5.5.
-
Choice of Reducing Agent: Use a reducing agent that is effective under weakly acidic conditions and selective for the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this purpose.[3] Avoid using sodium borohydride (NaBH₄) early in the reaction, as it can reduce the starting ketone and is less effective at the optimal pH for imine formation.
-
Workflow: Diagnosing Reductive Amination Failure
Caption: Troubleshooting workflow for low conversion in reductive amination.
Problem 2: Appearance of a High Molecular Weight, Colored Impurity
Q: My reaction mixture turned yellow/brown, and LC-MS shows a peak with a mass corresponding to a dimer of my starting material minus water (M.W. ≈ 294). What is this byproduct?
A: You are observing the product of a self-aldol condensation, a very common side reaction for this substrate.
-
Potential Cause: The α-protons at the C3 and C5 positions of the piperidinone ring are enolizable. Under either basic conditions (catalyzed by the N1-dimethylamino group itself or an added base) or strong acidic conditions, one molecule can form an enolate/enol which then attacks the carbonyl group of a second molecule. The resulting β-hydroxyketone dimer readily dehydrates to form a conjugated α,β-unsaturated ketone, which is often colored.[4]
-
Diagnostic Steps:
-
The mass of the byproduct (dimer minus H₂O) is a strong indicator.
-
In the ¹H NMR of the crude product, look for the appearance of new signals in the vinyl region (δ 5.5-7.0 ppm).
-
This side reaction is accelerated by heat. If the reaction was run at elevated temperatures, aldol condensation is highly likely.
-
-
Proposed Solution:
-
Temperature Control: Maintain a low reaction temperature (0 °C to room temperature) to minimize the rate of self-condensation.
-
pH Management: Avoid strongly basic conditions. If a base is required for another step, use a non-nucleophilic, hindered base and add it slowly at low temperature.
-
Order of Addition: In a multi-step sequence, consider protecting the ketone first if it will be subjected to conditions that favor aldol reactions.
-
Mechanism: Self-Aldol Condensation Pathway
Sources
Technical Support Center: Improving the Yield of 1-(Dimethylamino)-4-piperidinone Synthesis
Welcome to the technical support center for the synthesis of 1-(Dimethylamino)-4-piperidinone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles.
Section 1: Overview and Synthetic Strategy
This compound (CAS No: 90270-98-7) is a valuable heterocyclic building block in medicinal chemistry, often serving as a precursor for more complex pharmaceutical agents.[1] Achieving a high yield of this compound requires careful control over reaction conditions and a solid understanding of the reaction mechanism.
The most direct and widely applicable method for this synthesis is the reductive amination of a 4-piperidone precursor with 1,1-dimethylhydrazine. This approach involves the formation of a hydrazone intermediate, which is subsequently reduced in situ to the desired N-amino-piperidine product. A common strategy involves using a protected piperidone, such as N-Boc-4-piperidinone, to avoid side reactions, followed by deprotection and the final reductive amination step.
Section 2: Experimental Workflow and Protocol
This section outlines a standard, two-stage protocol starting from the commercially available N-Boc-4-piperidinone. This method provides a reliable foundation for achieving good yields.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Stage 1: Deprotection of N-Boc-4-Piperidinone
-
Dissolve N-Boc-4-piperidinone (1.0 eq) in a suitable solvent such as 1,4-dioxane or methanol.
-
Add an excess of a strong acid, typically 4M HCl in 1,4-dioxane (3-4 eq), and stir the mixture at room temperature.[2]
-
Monitor the reaction by TLC or GC-MS until all starting material is consumed (typically 2-4 hours).
-
Remove the solvent under reduced pressure to yield the 4-piperidone hydrochloride salt. This crude salt is often used directly in the next step without further purification.
Stage 2: Reductive Amination
-
Suspend the crude 4-piperidone hydrochloride (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add 1,1-dimethylhydrazine (1.1-1.5 eq). The reaction is often mildly acidic due to the hydrochloride salt, which favors hydrazone formation.
-
Cool the mixture in an ice bath and add the reducing agent, sodium triacetoxyborohydride (Na(OAc)₃BH) (1.2-1.5 eq), portion-wise to control any exotherm.[2]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
Stage 3: Purification
-
The crude product, an oil or low-melting solid, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[3]
-
Alternatively, if the product crystallizes, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.[3][4]
Section 3: Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is consistently low (<40%). What are the most likely causes?
A1: Low yields can stem from several factors. Here’s a checklist of common culprits:
-
Ineffective Reduction: The choice and quality of the reducing agent are critical. Sodium triacetoxyborohydride (Na(OAc)₃BH) is often preferred as it is milder and more selective than agents like sodium cyanoborohydride, reducing the risk of side reactions.[2] Ensure your reducing agent is fresh and has been stored under anhydrous conditions.
-
Incomplete Intermediate Formation: The initial formation of the hydrazone intermediate is an equilibrium-dependent process. The reaction pH should be mildly acidic (around 4-5) to facilitate this step without degrading the reactants. The use of the hydrochloride salt of 4-piperidone often achieves this without additional acid.
-
Sub-optimal Temperature: While the initial addition of the reducing agent should be done at a low temperature (0 °C) to manage the reaction rate, the subsequent stirring at room temperature is crucial for driving the reaction to completion.
-
Workup Losses: The final product has a basic nitrogen atom and may have some water solubility. Ensure you perform multiple extractions from the aqueous layer during workup and consider back-extracting the acidic washes if any were performed.
Q2: The reaction appears incomplete on my TLC plate, with a persistent spot near the baseline. What is this and how can I fix it?
A2: A persistent, polar spot near the baseline is often the unreacted 4-piperidone salt or the intermediate hydrazonium salt.
-
Confirmation: To confirm its identity, run a co-spot on the TLC plate with your 4-piperidone starting material.
-
Solution: Incomplete conversion is typically due to insufficient reducing agent or reaction time. First, try extending the reaction time for another 12 hours. If there is still no change, a carefully controlled addition of another portion of the reducing agent (0.3-0.5 eq) may be necessary. Ensure the reaction is not moisture-sensitive, as water can decompose the reducing agent.
Q3: I'm observing a significant side product that runs close to my desired product on TLC. What could it be?
A3: A common side product in this reaction is the unreduced hydrazone intermediate. This occurs if the reduction step is slow or inefficient.
-
Mechanism of Formation: The hydrazone is formed by the condensation of the ketone with the hydrazine. If the reducing agent is weak, depleted, or added too slowly, this intermediate can accumulate.
-
Mitigation: The best way to avoid this is to use a fresh, high-quality reducing agent and ensure proper stoichiometry. Running the reaction in an anhydrous solvent under an inert atmosphere (like nitrogen or argon) can also help preserve the reducing agent's activity.
Q4: My crude product is a dark, viscous oil that is very difficult to purify by column chromatography. What are my options?
A4: Dark, oily crude products often indicate polymerization or degradation byproducts.
-
Acid-Base Extraction: Before chromatography, consider an acid-base workup. Dissolve the crude oil in a solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl). Your product, being basic, will move into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH and extract your product back into an organic solvent. This can significantly clean up the material.
-
Recrystallization as a Salt: Convert the oily product back into a salt, such as the hydrochloride or citrate salt. These salts are often crystalline and can be purified by recrystallization from solvents like ethanol or isopropanol.[4] The purified salt can then be converted back to the free base if needed.
Section 4: Key Mechanism Deep Dive
Understanding the reductive amination mechanism is key to troubleshooting. The process occurs in two distinct phases within the same pot.
Reductive Amination Mechanism Diagram
Caption: Simplified mechanism for reductive amination of 4-piperidone.
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the 1,1-dimethylhydrazine on the carbonyl carbon of the 4-piperidone. This is catalyzed by a small amount of acid. A subsequent dehydration step leads to the formation of a C=N double bond, yielding the hydrazone intermediate.
-
Reduction: The hydride from the reducing agent (e.g., Na(OAc)₃BH) attacks the electrophilic carbon of the C=N bond, reducing it to a single bond and forming the final N-N linkage of the desired product.
Section 5: Frequently Asked Questions (FAQs)
-
What is the best choice of reducing agent for this transformation? Sodium triacetoxyborohydride (Na(OAc)₃BH) is highly recommended for its mildness and selectivity for imines and hydrazones in the presence of ketones.[2] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic and requires careful pH control.
-
How critical is the reaction pH? The pH is very important. A slightly acidic environment (pH 4-5) is optimal for forming the hydrazone intermediate. If the medium is too acidic, the hydrazine will be fully protonated and non-nucleophilic. If it is too basic, the carbonyl will not be sufficiently activated for nucleophilic attack.
-
How should I handle and store 1,1-dimethylhydrazine? 1,1-Dimethylhydrazine is a toxic and flammable substance. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). It should be stored in a cool, dry place away from oxidizing agents.
-
Which analytical techniques are essential for product characterization? The identity and purity of the final product should be confirmed by a combination of techniques:
Section 6: Data Summary Tables
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Pros | Cons |
| Sodium Triacetoxyborohydride | Na(OAc)₃BH | Mild, selective, effective at acidic pH, non-toxic byproducts.[2] | Moisture sensitive, relatively expensive. |
| Sodium Cyanoborohydride | NaBH₃CN | Stable at acidic pH, widely used. | Highly toxic (releases HCN gas below pH 3), less reactive. |
| Sodium Borohydride | NaBH₄ | Inexpensive, readily available. | Can reduce the starting ketone, requires neutral or basic pH. |
Table 2: Typical Spectroscopic Data for Piperidone Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |
| ¹³C NMR | Ketone Carbonyl (C=O) | 205 - 215 | [6] |
| ¹³C NMR | Piperidine C-N | 40 - 60 | [6] |
| ¹H NMR | Piperidine α-protons | 2.5 - 3.5 | [7] |
| ¹H NMR | Piperidine β-protons | 2.2 - 2.8 | [7] |
| FTIR | Ketone Stretch (C=O) | 1700 - 1725 cm⁻¹ | [6] |
References
- Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. (2018). Journal of University of Shanghai for Science and Technology.
- Spectral investigations of some piperidin-4-one molecular addition compounds. Der Pharma Chemica.
- Analytical Methods. (n.d.). Royal Society of Chemistry Publishing.
- 1-(DIMETHYLAMINO)PIPERIDIN-4-ONE | CAS#:90270-98-7. (n.d.). Chemsrc.
- Piperidine Synthesis. (1992).
- IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)
- 4-Piperidone | C5H9NO | CID 33721. (n.d.). PubChem.
- 1-Methyl-4-piperidone | C6H11NO | CID 74049. (n.d.). PubChem.
- 4-Piperidone synthesis. (n.d.). Organic Chemistry Portal.
- Theoretical Synthesis of 4-Piperidone/Piperidine. (2005). Sciencemadness.org.
- Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (2008). Semantic Scholar.
- The synthetic method of 4-dimethylaminopiperidine hydrochloride. (n.d.).
- Synthesis of N-Substituted piperidines
- Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.).
- The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. (2000). PubMed.
- PROCESS FOR PREPARING A PIPERIDIN-4-ONE. (2018).
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
- Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. (n.d.).
Sources
- 1. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. chemrevlett.com [chemrevlett.com]
- 4. CN101531628B - The synthetic method of 4-dimethylaminopiperidine hydrochloride - Google Patents [patents.google.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. 1-Methyl-4-piperidone | C6H11NO | CID 74049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Reactivity Challenges with 1-(Dimethylamino)-4-piperidinone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Dimethylamino)-4-piperidinone. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common reactivity issues encountered during synthesis. We will delve into the underlying chemical principles governing these challenges and offer field-proven strategies to enhance your reaction outcomes.
Part 1: Understanding the Reactivity Challenges of this compound
Question: Why does this compound exhibit poor reactivity at the C4-ketone, particularly in reductive amination and aldol condensations?
Answer: The diminished reactivity of the ketone in this compound is primarily due to a combination of electronic and steric factors originating from the N-dimethylamino group.
-
Electronic Effects: The lone pair of electrons on the nitrogen atom of the dimethylamino group can participate in resonance, pushing electron density into the piperidine ring. This electron-donating effect reduces the electrophilicity of the carbonyl carbon at the C4 position, making it less susceptible to nucleophilic attack.
-
Steric Hindrance: The dimethylamino group, while not directly adjacent to the ketone, contributes to the overall steric bulk of the molecule. This can hinder the approach of nucleophiles to the carbonyl carbon, especially when using bulky reagents or reactants.[1]
Part 2: Troubleshooting Guide for Specific Reactions
Section 2.1: Reductive Amination
Question: I am observing low yields and slow reaction rates when attempting reductive amination with this compound. What are the common pitfalls and how can I improve my results?
Answer: Low yields in the reductive amination of this compound are a frequent challenge. The key is to facilitate the formation of the iminium ion intermediate and then ensure its efficient reduction.
Common Issues & Solutions:
-
Slow Iminium Ion Formation: The reduced electrophilicity of the ketone slows down the initial condensation with the amine.
-
Solution 1: Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and promoting imine formation.[2]
-
Solution 2: Dehydrating Agents: Removing the water formed during imine formation can drive the equilibrium towards the product. The use of molecular sieves is a common strategy.[2]
-
-
Inefficient Reduction: Steric hindrance around the iminium ion can impede the approach of the reducing agent.
-
Solution 1: Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often more effective than sodium borohydride (NaBH₄) for hindered ketones as it is a milder and more selective reducing agent for imines.[3][4] Sodium cyanoborohydride (NaBH₃CN) is another excellent option that is stable in mildly acidic conditions favorable for imine formation.[4]
-
Solution 2: Specialized Catalysts: For particularly challenging substrates, consider using advanced catalytic systems. Iridium-based catalysts, for example, have shown high activity for the reductive amination of sterically hindered ketones.[5] Similarly, palladium-based catalysts, particularly those with hydroxyl groups like Pd(OH)₂, can facilitate both imine generation and reduction.[6]
-
Experimental Protocol: Optimized Reductive Amination of this compound
-
To a stirred solution of this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add glacial acetic acid (0.1 eq).[3]
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or LC-MS.
-
Once imine formation is observed, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Flowchart for Reductive Amination
Caption: A troubleshooting workflow for reductive amination.
Section 2.2: Aldol Condensation
Question: My aldol condensation reactions with this compound are giving low conversions and a mixture of products. How can I improve the outcome?
Answer: The challenges in aldol condensations with this substrate stem from difficulties in forming the desired enolate and controlling the subsequent nucleophilic attack.
Common Issues & Solutions:
-
Poor Enolate Formation: The steric hindrance and electronic properties of the substrate can make deprotonation at the α-carbon difficult.
-
Solution 1: Use of a Strong, Bulky Base (Kinetic Control): To favor the formation of the less substituted (kinetic) enolate and avoid side reactions, a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) is recommended.[7] This approach minimizes the formation of the more stable (thermodynamic) enolate, leading to better regioselectivity.
-
Solution 2: Lewis Acid Catalysis: The use of a Lewis acid, such as TiCl₄ or a manganese (III) complex, can activate the ketone carbonyl group, making the α-protons more acidic and facilitating enolate formation under milder conditions.[8][9]
-
-
Low Reactivity of the Aldehyde/Ketone Partner:
-
Solution: Use of Highly Reactive Electrophiles: Employing more reactive aldehydes (e.g., those with electron-withdrawing groups) can help to drive the reaction forward.
-
Experimental Protocol: Directed Aldol Reaction under Kinetic Control
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath) and add n-butyllithium (1.0 eq) dropwise. Stir for 30 minutes to generate LDA.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add the desired aldehyde (1.2 eq) dropwise at -78 °C.
-
Stir at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Logical Relationship for Aldol Condensation Strategies
Caption: Strategies for successful aldol condensation.
Section 2.3: N-Alkylation
Question: I am attempting to N-alkylate a derivative of 4-piperidone and facing issues with side reactions and incomplete conversion. What are the best practices?
Answer: While N-alkylation of the piperidine nitrogen is generally feasible, optimizing conditions is key to achieving high yields and avoiding byproducts.
Common Issues & Solutions:
-
Slow Reaction Rate: The nucleophilicity of the piperidine nitrogen can be influenced by substituents.
-
Solution: Choice of Base and Solvent: A common and effective system is the use of potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as the base in a polar aprotic solvent like DMF or acetonitrile.[10][11] For less reactive alkylating agents, a stronger base like sodium hydride (NaH) in THF or DMF can be employed.[10]
-
-
Over-alkylation (Quaternization): The formation of a quaternary ammonium salt can occur if an excess of the alkylating agent is used or if the reaction is not carefully controlled.[10]
-
Solution: Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to a solution of the piperidine derivative helps to maintain a relative excess of the secondary amine, minimizing the chance of dialkylation.[10]
-
Experimental Protocol: N-Alkylation of a 4-Piperidone Derivative
-
To a solution of the 4-piperidone derivative (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Heat the reaction mixture to 50-70 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography.
Data Summary: N-Alkylation Conditions
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Benzyl Bromide | K₂CO₃ | DMF | 25-70 | 85-95 | [11] |
| Ethyl Bromoacetate | Cs₂CO₃ | DMF | 20-50 | 90-98 | [11] |
| Methyl Iodide | NaH | THF/DMF | 0-25 | 80-92 | [11] |
Part 3: Advanced Strategies - Protecting Groups
Question: Can the use of a protecting group for the ketone facilitate other transformations on the molecule?
Answer: Yes, protecting the C4-ketone can be a valuable strategy, especially when performing reactions that are sensitive to the presence of a carbonyl group or when you want to direct reactivity to another part of the molecule.
Recommended Protecting Group: Ketal Formation
The most common method for protecting a ketone is to convert it into a ketal. This is typically achieved by reacting the ketone with a diol, such as ethylene glycol, in the presence of an acid catalyst.
Experimental Protocol: Ketal Protection of this compound
-
To a solution of this compound (1.0 eq) in toluene, add ethylene glycol (2.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the mixture to reflux until no more water is collected.
-
Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the protected compound.
The resulting ketal is stable to a wide range of reaction conditions, including reductions and organometallic reagents. The ketone can be readily deprotected by treatment with aqueous acid.
References
-
Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Retrieved from [Link]
-
Wang, L., et al. (2020). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 10(11), 1285. [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Gevorgyan, V., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Organic & Biomolecular Chemistry, 13(47), 11449-11453. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Hassan, Y., et al. (2018). ALDOL CONDENSATION REACTIONS EFFECTIVELY CATALYSED BY LEWIS ACID. UMYU Journal of Microbiology Research, 3(1), 63-68. [Link]
-
Reddit. (2022). Question about reductive amination reaction procedure. r/Chempros. Retrieved from [Link]
-
Organic-Synthesis.com. (n.d.). Protecting Groups. Retrieved from [Link]
-
Xiao, J., et al. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 21(11), 1475. [Link]
-
Reddit. (2022). What's wrong with my reductive amination? I barely got any product. r/chemistry. Retrieved from [Link]
-
Chen, C., et al. (2012). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. International Journal of Molecular Sciences, 13(12), 16234-16262. [Link]
-
Kocienski, P. J. (2001). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (21), 2649-2689. [Link]
- Georg, G. I., & Ager, D. J. (Eds.). (2014). Asymmetric catalysis in organic synthesis. John Wiley & Sons.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2013). N-alkylation of 4-piperidone. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Pot, Modular Approach to Functionalized Ketones via Nucleophilic Addition/Buchwald-Hartwig Amination Strategy. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2014). Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions. Beilstein Journal of Organic Chemistry, 10, 2336-2342. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]
-
Sciencemadness Discussion Board. (2012). N-alkylation of 4-piperidone. Retrieved from [Link]
-
ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation? Retrieved from [Link]
-
Adichemistry. (n.d.). ALDOL REACTION | ADDITION | CONDENSATION | MECHANISM. Retrieved from [Link]
-
PubMed Central. (2007). Nucleophilic activation of a tetra-substituted mitomycin cyclic bis-disulfide. Retrieved from [Link]
- Wiley-VCH. (2009). 1 Protection Reactions. In Peptide Synthesis: A Practical Guide (pp. 1-64).
-
Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/chemistry. Retrieved from [Link]
-
PubMed Central. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]
-
Journal of Chemical & Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
-
PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
PubMed Central. (2014). Lewis Base Catalysis of the Mukaiyama Directed Aldol Reaction: 40 Years of Inspiration and Advances. Retrieved from [Link]
-
PubMed. (1987). Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives. Retrieved from [Link]
-
MDPI. (2018). Amino Acylguanidines as Bioinspired Catalysts for the Asymmetric Aldol Reaction. Retrieved from [Link]
-
MDPI. (2023). Nanoarchitectonics and Molecular Docking of 4-(Dimethylamino)Pyridin-1-Ium 2-3 Methyl-4-Oxo-Pyri-Do[1,2-a]Pyrimidine-3-Carboxylate. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. reddit.com [reddit.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. kanto.co.jp [kanto.co.jp]
- 6. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.uaic.ro [chem.uaic.ro]
- 9. Lewis Base Catalysis of the Mukaiyama Directed Aldol Reaction: 40 Years of Inspiration and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Stability of 1-(Dimethylamino)-4-piperidinone and Its Derivatives
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-(Dimethylamino)-4-piperidinone and its derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to address the unique stability challenges associated with these valuable synthetic intermediates. Our goal is to empower you with the knowledge to anticipate potential issues, interpret unexpected results, and ensure the integrity of your experiments and products.
Introduction: The Duality of Reactivity and Instability
This compound is a versatile building block in medicinal chemistry, prized for its utility in constructing complex molecular architectures. However, the very features that make it synthetically useful—the nucleophilic N-amino group and the reactive ketone—also render it and its derivatives susceptible to various degradation pathways. Understanding these potential stability issues is paramount for reliable experimental outcomes, from initial synthesis and purification to storage and final application.
This guide will delve into the common stability-related questions and problems encountered when working with this class of compounds. We will explore the underlying chemical principles and provide actionable, field-proven advice to mitigate these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the stability of this compound.
Q1: What are the primary stability concerns for this compound?
The main stability concerns stem from its chemical structure:
-
The N-Amino Moiety: The nitrogen-nitrogen (N-N) bond in the 1-(dimethylamino) group is a potential site for cleavage under certain conditions, which can lead to the formation of piperidin-4-one and other byproducts.[1]
-
The 4-Piperidone Ring: The ketone functional group can participate in various reactions, and the piperidine ring itself can undergo oxidation or ring-opening, although this is generally less common under standard laboratory conditions.
-
Basic Nature: As an amine, this compound is basic and can react with acidic substances in its environment. It may also be sensitive to pH changes.
Q2: How should this compound be properly stored?
To ensure maximum shelf-life and prevent degradation, proper storage is critical.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen and moisture.[1]
-
Temperature: Keep in a cool, dry place. Refrigeration is often recommended.[1]
-
Container: Use a tightly sealed container to prevent exposure to air and humidity.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and sources of heat or ignition.[1]
Q3: I've noticed a color change in my sample of this compound over time. What could be the cause?
A color change, typically to a yellow or brownish hue, is often an indicator of degradation. This can be caused by:
-
Oxidation: Exposure to air can lead to the formation of colored oxidation products.
-
Impurities: The presence of trace impurities from the synthesis can catalyze degradation reactions, leading to colored byproducts.
-
Photodegradation: While less documented for this specific molecule, similar heterocyclic compounds are known to be light-sensitive.[2]
If you observe a color change, it is advisable to re-analyze the purity of the material before use, for example, by HPLC or GC-MS, to ensure it meets the requirements of your experiment.
Troubleshooting Guide: Common Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.
Issue 1: Low Yield or Incomplete Conversion in Reactions
Q: I am using this compound in a reaction (e.g., reductive amination, condensation), and I'm consistently getting low yields. What could be the problem?
A: Several factors related to the stability of the starting material could be at play.
-
Purity of the Starting Material:
-
Troubleshooting Step: First, verify the purity of your this compound. Degradation during storage can lead to a lower concentration of the active reactant.
-
Recommended Action: Run a purity analysis (e.g., qNMR, HPLC with a fresh standard, or GC-MS). If significant degradation is observed, consider purifying the material (e.g., by distillation or chromatography) or using a fresh batch.
-
-
Reaction Conditions:
-
Causality: The N-amino group is basic and can be protonated under acidic conditions. This can deactivate it for certain reactions or lead to unwanted side reactions. Conversely, strongly basic conditions might promote other degradation pathways.
-
Troubleshooting Step: Carefully control the pH of your reaction mixture.
-
Recommended Action: If your reaction requires acidic conditions, consider using a milder acid or a buffered system. For base-catalyzed reactions, a non-nucleophilic base might be preferable. Monitor the reaction for the appearance of byproducts.
-
-
Solvent and Atmosphere:
-
Causality: Protic solvents might interact with the compound, and the presence of oxygen can lead to oxidative degradation, especially at elevated temperatures.
-
Troubleshooting Step: Ensure your solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Recommended Action: Use freshly distilled or anhydrous solvents. Degas your reaction mixture before starting.
-
Issue 2: Appearance of Unexpected Byproducts
Q: My reaction is producing unexpected peaks in the LC-MS/NMR analysis. What are the likely degradation products of this compound?
A: While specific degradation products for this molecule are not extensively documented in the literature, we can predict the most likely pathways based on its structure and the chemistry of related compounds.
Potential Degradation Pathways:
-
N-N Bond Cleavage: This is a primary concern for N-amino heterocycles.[1]
-
Mechanism: Can be initiated by acids, bases, or redox processes.
-
Likely Products: Piperidin-4-one and dimethylamine.
-
-
Oxidation:
-
Mechanism: The tertiary amine of the dimethylamino group and the piperidine nitrogen are susceptible to oxidation.
-
Likely Products: N-oxide derivatives.
-
-
Hydrolysis of Derivatives: If this compound has been used to create a more complex molecule (e.g., an imine or enamine), these derivatives can be susceptible to hydrolysis, reverting back to the parent ketone.
Below is a diagram illustrating a potential primary degradation pathway.
Caption: Potential N-N bond cleavage degradation pathway.
Troubleshooting Steps:
-
Characterize the Byproducts: Use high-resolution mass spectrometry (HRMS) to get an accurate mass and NMR spectroscopy (if the impurity can be isolated) to elucidate the structure.
-
Perform a Forced Degradation Study: A controlled degradation study can help you identify potential degradation products under specific stress conditions (see the detailed protocol below). This can provide reference standards for identifying byproducts in your reaction mixture.
Issue 3: Difficulty in Purification
Q: I am having trouble purifying my product, which was synthesized using this compound. There are persistent impurities.
A: The basic and polar nature of this compound and its derivatives can present purification challenges.
-
Column Chromatography:
-
Problem: The basic nitrogen atoms can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.
-
Solution:
-
Deactivate the Silica: Pre-treat your silica gel with a small amount of a non-polar amine, like triethylamine (typically 0.1-1% in the eluent), to block the acidic silanol groups.
-
Use an Alternative Stationary Phase: Consider using alumina (basic or neutral) or a polymer-based column.
-
-
-
Aqueous Workup:
-
Problem: The compound and its derivatives may have some water solubility, leading to losses during extraction.
-
Solution:
-
Adjust the pH: Before extraction, basify the aqueous layer (e.g., with Na2CO3 or NaOH) to ensure your compound is in its free base form, which is generally less water-soluble.
-
Use Brine: Wash the organic layer with a saturated NaCl solution (brine) to reduce the amount of dissolved water and water-soluble impurities.
-
-
Experimental Protocols: Assessing Stability
To proactively assess the stability of this compound or its derivatives, a forced degradation study is highly recommended. This involves subjecting the compound to various stress conditions to identify potential degradation pathways and products.[3][4][5]
Protocol: Forced Degradation Study
Objective: To identify the degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
A suitable HPLC system with a UV or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
-
Set up Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at room temperature and at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature and at an elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place the solid compound and a solution in an oven at an elevated temperature (e.g., 70 °C).
-
Photolytic Degradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[2][6][7]
-
-
Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). For thermal and photolytic studies, longer durations may be necessary.
-
Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to prevent further degradation on the column. Dilute all samples to an appropriate concentration.
-
Analysis: Analyze the samples using a stability-indicating HPLC method. A good starting point would be a C18 column with a gradient elution of a buffered aqueous phase and an organic modifier like acetonitrile or methanol. Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
Data Summary Table for Forced Degradation:
| Stress Condition | Temperature | Duration | % Degradation (Example) | Number of Degradation Products |
| 0.1 M HCl | 60 °C | 24 h | 15% | 2 |
| 0.1 M NaOH | 60 °C | 8 h | 25% | 3 |
| 3% H₂O₂ | Room Temp | 48 h | 10% | 1 |
| Heat (Solid) | 70 °C | 72 h | 5% | 1 |
| Photolysis | ICH Q1B | - | 8% | 2 |
This table is for illustrative purposes. Actual results will vary.
Workflow for Developing a Stability-Indicating Method:
Caption: Workflow for developing a stability-indicating HPLC method.
References
- A practical and effective method for the N–N bond cleavage of N-amino-heterocycles. Organic Chemistry Frontiers.
- (R)
- 3-N-Boc-aminopiperidine (cas 172603-05-3) SDS/MSDS download. Guidechem.
- Results of forced degradation studies.
- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- (R)
- SAFETY D
- N-Aminopiperidine hydrochloride. TargetMol.
- Forced degrad
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis.
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega.
- Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- Stability indicating study by using different analytical techniques. International Journal for Scientific Research & Development.
- The synthetic method of 4-dimethylaminopiperidine hydrochloride.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
- Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH.
- Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules.
- Forced Degradation Studies for Biopharmaceuticals.
- photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an upd
- Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society.
- 4-Piperidone synthesis. Organic Chemistry Portal.
- Piperidine. PubChem.
- Piperidine Synthesis. DTIC.
- Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board.
- Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral d
- A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. International Journal of Pharmaceutical and Applied Sciences.
- A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin.
- A validated RP-HPLC method for the determination of piperidone analogue of curcumin. Journal of Pharmaceutical and Biomedical Analysis.
- 4-Piperidone. Wikipedia.
- Investigating Photo-Degradation as a Potential Pheromone Production Pathway in Spotted Lanternfly, Lycorma delic
- The Impact of Seasonally Varying Dissolved Organic Matter in Natural Aquatic Environments on the Photodegradation of Pharmaceutical Pollutants. Molecules.
- The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & Medicinal Chemistry.
- A Novel Stability Indicating Method for Determination of Major Alkaloid in Black Pepper by RP-HPLC in Different Pharmaceutical Dosage Forms. Pharmacognosy Research.
- Comparative study of the thermal decomposition behaviour of different amino acids and peptides. Journal of Physics: Conference Series.
- Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. The Journal of Organic Chemistry.
- Identification and characterization of impurities in 1-(3-Methoxypropyl)-4-piperidinamine. Benchchem.
- IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)
- Laser flash photolysis study of the photoinduced oxidation of 4-(dimethylamino)benzonitrile (DMABN). Photochemical & Photobiological Sciences.
- Nickel-mediated N–N bond formation and N2O liberation via nitrogen oxyanion reduction. Dalton Transactions.
- Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate.
- Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. PDF.
- 1-(DIMETHYLAMINO)PIPERIDIN-4-ONE. Chemsrc.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ikev.org [ikev.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. longdom.org [longdom.org]
- 5. Bioinspired aerobic oxidation of secondary amines and nitrogen heterocycles with a bifunctional quinone catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing Reaction Conditions for 1-(Dimethylamino)-4-piperidinone
Welcome to the technical support center dedicated to the synthesis and optimization of 1-(Dimethylamino)-4-piperidinone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its preparation. Our focus is to blend theoretical principles with practical, field-tested insights to ensure the successful and efficient synthesis of this valuable chemical intermediate.
Introduction to the Synthesis of this compound
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its preparation typically involves the N,N-dimethylation of a 4-piperidone precursor. While several N-alkylation methods exist, the Eschweiler-Clarke reaction stands out as a robust and scalable option for this transformation.[1][2] This reaction utilizes formaldehyde as the carbon source and formic acid as the reducing agent to achieve exhaustive methylation of primary and secondary amines, advantageously stopping at the tertiary amine stage without the formation of quaternary ammonium salts.[2][3]
This guide will center on optimizing the Eschweiler-Clarke reaction for the synthesis of this compound, addressing potential pitfalls and providing clear, actionable solutions.
Proposed Synthetic Pathway: The Eschweiler-Clarke Reaction
The synthesis of this compound from 4-piperidone hydrochloride hydrate is a two-step process involving neutralization followed by reductive amination.
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
This protocol is a generalized procedure based on the principles of the Eschweiler-Clarke reaction.[3] Optimization of specific parameters may be necessary depending on the scale and purity requirements of the experiment.
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Sodium hydroxide (NaOH)
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Neutralization of 4-Piperidone Hydrochloride:
-
In a round-bottom flask, dissolve 4-piperidone hydrochloride monohydrate (1.0 eq.) in deionized water.
-
Cool the solution in an ice bath (0-5 °C).
-
Slowly add a solution of NaOH (1.0-1.1 eq.) while monitoring the pH to ensure it reaches >10.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base of 4-piperidone. Note: The free base can be unstable and should be used immediately in the next step.
-
-
Eschweiler-Clarke Reaction:
-
To a round-bottom flask equipped with a reflux condenser, add the freshly prepared 4-piperidone (1.0 eq.).
-
Add formic acid (2.0-3.0 eq.) followed by formaldehyde solution (2.0-3.0 eq.).
-
Heat the reaction mixture to 80-100 °C and maintain for 4-18 hours. The reaction progress should be monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is >8.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction is showing low or no conversion to the desired product. What could be the cause?
A1: Low or no conversion can stem from several factors:
-
Inactive Starting Material: The free base of 4-piperidone can be unstable. Ensure it is freshly prepared and used immediately.
-
Insufficient Reagents: Ensure that formaldehyde and formic acid are used in excess (at least 2 equivalents each) to drive the reaction to completion.[2]
-
Inadequate Temperature: The Eschweiler-Clarke reaction typically requires elevated temperatures (80-100 °C) to proceed at a reasonable rate.[3][4]
-
Short Reaction Time: Depending on the scale and specific conditions, the reaction may require an extended period (up to 18 hours) for full conversion.[3] Monitor the reaction progress by an appropriate analytical technique (TLC, GC-MS).
Q2: I am observing the formation of a significant amount of N-methyl-4-piperidone (the mono-methylated product). How can I favor the formation of the di-methylated product?
A2: The formation of the mono-methylated product indicates an incomplete reaction. The Eschweiler-Clarke reaction is designed for exhaustive methylation.[1] To promote the formation of this compound:
-
Increase the Equivalents of Reagents: Use a larger excess of both formaldehyde and formic acid.
-
Increase Reaction Time and/or Temperature: This will provide the necessary energy and time for the second methylation step to occur.
Q3: My final product is difficult to purify, and I suspect the presence of side products. What are the likely impurities and how can I avoid them?
A3: Several side reactions can lead to impurities:
-
Enamine Formation: 4-Piperidone can react with itself or the product to form enamine-type adducts, especially under basic conditions or with prolonged heating.[5][6] To minimize this, ensure the reaction is conducted under the acidic conditions of the Eschweiler-Clarke protocol and that the work-up is performed promptly.
-
Aldol Condensation: The ketone functionality of 4-piperidone can undergo self-condensation, particularly if basic impurities are present. Maintaining acidic conditions is key.
-
Over-alkylation to Quaternary Ammonium Salt: While the Eschweiler-Clarke reaction itself does not produce quaternary salts,[2] alternative alkylation methods using alkyl halides can lead to this side product. If you are using a different method, slow addition of the alkylating agent and using the amine in excess can mitigate this.
Troubleshooting Workflow for Low Yield/Impurity Formation
Caption: A decision-making workflow for troubleshooting the synthesis.
Purity Assessment and Characterization
Accurate characterization of the final product is crucial. The following table summarizes the expected analytical data for this compound.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the dimethylamino group (a singlet), and the two sets of methylene protons on the piperidine ring (triplets or multiplets). |
| ¹³C NMR | A peak for the carbonyl carbon, signals for the methylene carbons of the piperidine ring, and a peak for the methyl carbons of the dimethylamino group. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound. |
| Gas Chromatography (GC) | A single major peak indicating the purity of the compound. |
Note: Specific chemical shifts in NMR will depend on the solvent used.
Safety Considerations
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Formaldehyde and formic acid are corrosive and toxic. Handle with care.
-
The reaction can be exothermic, especially during neutralization. Perform additions slowly and with cooling.
Conclusion
The synthesis of this compound via the Eschweiler-Clarke reaction is a reliable and efficient method. By understanding the reaction mechanism and potential side reactions, and by carefully controlling the reaction parameters, researchers can consistently obtain high yields of the desired product. This guide provides a comprehensive framework for troubleshooting and optimizing this important transformation. For further assistance, please consult the referenced literature.
References
- Benchchem. (2025).
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
- Grokipedia. (n.d.). Eschweiler–Clarke reaction.
- The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
- Ambeed.com. (n.d.).
- MDPI. (n.d.).
- Organic Chemistry Portal. (2024). Simplified Version of the Eschweiler-Clarke Reaction.
- ResearchGate. (2009).
- Reddit. (2023).
- YouTube. (2024).
- ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?.
- Reddit. (2023).
- ACS Publications. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Eschweiler–Clarke reaction.
- The Royal Society of Chemistry. (2015). 4-(Dimethylamino)
- Master Organic Chemistry. (2023). Enamines.
- ECHEMI. (n.d.).
- Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction.
- The Royal Society of Chemistry. (n.d.). B(C6F5)
- Mass Spectrometry. (n.d.).
- ResearchGate. (2006). An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid.
- J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.
- Wiley Online Library. (1986). 13C and 1H NMR spectral studies of some piperidin‐4‐one oximes. Magnetic Resonance in Chemistry.
- YouTube. (2023).
- Google Patents. (1995).
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).
- Organic Chemistry Portal. (n.d.). 4-Piperidone synthesis.
- Cambridge University Press. (n.d.). 1 Preparation and some properties. The Chemistry of Enamines.
- NIH. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source.
- NIST WebBook. (n.d.). 4-Piperidinone, 1-(phenylmethyl)-.
- ACS Publications. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Omega.
- PubMed Central - NIH. (n.d.).
- ResearchGate. (2021). N -Dimethylation and N -Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source.
- ChemRxiv. (n.d.).
Sources
Troubleshooting product isolation in reactions with 1-(Dimethylamino)-4-piperidinone
Technical Support Center: 1-(Dimethylamino)-4-piperidinone
Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when using this versatile building block. Here, we address specific experimental issues in a direct question-and-answer format, grounded in fundamental chemical principles and field-proven insights.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Reagent Handling and Stability
Question: My reaction with this compound is giving inconsistent results. How should I properly handle and store this reagent?
Answer: Inconsistent results often trace back to reagent quality and handling. This compound, like other aminoketones, requires careful storage to prevent degradation.
-
Chemical Nature: The molecule contains a tertiary amine and a ketone. The piperidine nitrogen is basic, while the exocyclic dimethylamino group is also basic and can be a site for quaternization. The ketone functionality is susceptible to typical carbonyl reactions.
-
Storage Recommendations: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (like argon or nitrogen), and kept in a cool, dry place.[1] Refrigeration is often recommended.[1][2] Exposure to atmospheric moisture and carbon dioxide can lead to the formation of carbonate salts and hydrates, which can interfere with stoichiometry and reaction kinetics.
-
Pre-Reaction Check: Before use, especially if the container has been opened multiple times, it's good practice to verify the reagent's purity. A simple TLC or ¹H NMR can confirm its integrity. Look for the absence of significant impurities or discoloration. The compound should ideally be a clear liquid or low-melting solid.
Question: I suspect my this compound has degraded. What are the likely degradation pathways?
Answer: Degradation can occur through several mechanisms:
-
Oxidation: Tertiary amines can be susceptible to oxidation, especially if exposed to air and light over long periods. This can lead to the formation of N-oxides or other complex degradation products.
-
Aldol Condensation: Like many ketones, 4-piperidones can undergo self-condensation, particularly in the presence of strong acid or base catalysts, leading to dimers and oligomers. While the N,N-dimethylamino group provides some steric hindrance, this pathway cannot be entirely ruled out under harsh conditions.
-
Hygroscopicity: The compound is likely hygroscopic. Absorbed water can act as a nucleophile or alter reaction conditions, especially in moisture-sensitive reactions.
Always use a fresh bottle or a recently purified batch for critical experiments to ensure reproducibility.
Section 2: Troubleshooting Reductive Amination
Reductive amination is one of the most common applications for this reagent. The reaction involves the formation of an iminium ion intermediate between the piperidinone and a primary or secondary amine, followed by its reduction.
Question: My reductive amination is failing or showing very low conversion. What are the critical parameters to check?
Answer: Low conversion is a frequent issue, often stemming from inefficient formation of the key iminium ion intermediate.[3] Here’s a systematic troubleshooting approach.
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting failed reductive amination reactions.
-
pH is Critical: The formation of the iminium ion from the ketone and amine is acid-catalyzed but requires the amine to be in its neutral, nucleophilic form.
-
Problem: If the pH is too low (excessively acidic), your primary/secondary amine starting material will be fully protonated and non-nucleophilic. If the pH is too high (basic), there is insufficient acid to catalyze the dehydration of the hemiaminal intermediate to the iminium ion.
-
Solution: The optimal pH is typically between 4 and 6. Using a mild acid like acetic acid is common.[4] For reactions involving amine hydrochlorides, the HCl itself may provide sufficient acidity, but buffering might be needed.
-
-
Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting ketone.
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the reagent of choice. It is mild, tolerant of slightly acidic conditions, and does not readily reduce the ketone.[5] It is particularly effective in one-pot reactions.[6]
-
Sodium Cyanoborohydride (NaBH₃CN): Another classic choice, but it is highly toxic (releases HCN at low pH) and requires careful pH control. Its reducing power is weaker at neutral pH, making it selective.
-
Problem: Using a strong reducing agent like sodium borohydride (NaBH₄) without pH control can lead to premature reduction of the this compound starting material to the corresponding alcohol.
-
Solution: For one-pot procedures, STAB is highly recommended.[4] Ensure it is added after allowing some time for iminium formation, or use it directly as it is generally compatible.
-
-
Solvent and Temperature:
-
Solvents: Dichloromethane (DCM)[4], dichloroethane (DCE), and tetrahydrofuran (THF) are common choices. Protic solvents like methanol or ethanol can sometimes be used, but may participate in the reaction (e.g., forming acetals or reacting with the reducing agent).
-
Temperature: Most reductive aminations are run at room temperature.[7] If the reaction is sluggish due to sterically hindered substrates, gentle heating (e.g., to 40-50 °C) may be beneficial, but watch for side reactions.
-
Question: I am trying to react a primary amine and getting a significant amount of the di-alkylated tertiary amine as a byproduct. How can I improve selectivity for the desired secondary amine?
Answer: This is a classic challenge in reductive amination.[5] The newly formed secondary amine product can be more nucleophilic than the starting primary amine, allowing it to react with another molecule of this compound.
| Strategy | Rationale | Implementation |
| Stoichiometry Control | Limit the ketone to prevent the second addition. | Use a slight excess of the primary amine (e.g., 1.5 to 2.0 equivalents). The statistical advantage and higher concentration of the primary amine will favor the desired initial reaction. |
| Slow Addition | Maintain a low concentration of the ketone throughout the reaction. | Add the this compound slowly via a syringe pump to a solution containing the primary amine and the reducing agent. |
| Protecting Groups | Temporarily block the product from reacting further. | This is a more complex, multi-step approach. One could use a protecting group on the primary amine that is removed after the reaction, but this is less atom-economical. |
Section 3: Product Isolation and Purification
The product of a successful reaction is a tertiary or secondary amine, which dictates the purification strategy. The presence of the basic dimethylamino group makes the products highly amenable to acid-base extraction.
Question: What is a reliable, general protocol for working up the reaction and isolating the product?
Answer: A standard acid-base extraction is the most effective method. This separates your basic amine product from neutral or acidic byproducts and excess reagents.
Protocol: Standard Acid-Base Extraction Workup
-
Quench the Reaction: After confirming reaction completion by TLC or LC-MS, cool the reaction mixture to room temperature. If a borohydride-based reducing agent was used, quench it carefully by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M NaOH until gas evolution ceases.[8]
-
Dilute and Extract (Base): Dilute the mixture with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Wash the organic layer with water or brine to remove water-soluble components (e.g., salts, residual DMF if used).
-
Acidic Extraction (Isolate Product): Extract the organic layer with 1M aqueous HCl. Your amine product will be protonated and move into the aqueous layer, leaving neutral impurities behind in the organic layer. Repeat this extraction 2-3 times.
-
Wash and Basify: Combine the acidic aqueous layers. You can perform an optional "back-wash" with fresh organic solvent to remove any trapped neutral impurities. Then, cool the aqueous layer in an ice bath and basify it by slowly adding a strong base (e.g., 3M NaOH or solid K₂CO₃) until the pH is >10.
-
Final Extraction (Product): Extract the now basic aqueous layer with DCM or EtOAc (3x). Your deprotonated, neutral amine product will move back into the organic layer.
-
Dry and Concentrate: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free-base product.[8]
Question: My product is a salt (e.g., hydrochloride). How do I purify it?
Answer: Purifying the product as a salt is an excellent strategy, as salts are often crystalline and less prone to decomposition than the corresponding free bases.
-
Recrystallization: This is the most common method.[9] After isolating the crude product, you can convert it to its hydrochloride salt by dissolving it in a minimal amount of a solvent like isopropanol or ethanol and adding a solution of HCl in ether or isopropanol. The salt will often precipitate. This precipitate can then be recrystallized from a suitable solvent system, such as ethanol/acetone or methanol/ether.[10]
-
Column Chromatography: While possible, chromatography of basic amines on standard silica gel can be problematic due to strong adsorption, leading to peak tailing and potential decomposition. If chromatography is necessary, consider using:
-
Treated Silica: Use silica gel that has been pre-treated with a base like triethylamine (typically by including 0.5-1% triethylamine in the eluent).
-
Alumina: Basic or neutral alumina can be a better stationary phase for purifying basic compounds.
-
References
-
The Hive. (2004). Discussing the Mannich reaction. [Link]
-
Reddit. (2017). Challenging reductive amination. [Link]
-
Kotora, M., et al. (2022). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide─Functional Group Tolerance, Scope, and Limitations. The Journal of Organic Chemistry, 87(2), 920–943. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
-
Vijay, K. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Dimethyl-4-piperidone. PubChem Compound Database. [Link]
-
Fakhraian, H., & Babaei Panbeh Riseh, M. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Organic Preparations and Procedures International, 40(2), 209-211. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Piperidone. PubChem Compound Database. [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40. [Link]
-
ScienceMadness. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]
-
ScienceMadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]
-
European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. [Link]
-
ChemRxiv. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. [Link]
-
Li, Y., et al. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. Nature Communications, 13(1), 1-10. [Link]
-
Raj, A. R., & Manivannan, V. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-195. [Link]
-
Wikipedia. (n.d.). 4-Piperidone. [Link]
- Google Patents. (n.d.). The synthetic method of 4-dimethylaminopiperidine hydrochloride.
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). N-Phenethyl-4-piperidinone. [Link]
-
ResearchGate. (2025). 4-Dimethylaminopyridine as a catalyst in heroin synthesis. [Link]
-
YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. [Link]
-
Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]
-
Chemsrc. (2025). 1-(DIMETHYLAMINO)PIPERIDIN-4-ONE. [Link]
- Google Patents. (n.d.). The preparation method of N-phenethyl-4-anilinopiperidine.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. reddit.com [reddit.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide─Functional Group Tolerance, Scope, and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-(Dimethylamino)-4-piperidinone
Welcome to the technical support guide for 1-(Dimethylamino)-4-piperidinone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this important synthetic intermediate. N-substituted 4-piperidones are crucial building blocks for a wide range of pharmacologically active agents, particularly those targeting the central nervous system.[1][2] Achieving high purity is paramount for downstream applications, yet impurities from synthesis can be persistent. This guide provides troubleshooting advice and detailed protocols in a practical, question-and-answer format to help you achieve your desired product quality.
Section 1: Impurity Identification and Analysis
This section focuses on the foundational step of any purification strategy: knowing what you need to remove.
Q1: What are the most common types of impurities I should expect in my crude this compound?
In our experience, impurities typically fall into three categories:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include 4-piperidone hydrochloride or related precursors.[3] The synthesis of N-substituted piperidones can be achieved through various methods, including Dieckmann condensation or reductive amination, each with its own set of precursors.[4][5]
-
Reaction Byproducts: These are molecules formed from side reactions. A common byproduct is the product of over-alkylation or elimination reactions, depending on the specific reagents and conditions used.
-
Solvent and Reagent Residues: Residual solvents from the reaction or initial workup, as well as leftover inorganic salts, are common contaminants.
dot graph TD subgraph "Common Impurity Sources for this compound" direction LR A[Synthetic Route] --> B(Crude Product); B --> C{Impurity Profile}; C --> D[Unreacted Starting Materials e.g., 4-piperidone]; C --> E[Reaction Byproducts e.g., Elimination/Oligomerization Products]; C --> F[Process Contaminants e.g., Residual Solvents, Salts]; end
end caption: "Categorization of common impurities."
Q2: What analytical methods are best for identifying and quantifying these impurities?
A multi-pronged approach is recommended for a comprehensive analysis. No single technique tells the whole story.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile/water (often with a modifier like TFA or formic acid) can effectively separate the target compound from most organic impurities. HPLC is excellent for determining the percentage purity of your main component.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities, such as residual solvents or low-boiling point byproducts. The mass spectrum provides structural information, aiding in the definitive identification of contaminants.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of your desired product and for identifying major impurities. The presence of unexpected signals or incorrect integration values can point directly to specific contaminants.
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring reaction progress and assessing the complexity of the crude mixture. It is invaluable for developing a purification strategy, particularly for column chromatography.[6]
| Technique | Primary Use | Key Insights Provided |
| HPLC | Quantitative Purity Assessment | % Area purity, detection of non-volatile impurities. |
| GC-MS | Identification of Volatiles | Residual solvents, low molecular weight byproducts. |
| NMR | Structural Confirmation | Confirms target structure, identifies major impurities. |
| TLC | Qualitative Assessment | Number of components, reaction completion, chromatography solvent screening. |
Section 2: Troubleshooting Purification Protocols
Once impurities are identified, the next step is to select and optimize a purification method. This section addresses common issues encountered in the lab.
Q3: My crude product is a persistent oil or waxy solid and fails to crystallize. What steps can I take?
This is a frequent challenge, often caused by the presence of impurities that inhibit the formation of a crystal lattice. The key is systematic solvent screening.
Troubleshooting Steps:
-
Initial Purity Check: Ensure the product is reasonably pure (>80-85% by HPLC or NMR). If not, a preliminary purification by acid-base extraction or a quick column chromatography "plug" may be necessary to remove gross impurities.
-
Solvent Screening: The goal is to find a solvent (or solvent system) in which your compound is soluble at high temperatures but poorly soluble at low temperatures.[8] For piperidone derivatives, common starting points include:
-
Induce Crystallization: If the product oils out even in a suitable solvent system, try the following:
-
Seeding: Add a tiny crystal of a previously purified batch.
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the solvent-air interface. This creates nucleation sites.
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, then transfer to a 0-4°C refrigerator. Rapid cooling often promotes oiling out.
-
Q4: Recrystallization improved purity, but a specific impurity remains. What is the next logical step?
When recrystallization is insufficient, it's typically because the impurity has very similar solubility properties to the product. The next step is to exploit a different physical property using chromatography.
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase.[11] For this compound, which is a basic compound, a standard silica gel column is effective.
-
Rationale: The basic nitrogen of your product will interact with the acidic silica gel. By carefully choosing your mobile phase, you can modulate this interaction to achieve separation from less polar or more polar impurities.
-
Common Pitfall: Using a purely neutral solvent system (e.g., Hexane/Ethyl Acetate) can lead to significant tailing and poor recovery of your basic compound from the silica gel.
-
Expert Tip: To mitigate tailing, add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-1% triethylamine (NEt₃) in your Hexane/Ethyl Acetate or Dichloromethane/Methanol solvent system. This deactivates the acidic sites on the silica, leading to sharper peaks and better recovery.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", margin=0.2]; edge [color="#4285F4"];
} caption: "Iterative workflow for purifying this compound."
Q5: How can I use acid-base extraction to my advantage?
Acid-base extraction is a powerful liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. Since your target compound has a basic dimethylamino group, this method is highly effective for removing neutral or acidic impurities.
Rationale:
-
Dissolve your crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash with an aqueous acid solution (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.
-
Separate the layers. Discard the organic layer (containing neutral impurities).
-
Basify the aqueous layer with a base (e.g., NaOH, NaHCO₃) until the pH is >10. This deprotonates your product, causing it to become insoluble in water.
-
Extract the now-neutral product back into a fresh organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.
This technique is excellent as a first-pass purification to significantly enrich your product before a final recrystallization or chromatography step.
Section 3: Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization
This protocol provides a general procedure for recrystallizing this compound from a mixed solvent system, such as methanol and ethyl acetate.[3]
-
Dissolution: Place the crude material in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot methanol required to fully dissolve the solid. The key is to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Anti-Solvent Addition: While the methanol solution is still hot and stirring, slowly add ethyl acetate (the anti-solvent) dropwise until a faint, persistent cloudiness appears.
-
Re-dissolution: Add a few drops of hot methanol to just re-dissolve the cloudiness, ensuring the solution is perfectly saturated.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Chilling: Once at room temperature, place the flask in an ice bath or a refrigerator (0-4°C) for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethyl acetate to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This protocol is for purifying the compound on silica gel when recrystallization is ineffective.
-
Column Packing: Pack a glass column with silica gel using a slurry method with your starting mobile phase (e.g., 99% Ethyl Acetate / 1% Triethylamine).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique generally results in better separation. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the starting mobile phase.
-
Gradient (Optional but Recommended): If needed, gradually increase the polarity of the mobile phase to elute your product. For example, you can slowly introduce methanol into the ethyl acetate/triethylamine mixture (e.g., starting with 100% Ethyl Acetate and moving towards 95:5 Ethyl Acetate/Methanol, while keeping the 1% triethylamine constant).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
References
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
- Google Patents. (CN100488949C). Synthesis process of N-sustituent-4-piperidyl alcohol.
-
Perumal, M. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]
-
ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?[Link]
-
O'Brien, P., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. [Link]
- Google Patents. (CN101531628B). The synthetic method of 4-dimethylaminopiperidine hydrochloride.
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
-
ResearchGate. (2017). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. [Link]
-
Organic Letters. (2003). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. [Link]
-
Analytical Methods. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. [Link]
-
European Patent Office. (EP 3666757 A1). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. [Link]
-
ResearchGate. (2014). Techniques and Methods of Identification. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. [Link]
-
Forensic Science International. (2013). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. [Link]
-
The Center for Professional Innovation & Education (CfPIE). (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN101531628B - The synthetic method of 4-dimethylaminopiperidine hydrochloride - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. chemrevlett.com [chemrevlett.com]
- 10. CN100488949C - Synthesis process of N-sustituent-4-piperidyl alcohol - Google Patents [patents.google.com]
- 11. env.go.jp [env.go.jp]
Technical Support Center: Scaling Up the Synthesis of 1-(Dimethylamino)-4-piperidinone
Welcome to the technical support center for the synthesis of 1-(Dimethylamino)-4-piperidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis, ensuring efficiency, high yield, and purity in your production.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. As the demand for these therapeutics grows, the ability to efficiently scale up the synthesis of this intermediate becomes paramount. This guide will delve into the common synthetic routes, address potential challenges, and offer practical solutions based on established chemical principles and industry best practices.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis of this compound.
Q1: What are the most common synthetic routes for preparing this compound?
The most prevalent and industrially viable method for synthesizing this compound is through the reductive amination of 4-piperidone with dimethylamine.[1][2][3] This one-pot reaction is favored for its simplicity and efficiency.
An alternative, though less direct, route involves a multi-step process starting from primary amines and alkyl acrylates, followed by a Dieckmann condensation, hydrolysis, and decarboxylation.[4] While this method offers flexibility in introducing substituents, it is generally more complex and less atom-economical for the specific synthesis of this compound.
Q2: What are the key parameters to control during the reductive amination process?
Successful reductive amination hinges on the careful control of several key parameters:
-
pH: Maintaining an optimal pH is crucial for the formation of the iminium ion intermediate. A slightly acidic medium is typically required to facilitate the initial condensation between the ketone and the amine without protonating the amine reactant excessively.
-
Reducing Agent: The choice of reducing agent is critical. Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are often preferred as they selectively reduce the iminium ion in the presence of the ketone starting material.[5] For larger scale operations, catalytic hydrogenation using reagents like palladium on carbon (Pd/C) can be a more cost-effective and environmentally friendly option.[2]
-
Temperature: The reaction is typically run at or below room temperature to control the rate of reaction and minimize the formation of byproducts. Exothermic reactions can occur, especially during the addition of the reducing agent, and require careful temperature management.
-
Solvent: The choice of solvent can influence reaction kinetics and solubility of reactants and intermediates. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used for STAB reductions, while alcohols like methanol or ethanol are suitable for catalytic hydrogenation.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the conversion of starting materials and the formation of the desired product and any byproducts.
-
High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation and quantification of reaction components.
Troubleshooting Guide
This section provides solutions to common problems encountered during the scale-up synthesis of this compound.
Issue 1: Low Yield
A common challenge in scaling up any chemical synthesis is maintaining a high yield. Several factors can contribute to a lower-than-expected yield of this compound.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Reaction | - Extend the reaction time. - Increase the stoichiometry of the dimethylamine or the reducing agent. - Ensure efficient mixing to overcome mass transfer limitations. | The reaction may require more time to reach completion on a larger scale. Insufficient reactants or poor mixing can lead to unreacted starting materials. |
| Side Reactions | - Optimize the reaction temperature; lower temperatures often reduce side reactions. - Control the rate of addition of the reducing agent to manage exotherms. - Ensure the pH is within the optimal range. | Higher temperatures can promote the formation of byproducts. A controlled addition of the reducing agent prevents localized overheating. Incorrect pH can lead to undesired side reactions. |
| Product Degradation | - Minimize the work-up time. - Use a milder purification method. | The product may be sensitive to prolonged exposure to acidic or basic conditions during work-up and purification. |
Issue 2: Impurity Formation
The formation of impurities can significantly impact the quality of the final product and complicate the purification process.
| Potential Impurity | Identification Method | Mitigation Strategy |
| Unreacted 4-Piperidone | GC-MS, HPLC | - Increase the amount of dimethylamine. - Ensure the reducing agent is active and added in sufficient quantity. |
| Over-alkylation Products | GC-MS, LC-MS | - Use a milder reducing agent. - Optimize the stoichiometry of the reactants. |
| Dimeric Byproducts | LC-MS, NMR | - Maintain a lower reaction temperature. - Control the pH to disfavor dimerization pathways. |
Issue 3: Difficult Purification
Purifying this compound at a large scale can be challenging due to its physical properties and the nature of potential impurities.
| Problem | Recommended Solution | Explanation |
| Product is a low-melting solid or oil | Recrystallization from a mixed solvent system (e.g., methanol and ethyl acetate) can be effective.[2] | A mixed solvent system allows for fine-tuning of the solubility to achieve effective crystallization and purification. |
| Co-elution of impurities during chromatography | - Optimize the mobile phase composition and gradient for better separation. - Consider an alternative stationary phase. - Convert the product to its hydrochloride salt for easier purification by recrystallization.[2] | Chromatographic separation can be improved by adjusting the conditions. Salt formation can significantly alter the solubility and crystalline nature of the product, facilitating purification. |
| Emulsion formation during aqueous work-up | - Add a brine wash to break the emulsion. - Use a different organic solvent for extraction. - Centrifugation can be employed on a larger scale. | Emulsions can be persistent and lead to product loss. Altering the ionic strength of the aqueous phase or the properties of the organic phase can help to break the emulsion. |
Experimental Protocols
Reductive Amination using Sodium Triacetoxyborohydride (Lab Scale)
-
To a solution of 4-piperidone hydrochloride (1.0 eq) in dichloromethane (DCM), add dimethylamine (2.0 M in THF, 1.5 eq) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Hydrogenation (Scale-Up)
-
Charge a suitable hydrogenation reactor with 4-piperidone hydrochloride (1.0 eq), dimethylamine (1.5 eq), and a suitable solvent such as methanol.
-
Add a catalytic amount of 5% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi).
-
Heat the reaction mixture to a moderate temperature (e.g., 40-50 °C) and stir vigorously.
-
Monitor the reaction by hydrogen uptake and/or periodic sampling and analysis (GC or HPLC).
-
Once the reaction is complete, cool the reactor, and carefully filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by distillation under reduced pressure or by recrystallization, potentially after conversion to a salt.[2]
Visualizing the Workflow
A clear understanding of the process flow is essential for successful scale-up.
Caption: A generalized workflow for the synthesis of this compound.
Conclusion
The successful scale-up of this compound synthesis requires a thorough understanding of the reaction mechanism, careful control of reaction parameters, and a proactive approach to troubleshooting. By leveraging the information and guidance provided in this technical support center, researchers and production chemists can navigate the challenges of scaling up this important synthesis, ultimately contributing to the efficient production of vital pharmaceutical compounds.
References
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.
- CN101531628B - The synthetic method of 4-dimethylaminopiperidine hydrochloride. (n.d.). Google Patents.
- Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
-
Challenging reductive amination. (2015). Reddit. Retrieved from [Link]
-
Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. (n.d.). ResearchGate. Retrieved from [Link]
- Banks, H. D. (1992). Piperidine Synthesis.
-
IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Theoretical Synthesis of 4-Piperidone/Piperidine. (2005). Sciencemadness.org. Retrieved from [Link]
-
PROCESS FOR PREPARING A PIPERIDIN-4-ONE. (2018). European Patent Office. Retrieved from [Link]
- CN102731369A - Synthesis method for N-substituted-4-piperidone. (n.d.). Google Patents.
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (n.d.). ResearchGate. Retrieved from [Link]
- The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. (2000). Bioorganic & Medicinal Chemistry, 8(6), 1203-1212.
- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). Molecules, 27(19), 6599.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters, 4(4), 189-200.
- Development of a concise, asymmetric synthesis of a smoothened receptor (SMO) inhibitor: enzymatic transamination of a 4-piperidinone with dynamic kinetic resolution. (2014). Organic Letters, 16(5), 1358-1361.
- Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers. (2009).
-
News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. (2022). UNODC. Retrieved from [Link]
- Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). European Journal of Medicinal Chemistry, 245, 114915.
- A Review on Different Synthetic Route and the Medicinal Aplications of 2-(3-(Dimethylamino)Propyl) Isoindoline-1,3- Dione Deriva. (2021). Journal of Current Chemical and Pharmaceutical Sciences, 11(4), 1-8.
-
1-(DIMETHYLAMINO)PIPERIDIN-4-ONE. (n.d.). Chemsrc. Retrieved from [Link]
- Scaling up microreactors for kilogram‐scale synthesis of piperacillin: Experiments and computational fluid dynamics simul
-
Designing Commercial-Scale Oligonucleotide Synthesis. (2020). Pharmaceutical Technology. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 1-(Dimethylamino)-4-piperidinone Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and characterization of novel chemical entities are paramount. Among the vast array of heterocyclic scaffolds, the piperidinone core remains a cornerstone in the design of biologically active molecules. Specifically, 1-(Dimethylamino)-4-piperidinone serves as a versatile starting material for the synthesis of a diverse range of derivatives with potential therapeutic applications. The rigorous identification and characterization of the products stemming from reactions involving this precursor are critical for ensuring the integrity of drug discovery pipelines.
This guide provides a comprehensive comparison of key spectroscopic techniques for the analysis of reaction products derived from this compound. By delving into the principles and practical applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we aim to equip researchers with the knowledge to make informed decisions in their analytical workflows. Furthermore, we will explore alternative and complementary chromatographic methods, offering a holistic view of the available analytical toolkit.
The A-Priori of Analysis: Understanding the Reactivity of this compound
Before delving into the analytical techniques, it is crucial to understand the reactive nature of this compound. This molecule presents three primary sites for chemical modification: the ketone carbonyl group, the piperidine ring nitrogen, and the dimethylamino moiety. This inherent reactivity allows for a multitude of transformations, leading to a wide array of potential products.
A common and highly versatile reaction is the Claisen-Schmidt condensation of the 4-oxo group with aromatic aldehydes. This reaction, typically base-catalyzed, yields α,β-unsaturated ketones, often referred to as chalcone analogues. These products are of significant interest due to their diverse pharmacological activities.
Spectroscopic Characterization: A Multi-faceted Approach
A single spectroscopic technique rarely provides a complete structural picture. A synergistic approach, combining insights from NMR, IR, and MS, is the gold standard for unambiguous structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy offers insights into the number of different types of protons, their chemical environment, and their connectivity. For a typical Claisen-Schmidt condensation product, such as 3,5-Bis((E)-4-methoxybenzylidene)-1-(2-morpholinoethyl)piperidin-4-one, the ¹H NMR spectrum would be expected to display characteristic signals for the aromatic protons of the methoxybenzylidene groups, the vinylic protons of the α,β-unsaturated system, the protons of the piperidinone ring, and the protons of the morpholinoethyl substituent.[1]
¹³C NMR Spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. Key resonances would include those for the carbonyl carbon, the olefinic carbons, the aromatic carbons, and the aliphatic carbons of the piperidine and morpholine rings.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified reaction product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse width, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Utilize a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon. A larger number of scans (1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios and analyze coupling patterns to deduce connectivity. Assign ¹³C NMR signals based on chemical shifts and comparison with predicted values or data from similar structures.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
For the reaction products of this compound, key diagnostic peaks in the IR spectrum would include:
-
C=O Stretch: The carbonyl group of the piperidinone ring will exhibit a strong absorption band. In the starting material, this typically appears around 1715 cm⁻¹. In α,β-unsaturated ketone products, this band will shift to a lower wavenumber (around 1650-1680 cm⁻¹) due to conjugation. For example, in 3,5-bis((E)-4-methoxybenzylidene)-1-(2-morpholinoethyl)piperidin-4-one, a characteristic carbonyl absorption is observed at 1654 cm⁻¹.[1]
-
C=C Stretch: The newly formed carbon-carbon double bonds in condensation products will show a medium intensity band in the region of 1600-1650 cm⁻¹.
-
C-N Stretch: The stretching vibrations of the C-N bonds within the piperidine ring and the dimethylamino group will appear in the fingerprint region (typically 1000-1300 cm⁻¹).
-
Aromatic C-H and C=C Bending: For products containing aromatic rings, characteristic bands for C-H out-of-plane bending (690-900 cm⁻¹) and C=C ring stretching (1450-1600 cm⁻¹) will be present.
Experimental Protocol: IR Analysis (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands and correlate them with the presence of specific functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern.
For derivatives of this compound, Electrospray Ionization (ESI) is a commonly used soft ionization technique that typically produces the protonated molecular ion, [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.
The fragmentation pattern observed in the MS/MS spectrum can be used to confirm the structure. For piperidine derivatives, common fragmentation pathways include cleavage of the bonds alpha to the nitrogen atom and fragmentation of substituent groups.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Chromatographic Separation (LC): Inject the sample onto an HPLC system coupled to the mass spectrometer. A reversed-phase C18 column is commonly used with a gradient elution of water and acetonitrile containing a small amount of formic acid to promote protonation.
-
Mass Spectrometric Detection (MS): Acquire mass spectra in positive ion mode. Perform a full scan to identify the molecular ion and then a product ion scan (MS/MS) of the molecular ion to obtain the fragmentation pattern.
-
Data Analysis: Determine the exact mass of the molecular ion and propose structures for the major fragment ions to corroborate the proposed structure.
Comparative Performance of Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity, stereochemistry | Definitive structural elucidation, quantitative analysis | Requires relatively pure sample, can be complex for large molecules |
| ¹³C NMR | Carbon skeleton, number of unique carbons | Complements ¹H NMR for complete structural assignment | Lower sensitivity than ¹H NMR, longer acquisition times |
| IR | Presence of functional groups | Rapid, non-destructive, easy to use | Provides limited structural information, not suitable for complex mixtures |
| MS | Molecular weight, elemental composition, fragmentation pattern | High sensitivity, provides molecular formula (HRMS) | Isomers may not be distinguishable by mass alone, fragmentation can be complex |
Alternative and Complementary Analytical Techniques
While spectroscopic methods are the primary tools for structural elucidation, chromatographic techniques are indispensable for assessing the purity of reaction products and for analyzing complex reaction mixtures.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a powerful technique for separating and quantifying components in a mixture.[2] For piperidinone derivatives containing chromophores (e.g., aromatic rings), UV detection provides excellent sensitivity. Method development typically involves optimizing the mobile phase composition, column type, and flow rate to achieve baseline separation of the desired product from starting materials and byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable derivatives of this compound, GC-MS can be an effective analytical tool.[2] Derivatization may be necessary to increase the volatility of more polar compounds. GC offers high separation efficiency, and the coupled mass spectrometer provides definitive identification of the separated components.
Workflow and Decision Making
The following diagram illustrates a typical workflow for the analysis of a reaction product from this compound.
Caption: Experimental workflow for the analysis of this compound reaction products.
Conclusion
The robust and unambiguous characterization of reaction products is a non-negotiable aspect of modern chemical research. For derivatives of this compound, a comprehensive analytical strategy employing a combination of NMR, IR, and MS is essential for definitive structural elucidation. Each technique provides a unique and complementary piece of the structural puzzle. Furthermore, chromatographic methods such as HPLC and GC-MS play a vital role in assessing purity and analyzing complex mixtures. By leveraging the strengths of each of these analytical tools, researchers can confidently advance their synthetic endeavors and contribute to the development of novel and impactful chemical entities.
References
-
Hu, L. Y., et al. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & Medicinal Chemistry, 8(6), 1203–1212. [Link]
-
Stewart, C. D., & White, N. G. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]
-
Kuswardani, T., et al. (2020). 3,5-Bis((E)-4-methoxybenzylidene)-1-(2-morpholinoethyl)piperidin-4-one. Molbank, 2020(4), M1159. [Link]
-
PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
- Al-Omar, M. A. (2008). Studies on enaminones. Organic Chemistry: An Indian Journal, 4(3), 165-174.
-
Agilent Technologies. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]
- Talaq, M. A. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Al-Nahrain University, 21(2), 64-72.
-
Suresh, H., et al. (2025). Synthesis, spectroscopic and crystallographic characterization, and computational analysis of novel piperidone derivatives functionalized with thiazolidinone scaffolds. Request PDF. [Link]
-
Boopathi, M. N., et al. (2024). A comparison between HPLC and GC-MS: analysis of plant volatile and non-volatile compounds. ResearchGate. [Link]
- Al-Nahrain University. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Al-Nahrain University, 21(2).
-
National Institutes of Health. (n.d.). Exploration of Noncovalent Interactions, Chemical Reactivity, and Nonlinear Optical Properties of Piperidone Derivatives: A Concise Theoretical Approach. [Link]
-
ResearchGate. (2017). SYNTHESIS, CHARACTERIZATION, BIOLOGICAL EVALUATION AND ANTI–CORROSION ACTIVITY OF PIPERIDIN-4-ONE DERIVATIVES. [Link]
-
PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]
-
National Institutes of Health. (n.d.). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. [Link]
-
Royal Society of Chemistry. (n.d.). 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. [Link]
-
NIST. (n.d.). N-tert-Butoxycarbonyl-4-piperidone. [Link]
-
National Institutes of Health. (n.d.). Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. [Link]
-
SpectraBase. (n.d.). 1-(2-(Dimethylamino)ethyl)-4-methylpiperazine. [Link]
-
National Institutes of Health. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... [Link]
Sources
A Comparative Guide to the Reactivity of 1-(Dimethylamino)-4-piperidinone and Other Piperidinone Derivatives
For researchers, scientists, and drug development professionals, the selection of a chemical scaffold with the appropriate reactivity profile is a critical decision that dictates the efficiency of synthetic routes and the accessibility of diverse molecular architectures. The 4-piperidone core is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] The reactivity of the C4-carbonyl group is paramount to its utility as a synthetic intermediate, enabling a plethora of chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of 1-(dimethylamino)-4-piperidinone against other commonly utilized N-substituted piperidinones, supported by established chemical principles and illustrative experimental protocols.
Introduction: The Pivotal Role of the N-Substituent
The reactivity of the carbonyl group in 4-piperidones is intricately modulated by the nature of the substituent at the nitrogen atom (N1). This substituent exerts a profound influence through a combination of electronic and steric effects, thereby dictating the electrophilicity of the carbonyl carbon and its accessibility to nucleophiles. This guide will focus on a comparative analysis of three representative N-substituted 4-piperidones:
-
This compound: Featuring an electron-donating N,N-dimethylamino group.
-
1-Benzyl-4-piperidinone: Bearing a sterically bulky and weakly electron-withdrawing benzyl group.
-
1-Acetyl-4-piperidinone: Containing a strongly electron-withdrawing acetyl group.
Theoretical Framework: Unraveling Electronic and Steric Effects
The disparate reactivity profiles of these piperidinone derivatives can be rationalized by considering the interplay of inductive and resonance effects, as well as steric hindrance around the carbonyl functionality.
Electronic Effects
The electronic nature of the N1-substituent directly impacts the electron density at the carbonyl carbon.
-
This compound: The dimethylamino group is a potent electron-donating group through a positive inductive effect (+I). The lone pair of electrons on the nitrogen atom can also participate in resonance, further increasing the electron density on the piperidine ring and, consequently, at the carbonyl carbon. This increased electron density reduces the partial positive charge on the carbonyl carbon, rendering it less electrophilic and thus less reactive towards nucleophiles.
-
1-Benzyl-4-piperidinone: The benzyl group is generally considered to be weakly electron-withdrawing through a negative inductive effect (-I) due to the sp2 hybridized carbons of the phenyl ring. However, its electronic influence on the distant carbonyl group is less pronounced compared to the direct resonance effects.
-
1-Acetyl-4-piperidinone: The acetyl group is a strong electron-withdrawing group due to the combined inductive and resonance effects of the adjacent carbonyl group. This leads to a significant decrease in electron density at the N1 position, which in turn withdraws electron density from the piperidine ring and the C4-carbonyl group. This de-shielding effect enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
The following diagram illustrates the key electronic effects influencing the reactivity of the C4-carbonyl group.
Caption: Electronic effects of N-substituents on the carbonyl reactivity.
Steric Effects
The size and conformation of the N1-substituent can sterically hinder the approach of a nucleophile to the carbonyl carbon.
-
This compound: The dimethylamino group is relatively small, and its free rotation allows for conformations that minimize steric clash with incoming nucleophiles.
-
1-Benzyl-4-piperidinone: The benzyl group is significantly bulkier than the dimethylamino group, which can present a greater steric impediment to the approach of nucleophiles.[2]
-
1-Acetyl-4-piperidinone: The planar nature of the amide bond in the acetyl group can influence the overall conformation of the piperidine ring, but the steric bulk directly attributable to the acetyl group is less than that of the benzyl group.
Comparative Reactivity in Key Transformations
The theoretical principles outlined above manifest in the differential reactivity of these piperidinones in common synthetic transformations.
Mannich Reaction
The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, the piperidinone), an aldehyde, and a primary or secondary amine.[3][4] The rate-determining step often involves the nucleophilic attack of the enol or enolate of the piperidinone on the Eschenmoser's salt or a pre-formed iminium ion.
-
This compound: The electron-donating nature of the dimethylamino group disfavors the formation of the enolate, leading to a slower reaction rate compared to other piperidinones.
-
1-Benzyl-4-piperidinone: Exhibits intermediate reactivity.
-
1-Acetyl-4-piperidinone: The electron-withdrawing acetyl group facilitates the formation of the enolate by increasing the acidity of the α-protons, thus accelerating the reaction.
The following workflow illustrates the key steps in a comparative Mannich reaction.
Caption: Experimental workflow for a comparative Mannich reaction.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful multicomponent reaction that combines a ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[5][6] The initial step involves the formation of an iminium ion from the ketone and the amine.
-
This compound: The reduced electrophilicity of the carbonyl carbon slows down the initial iminium ion formation, leading to lower reaction rates and potentially lower yields.
-
1-Benzyl-4-piperidinone: Shows moderate reactivity in the Ugi reaction.
-
1-Acetyl-4-piperidinone: The enhanced electrophilicity of the carbonyl carbon facilitates the formation of the iminium ion, leading to a more efficient Ugi reaction.
Experimental Protocols for Reactivity Comparison
To empirically validate the predicted reactivity trends, a series of standardized experiments can be performed.
Qualitative Assessment of Carbonyl Reactivity: 2,4-Dinitrophenylhydrazine (DNPH) Test
This classic test provides a rapid qualitative assessment of the presence and relative reactivity of aldehydes and ketones.[7][8][9][10][11] The rate of formation of the colored precipitate (a dinitrophenylhydrazone) is indicative of the carbonyl group's electrophilicity.
Protocol:
-
Prepare separate solutions of this compound, 1-benzyl-4-piperidinone, and 1-acetyl-4-piperidinone in ethanol (e.g., 0.1 M).
-
In three separate test tubes, add 2 mL of Brady's reagent (a solution of 2,4-dinitrophenylhydrazine in sulfuric acid and ethanol).
-
To each test tube, add 5 drops of the respective piperidinone solution.
-
Observe the rate of formation of a yellow to orange-red precipitate.
Expected Outcome: 1-Acetyl-4-piperidinone is expected to form a precipitate most rapidly, followed by 1-benzyl-4-piperidinone, with this compound showing the slowest rate of precipitate formation.
Quantitative Kinetic Analysis via UV-Vis Spectroscopy
The kinetics of reactions involving the consumption of the carbonyl group can be monitored using UV-Vis spectroscopy if there is a change in absorbance of a reactant or product over time.[12][13][14][15][16]
Protocol for a Model Nucleophilic Addition:
-
Select a suitable nucleophile that reacts with the carbonyl group and results in a measurable change in the UV-Vis spectrum.
-
Prepare solutions of known concentrations of each piperidinone and the nucleophile in a suitable solvent.
-
Initiate the reaction by mixing the solutions in a cuvette placed in a temperature-controlled UV-Vis spectrophotometer.
-
Monitor the change in absorbance at a specific wavelength over time.
-
Determine the initial reaction rates from the kinetic data.
Expected Outcome: The initial reaction rates will follow the order: 1-Acetyl-4-piperidinone > 1-Benzyl-4-piperidinone > this compound.
Spectroscopic Data Comparison
Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable insights into the electronic environment of the carbonyl group.
| Piperidinone Derivative | N-Substituent | Expected C=O Stretch (IR, cm⁻¹) | Expected ¹³C NMR δ(C=O) (ppm) | Predicted Reactivity |
| 1-Acetyl-4-piperidinone | Acetyl (electron-withdrawing) | ~1730-1740 | ~205-215 | High |
| 1-Benzyl-4-piperidinone | Benzyl (weakly electron-withdrawing) | ~1715-1725 | ~208-218 | Moderate |
| This compound | Dimethylamino (electron-donating) | ~1700-1710 | ~210-220 | Low |
Table 1: Predicted Spectroscopic and Reactivity Data for N-Substituted 4-Piperidones. The C=O stretching frequency in IR spectroscopy is sensitive to the bond strength; electron-withdrawing groups increase the bond order and shift the absorption to higher wavenumbers.[17][18][19][20] The ¹³C NMR chemical shift of the carbonyl carbon is influenced by the electron density; electron-withdrawing groups deshield the nucleus, causing a downfield shift (higher ppm value).[21][22][23][24]
Conclusion
The reactivity of the C4-carbonyl group in piperidinone scaffolds is a tunable feature that can be strategically manipulated through the choice of the N1-substituent. This compound, with its electron-donating substituent, exhibits attenuated reactivity towards nucleophiles compared to derivatives bearing electron-withdrawing groups like 1-acetyl-4-piperidinone. 1-Benzyl-4-piperidinone presents an intermediate case. This understanding is crucial for synthetic chemists in designing efficient reaction pathways and accessing a diverse range of functionalized piperidine-based molecules for applications in drug discovery and materials science. The provided experimental protocols offer a framework for the empirical validation of these principles in a laboratory setting.
References
-
Vedantu. 2,4-Dinitrophenylhydrazine Test: Principle, Procedure & Uses. (URL: [Link])
-
ResearchGate. Development of Green Analytical Protocol for Enzyme Catalysed Sonochemical Oxidation-Reduction of Ketone/s and Ketoesters Using UV-Vis Spectrophotometry. (URL: [Link])
-
RSC Education. Brady's test for aldehydes and ketones. (URL: [Link])
-
Allen. 2,4 DNP Test (2,4-Dinitrophenylhydrazine). (URL: [Link])
-
Harper College. Functional Groups - 2,4 Dinitrophenylhydrazine Test. (URL: [Link])
-
My Life Science Career. 2, 4 DNP Test Procedure. (URL: [Link])
-
Semantic Scholar. Study on the Synthesis of 1-Benzyl-4-piperidone. (URL: [Link])
- Unknown. The features of IR spectrum. (URL: not available)
-
Scribd. AP01 Measurement of Reaction Kinetics by UV Visible Spectroscopy. (URL: [Link])
-
Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. (URL: [Link])
-
ResearchGate. Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... (URL: [Link])
-
Cambridge University Press. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (URL: [Link])
-
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. (URL: [Link])
- Unknown. Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (URL: not available)
-
PubChem. 1-Benzyl-4-piperidone. (URL: [Link])
-
Spectroscopy Online. Monitoring Reactions Through UV-Visible Spectroscopy. (URL: [Link])
-
PubMed Central. Structure-Acid Lability Relationship of N-alkylated α,α-dialkylglycine Obtained via a Ugi Multicomponent Reaction. (URL: [Link])
-
PubMed Central. Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. (URL: [Link])
-
Agilent. Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. (URL: [Link])
- Unknown. Infrared Spectroscopy- A spectro-analytical tool in chemistry. (URL: not available)
-
Specac Ltd. Interpreting Infrared Spectra. (URL: [Link])
-
PubMed Central. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (URL: [Link])
- Unknown. Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. (URL: not available)
-
Scribd. 13-C NMR Chemical Shift Table. (URL: [Link])
-
Cambridge University Press. 1 The Hammett cp relationship. (URL: [Link])
-
ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (URL: [Link])
-
Journal of the Chemical Society C. Synthesis of some N-substituted 4-piperidones. (URL: [Link])
- Unknown. IR Absorption Table. (URL: not available)
-
ResearchGate. Synthesis of N-Substituted piperidines from piperidone. (URL: [Link])
-
Master Organic Chemistry. Enamines. (URL: [Link])
-
ACS Publications. Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. (URL: [Link])
-
Chemistry LibreTexts. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. (URL: [Link])
-
MDPI. Ugi Four-Component Reactions Using Alternative Reactants. (URL: [Link])
-
Indian Academy of Sciences. Mannich reaction: A versatile and convenient approach to bioactive skeletons. (URL: [Link])
-
PubMed. Stereoselective syntheses of piperidinones and their modification by organometallic coupling reactions. (URL: [Link])
-
MPG.PuRe. Can a Ketone be More Reactive than an Aldehyde? Catalytic Asymmetric Synthesis of Substituted Tetrahydrofurans. (URL: [Link])
-
Fraunhofer-Publica. Substituent Correlations Characterized by Hammett Constants in the Spiropyran-Merocyanine Transition. (URL: [Link])
-
Making Molecules. Enamines. (URL: [Link])
- Unknown. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. (URL: not available)
-
Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (URL: [Link])
-
Academic Journals. Synthesis, characterization and biological activity of new mannich base 1-((4-chlorophenyl)(2,5. (URL: [Link])
-
ResearchGate. The Mannich Reaction. (URL: [Link])
-
ResearchGate. Structure-Acid Lability Relationship of N-alkylated α,α-dialkylglycine Obtained via a Ugi Multicomponent Reaction. (URL: [Link])
-
Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. (URL: [Link])
-
ACS Publications. Synthesis and Biological Evaluation of Certain α,β-Unsaturated Ketones and Their Corresponding Fused Pyridines as Antiviral and Cytotoxic Agents. (URL: [Link])
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Page loading... [guidechem.com]
- 3. academicjournals.org [academicjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2,4-Dinitrophenylhydrazine Test: Principle, Procedure & Uses [vedantu.com]
- 8. Brady’s test for aldehydes and ketones | Class experiment | RSC Education [edu.rsc.org]
- 9. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]
- 10. Functional Groups - 2,4 Dinitrophenylhydrazine Test [dept.harpercollege.edu]
- 11. 2, 4 DNP Test Procedure - My Life Science Career [mylifesciencecareer.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. jascoinc.com [jascoinc.com]
- 16. agilent.com [agilent.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 20. IR Absorption Table [webspectra.chem.ucla.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. bhu.ac.in [bhu.ac.in]
- 24. scribd.com [scribd.com]
A Comparative Guide to the Biological Activity of 1-(Dimethylamino)-4-piperidinone Derivatives
The piperidine ring is a cornerstone of medicinal chemistry, featuring prominently in numerous pharmaceuticals due to its favorable pharmacokinetic properties and its versatility as a scaffold for interacting with diverse biological targets.[1][2][3] This guide delves into a specific, yet promising subclass: derivatives of the 1-(dimethylamino)-4-piperidinone core. While direct research on the 1-(dimethylamino) moiety is emergent, we will draw comparative insights from the broader, well-documented class of N-substituted 4-piperidinone derivatives. This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, multifaceted biological activities, and the structure-activity relationships that govern their therapeutic potential, supported by robust experimental data and detailed protocols.
Synthetic Pathways to the 4-Piperidinone Scaffold
The synthesis of 4-piperidinone derivatives is well-established, most commonly achieved through condensation reactions. The Mannich reaction, for instance, involves the condensation of a ketone, an aldehyde, and an amine, such as ammonium acetate, to form the core heterocyclic ring.[4] Another prevalent method is the Claisen-Schmidt condensation, used to introduce arylidenyl groups at the 3 and 5 positions of the piperidinone ring, which is crucial for many of the biological activities discussed herein.[5]
The introduction of the N-dimethylamino group can be achieved through various standard organic chemistry techniques. A common approach involves the reductive amination of a precursor N-H piperidinone with formaldehyde and a reducing agent. Alternatively, direct alkylation or a reaction with dimethylformamide dimethylacetal (DMF-DMA) can be employed.[6]
Figure 1: General synthetic scheme for 3,5-bis(arylidene)-4-piperidinones.
Comparative Analysis of Biological Activities
The 4-piperidinone scaffold is a privileged structure, with its derivatives exhibiting a wide spectrum of biological activities. The nature and position of substituents on the piperidine ring and its appended groups critically influence the potency and selectivity of these compounds.
Antimicrobial Activity
Several studies have highlighted the potential of 4-piperidinone derivatives as potent antimicrobial agents. Their efficacy has been demonstrated against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][7]
Monoketone curcuminoids (MKCs) derived from N-methyl-4-piperidone have shown moderate activity against cariogenic bacteria.[8] For instance, compounds with specific substitutions on the aromatic ring, such as 3,4,5-trimethoxy (Compound 10 ) or 3-fluoro (Compound 13 ), displayed minimum inhibitory concentrations (MICs) of 250-500 μg/mL against strains like Streptococcus mitis and Streptococcus sanguinis.[8] The presence of the N-methyl-4-piperidone ring was found to enhance antibacterial activity compared to corresponding acetone-derived analogs.[8] Other studies have shown that thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones exhibit significant antimicrobial and antifungal activity, comparable to standard drugs like ampicillin and terbinafine.[4]
Table 1: Comparative Antimicrobial Activity (MIC in μg/mL) of Selected 4-Piperidinone Derivatives
| Compound ID | R Group (Substitution) | S. mutans | S. mitis | S. sanguinis | L. paracasei | Reference |
| 1 | H | >500 | 250 | 250 | 250 | [8] |
| 10 | 3,4,5-OMe | 500 | 250 | 250 | 250 | [8] |
| 13 | 3-F | 250 | 250 | 250 | >500 | [8] |
| Ampicillin | (Standard) | - | - | - | - | [4] |
| Terbinafine | (Standard) | - | - | - | - | [4] |
Data synthesized from multiple sources to illustrate comparative efficacy.
The choice of assay, such as the disc diffusion method for initial screening or the broth microdilution method for determining precise MIC values, is critical for obtaining reproducible and comparable data.[2][7] The causality behind the enhanced activity with certain substituents, like fluorine or methoxy groups, is often attributed to changes in lipophilicity and electronic properties, which can improve cell membrane penetration and target interaction.[8]
Anticancer Potential
The 4-piperidone scaffold has yielded numerous potent anticancer agents. Diarylidenyl piperidone (DAP) derivatives, in particular, have shown significant promise, including in cisplatin-resistant ovarian cancer models.[9]
Compounds HO-4200 and H-4318 , which are diarylidenyl piperidones, induce dose-dependent apoptosis in primary ovarian cancer cells.[9] Their mechanism of action involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a key regulator of cell survival and proliferation.[9] This inhibition leads to the cleavage of caspases 3, 7, and 9, and PARP, ultimately triggering programmed cell death.[9] Similarly, furfurylidene 4-piperidone analogs have demonstrated significant cytotoxicity against leukemia and colon cancer cell lines, with some compounds showing efficacy comparable to doxorubicin in vitro and significant anticancer activity in vivo against Ehrlich ascites carcinoma.[5] These compounds are believed to act as alkylating agents, interacting with cellular thiols.[5]
Table 2: Comparative Anticancer Activity (IC50/GI50 in µM) of Selected 4-Piperidinone Derivatives
| Compound ID | Cancer Cell Line | Activity (IC50/GI50 µM) | Proposed Mechanism | Reference |
| HO-4200 | TR-127 (Ovarian) | ~10-20 | STAT3 Inhibition | [9] |
| H-4318 | TR-182 (Ovarian) | ~10-20 | STAT3 Inhibition | [9] |
| Compound 2d | Molt-4 (Leukemia) | Significant vs 5-FU | Thiol Alkylation | [5] |
| Compound 2a | EAC (In vivo) | Significant Activity | Thiol Alkylation | [5] |
| Doxorubicin | (Standard) | - | DNA Intercalation | [5] |
IC50/GI50 values are concentration ranges for observed effects as precise values vary between assays.
Figure 2: Simplified STAT3 signaling pathway and inhibition by DAP derivatives.
Cholinesterase Enzyme Inhibition
Derivatives of 4-piperidinone are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[10] The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key therapeutic strategy.
A series of α,β-unsaturated carbonyl-based piperidinone derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity. The potency is highly dependent on the substituents on the benzylidene groups. For example, a 4-nitrobenzylidene derivative (1d ) was the most potent against AChE (IC50 = 12.55 µM), while a 4-chlorobenzylidene derivative (1g ) was most effective against BuChE (IC50 = 17.28 µM). These findings suggest that the electronic properties of the substituents play a crucial role in binding to the enzyme's active site. Docking studies indicate that the phenyl moieties can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme.
Table 3: Comparative Cholinesterase Inhibition (IC50 in µM) of Piperidinone Derivatives
| Compound ID | Substituent | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
| 1d | 4-NO2 | 12.55 | 29.14 | |
| 1g | 4-Cl | 20.11 | 17.28 | |
| 1f | 4-F | 22.36 | 18.78 | |
| 1a | H | 31.52 | 45.65 | |
| Donepezil | (Standard) | Potent Inhibitor | - | [10][11] |
Analgesic Activity
The piperidine scaffold is central to many opioid analgesics. Research into novel derivatives continues to yield potent pain-relief agents with potentially improved side-effect profiles.[12] A notable example containing the core structure of interest is 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one , referred to as compound (3R,4S)-9d .[12]
This compound demonstrated potent analgesic effects in preclinical models, with an ED50 of 0.54 mg/kg in the hot plate test and 0.021 mg/kg in the anti-writhing model.[12] Mechanistic studies revealed that its analgesic effect is mediated through its active metabolite, which acts as an activator of the μ-opioid receptor (MOR).[12] This highlights the potential of incorporating a dimethylamino group within a piperidine structure to develop novel and potent analgesics.
Key Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized and well-described protocols are essential. The following section details the methodologies for key biological assays.
General Synthesis: Claisen-Schmidt Condensation
This protocol describes the synthesis of 3,5-bis(arylidene)-4-piperidinones, a common starting point for many derivatives.
-
Dissolution: Dissolve N-substituted-4-piperidinone (1 equivalent) and an appropriate aromatic aldehyde (2.2 equivalents) in ethanol.
-
Catalysis: Add a catalytic amount of aqueous sodium hydroxide (e.g., 10-20%) to the mixture.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion, pour the reaction mixture into ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid with water until the filtrate is neutral. Recrystallize the product from a suitable solvent (e.g., ethanol) to yield the pure compound.
Figure 3: Workflow for Claisen-Schmidt condensation.
In Vitro Antimicrobial Susceptibility (MIC Determination)
The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi).
-
Inoculation: Add a standardized inoculum of the microorganism (e.g., 5 x 10^5 CFU/mL) to each well.
-
Controls: Include a positive control (microorganism, no compound) and a negative control (broth, no microorganism).
-
Incubation: Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
Figure 4: Workflow for MIC determination via broth microdilution.
In Vitro Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a cell density-based assay used to measure drug-induced cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).
-
Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with water and allow them to air dry.
-
Staining: Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes.
-
Destaining: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
Solubilization: Solubilize the bound dye with 10 mM Tris base solution.
-
Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of living cells.[5][9]
Conclusion and Future Directions
The 4-piperidinone scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Derivatives have demonstrated significant and varied biological activities, including antimicrobial, anticancer, and neuro-modulatory effects. Structure-activity relationship studies consistently show that the biological profile can be finely tuned by modifying the substituents on the core ring and the N1 position.
Specifically, the introduction of a 1-(dimethylamino) group, as seen in the potent analgesic compound (3R,4S)-9d , represents a promising avenue for future research.[12] A systematic exploration of this compound derivatives across different biological assays is warranted. Such studies could lead to the discovery of new lead compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles, further cementing the importance of this heterocyclic core in modern drug discovery.
References
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]
-
D'Mello, M., et al. (2022). Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. MDPI. Available from: [Link]
-
Krasavin, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available from: [Link]
-
Kumar, A., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. Available from: [Link]
-
Kumar, A., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Research Square. Available from: [Link]
-
Yurttaş, L., et al. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. ACG Publications. Available from: [Link]
-
Basiri, A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Royal Society of Chemistry. Available from: [Link]
-
Li, J., et al. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. PubMed. Available from: [Link]
-
Thakur, A., et al. (2016). Anticancer potential of diarylidenyl piperidone derivatives, HO-4200 and H-4318, in cisplatin resistant primary ovarian cancer. PMC - NIH. Available from: [Link]
-
Murugaiyah, V., et al. (2013). Synthesis and Cholinesterase Inhibitory Activity Study of New Piperidone Grafted Spiropyrrolidines. ResearchGate. Available from: [Link]
-
Khan, I., et al. (2018). A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety. PMC - PubMed Central. Available from: [Link]
-
Hu, L. Y., et al. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. PubMed. Available from: [Link]
-
Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Available from: [Link]
-
Edmondson, S. D., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. PubMed. Available from: [Link]
-
Basiri, A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Royal Society of Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Structure activity relationship. ResearchGate. Available from: [Link]
-
Selvanayagam, S., et al. (2020). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of Molecular Structure. Available from: [Link]
-
ResearchGate. (2017). SYNTHESIS, CHARACTERIZATION, BIOLOGICAL EVALUATION AND ANTI–CORROSION ACTIVITY OF PIPERIDIN-4-ONE DERIVATIVES. ResearchGate. Available from: [Link]
-
Noolvi, M. N., et al. (2014). Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. PubMed. Available from: [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available from: [Link]
- European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Google Patents.
-
DTIC. (n.d.). Piperidine Synthesis. DTIC. Available from: [Link]
-
Kędzia, A., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PMC - NIH. Available from: [Link]
-
Li, Y., et al. (2018). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. MDPI. Available from: [Link]
-
Szabó, I., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available from: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria [mdpi.com]
- 9. Anticancer potential of diarylidenyl piperidone derivatives, HO-4200 and H-4318, in cisplatin resistant primary ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 11. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Crystallographic Analysis of 1-(Dimethylamino)-4-piperidinone and its Analogs: A Guide for Researchers
For Immediate Release
In the landscape of modern drug discovery and development, the 4-piperidinone scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents. The conformational intricacies of this heterocyclic ring system, dictated by the nature of its substituents, are paramount in defining its interaction with biological targets. This guide offers a comprehensive X-ray crystallographic analysis of 1-(dimethylamino)-4-piperidinone derivatives, providing a comparative framework against key analogues to inform rational drug design and synthetic strategy.
While a crystal structure for this compound itself is not publicly available, this guide leverages crystallographic data from closely related and structurally significant analogues: 4-piperidone hydrochloride, 1-methyl-4-piperidone, 1-benzyl-4-piperidone, and 1-Boc-4-piperidone. By examining the subtle yet impactful structural variations induced by different N-substituents, researchers can gain valuable insights into the conformational preferences and intermolecular interactions that govern the solid-state architecture of this important class of molecules.
The Conformational Landscape of 4-Piperidones: A Chair-Dominant World
The 4-piperidone ring, akin to cyclohexane, predominantly adopts a chair conformation to alleviate torsional and steric strain. However, the introduction of substituents, particularly at the nitrogen atom, can modulate this preference, and in some cases, lead to the adoption of higher energy twist-boat or boat conformations. The interplay of steric hindrance and electronic effects governs the final three-dimensional structure, which is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic properties.
Comparative Structural Analysis of N-Substituted 4-Piperidone Analogues
To provide a quantitative comparison, the following table summarizes key crystallographic parameters for selected 4-piperidone analogues. These parameters offer a snapshot of the geometric landscape of the piperidinone ring and the influence of the N-substituent.
| Compound | CSD Reference Code | Piperidine Ring Conformation | Key Torsional Angles (°C) | N-C Bond Lengths (Å) | Ref. |
| 4-Piperidone Hydrochloride | Not Available | Chair | - | - | |
| 1-Methyl-4-piperidone | Not Available | Chair (Predicted) | - | - | |
| 1-Benzyl-4-piperidone | Not Available | Chair | - | - | [1] |
| 1-Boc-4-piperidone | Not Available | Chair (from analogue) | - | - | [2] |
Note: Specific crystallographic data for these analogues were not found in publicly accessible databases during the literature search. The conformations are based on extensive literature on piperidinone chemistry. The lack of readily available CIF files for these fundamental structures highlights a gap in the public crystallographic data.
Diagram: Influence of N-Substituents on 4-Piperidone Conformation
Caption: Interplay of steric and electronic effects of N-substituents on the 4-piperidone ring conformation.
Experimental Protocols: Synthesis and Crystallization
The ability to obtain high-quality single crystals is the cornerstone of X-ray crystallographic analysis. Below are detailed, field-proven protocols for the synthesis and crystallization of the comparator 4-piperidone analogues.
Synthesis of 1-Benzyl-4-piperidone[3]
This procedure involves the reaction of 4-piperidone monohydrate hydrochloride with benzyl bromide.
Step-by-Step Methodology:
-
A mixture of 4-piperidone monohydrate hydrochloride (2.5 g, 14.56 mmol) and anhydrous potassium carbonate (7 g, 50.64 mmol) in dry N,N-dimethylformamide (DMF, 25 mL) is stirred for 30 minutes at room temperature.
-
Benzyl bromide (2 mL, 16.82 mmol) is added dropwise to the reaction mixture.
-
The mixture is heated at 65 °C for 14 hours.
-
After cooling to room temperature, the reaction mixture is filtered and quenched with ice water (25 mL).
-
The resulting mixture is extracted with ethyl acetate (2 x 20 mL).
-
The combined organic layers are washed with water (2 x 15 mL) followed by brine (20 mL).
-
The organic phase is dried over anhydrous sodium sulphate and the solvent is evaporated.
-
The crude product is purified by crystallization from a 2% methanol in chloroform solution to afford 1-benzyl-4-piperidone.[3]
Synthesis of 1-Boc-4-piperidone[4]
This method describes the protection of the 4-piperidone nitrogen with a tert-butoxycarbonyl (Boc) group.
Step-by-Step Methodology:
-
To a stirring solution of 4-piperidone monohydrate hydrochloride (20.0g, 131mmol) in methanol (300mL), add triethylamine (19.2g, 190mmol) and stir for 5 minutes.
-
Add di-tert-butyl dicarbonate (Boc₂O, 34g, 168mmol) in portions over a 5-minute period.
-
Add 4-(dimethylamino)pyridine (DMAP, 0.4g, 3mmol).
-
Stir the solution at ambient temperature for 20 hours.
-
Remove the methanol under reduced pressure.
-
Dissolve the crude residue in dichloromethane (100mL).
-
Wash the organic phase with 2M HCl (2 x 70mL), saturated Na₂CO₃ solution (70mL), and saturated NaCl solution (50mL).
-
Dry the organic layer over Na₂SO₄, filter, and evaporate to dryness to yield 1-Boc-4-piperidone as a white solid.[4]
Synthesis of 1-Methyl-4-piperidone[5]
One of the classical methods for the synthesis of 1-methyl-4-piperidone involves a Dieckmann cyclization.
Step-by-Step Methodology:
-
A double Michael addition is performed between methylamine and two equivalents of ethyl acrylate.
-
The resulting diester undergoes an intramolecular Claisen condensation (Dieckmann cyclization).
-
The subsequent saponification and decarboxylation of the β-keto ester yields 1-methyl-4-piperidone.[5]
Diagram: General Synthetic Workflow for N-Substituted 4-Piperidones
Caption: A generalized workflow for the synthesis of N-substituted 4-piperidones.
Crystallization: The Art and Science of Single Crystal Growth
Obtaining diffraction-quality crystals is often the most challenging step in X-ray crystallographic analysis. The choice of solvent, temperature, and crystallization technique are critical.
General Crystallization Protocol:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures. Common solvents for piperidinone derivatives include ethanol, methanol, acetone, ethyl acetate, and mixtures thereof.[6]
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent in a loosely covered container. Slow evaporation of the solvent over several days to weeks can yield high-quality crystals.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower in a refrigerator or freezer. The gradual decrease in solubility promotes the formation of well-ordered crystals.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open container, which is then placed in a larger sealed container with a less volatile solvent in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the less volatile solvent, gradually reducing the solubility of the compound and inducing crystallization.
Conclusion and Future Directions
The 4-piperidone moiety is a cornerstone of medicinal chemistry, and a deep understanding of its structural chemistry is essential for the development of novel therapeutics. While the crystal structure of the parent this compound remains elusive in the public domain, a comparative analysis of its close analogues provides a robust framework for predicting its conformational behavior. The synthetic and crystallographic protocols detailed in this guide offer a practical resource for researchers in the field.
Future work should prioritize the crystallographic characterization of this compound and a wider array of its derivatives to build a more comprehensive structure-activity relationship database. Such data will undoubtedly accelerate the design and synthesis of next-generation 4-piperidone-based drugs.
References
-
Wikipedia. (2023). 1-Methyl-4-piperidone. [Link]
-
LookChem. (2023). Cas 1445-73-4, 1-Methyl-4-piperidone. [Link]
-
Hussain, I., et al. (2014). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. Journal of Chemical Crystallography, 44(8), 426-431. [Link]
-
PubChem. (2023). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. [Link]
- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- Google Patents. (2012). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
-
PubChemLite. (n.d.). 1-methyl-4-piperidone (C6H11NO). [Link]
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]
- Google Patents. (2022).
-
PubChem. (2023). 1-Methyl-4-piperidone. [Link]
-
PubChem. (2023). 1-Benzyl-4-piperidone. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. [Link]
-
PharmaCompass. (n.d.). 1-(tert-butyoxycarbonyl)-4-piperidone. [Link]
-
NIST. (n.d.). N-tert-Butoxycarbonyl-4-piperidone. [Link]
-
NIST. (n.d.). 4-Piperidinone, 1-(phenylmethyl)-. [Link]
-
LookChem. (2023). 4,4-Piperidinediol hydrochloride. [Link]
-
PubChem. (2023). 4-Piperidone hydrochloride. [Link]
-
precisionFDA. (n.d.). 4-PIPERIDONE HYDROCHLORIDE HYDRATE. [Link]
Sources
- 1. Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 4. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 5. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]
- 6. chemrevlett.com [chemrevlett.com]
A Senior Application Scientist's Guide to Catalyst Efficacy in 1-(Dimethylamino)-4-piperidinone Reactions
Introduction
1-(Dimethylamino)-4-piperidinone is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its rigid scaffold and functional handles make it an ideal starting material for the synthesis of complex molecules, including analogues of biologically active natural products like curcumin and various therapeutic agents. A key transformation of this substrate is the Claisen-Schmidt (or Knoevenagel) condensation with aromatic aldehydes. This reaction constructs an α,β-unsaturated ketone moiety, a critical pharmacophore known for its diverse biological activities.
The success of this condensation—in terms of yield, reaction time, and purity—is critically dependent on the choice of catalyst. The inherent tertiary amine functionality of this compound is generally insufficient to catalyze the reaction effectively, necessitating the use of an external catalyst to facilitate the crucial deprotonation and condensation steps. This guide provides an in-depth comparison of different catalyst classes for this transformation, supported by experimental data from scientific literature, to empower researchers to make informed decisions for their synthetic strategies. We will delve into the mechanistic rationale behind catalyst performance and provide detailed, field-tested protocols.
The Core Reaction: Claisen-Schmidt Condensation
The focus of this guide is the base- or acid-catalyzed condensation of an N-substituted 4-piperidone with two equivalents of an aromatic aldehyde. This reaction proceeds via a tandem Claisen-Schmidt mechanism to yield the corresponding 3,5-bis(arylidene)-4-piperidone. These products are valuable as final compounds or as intermediates for further elaboration into more complex heterocyclic systems.
Comparative Analysis of Catalyst Systems
The choice of catalyst profoundly impacts the efficiency of the Claisen-Schmidt condensation. While a perfect side-by-side comparison is challenging due to variations in substrates and conditions across published studies, we can group catalysts into distinct classes and evaluate their general performance based on representative examples. For this analysis, 1-methyl-4-piperidone serves as a close and well-documented analogue for this compound.
Table 1: Performance Comparison of Catalyst Classes for the Synthesis of 3,5-Bis(arylidene)-4-piperidones
| Catalyst Class | Representative Catalyst | Substrate | Aldehyde | Conditions | Time | Yield (%) | Reference |
| Strong Base | Sodium Hydroxide (NaOH) | 1-Methyl-4-piperidone | 3-Hydroxybenzaldehyde | 40% aq. NaOH, 95% EtOH, 60°C, MW (180W) | 3 min | ~65-75% | [1] |
| Amine Base | Piperidine | Benzaldehyde | Malononitrile (model) | 10 mol%, Ethanol, Reflux | 2 h | 92% | [2] |
| Acid Catalysis | Hydrochloric Acid (HCl) | 4-Piperidone | Various Aldehydes | HCl in Acetic Acid | - | 65-70% | [3] |
| Lewis Acid | TiCl₄-Pyridine | 2-(1-phenylvinyl)benzaldehyde | Methyl Malonate (model) | 1:4 ratio, CH₂Cl₂, RT | 17 h | 79% | [4] |
Note: Yields and conditions are adapted from cited literature and may vary based on specific aldehyde substituents and exact reaction setup. The model reactions for Amine and Lewis Acid catalysts demonstrate their general efficacy in Knoevenagel-type condensations.
Discussion of Catalyst Efficacy
1. Strong Base Catalysis (e.g., NaOH, KOH)
Strong inorganic bases are the most common and often highly effective catalysts for this transformation. They function by deprotonating the α-carbon of the 4-piperidone, generating an enolate which then acts as the nucleophile.
-
Expertise & Experience: The use of strong bases like NaOH often leads to rapid reactions and high yields, especially when paired with microwave irradiation to accelerate the process.[1][5] However, the high basicity can promote side reactions, such as aldehyde polymerization or decomposition, particularly with sensitive substrates.[3] Careful control of temperature and slow, dropwise addition of the catalyst solution can mitigate these issues. This method is robust, cost-effective, and highly scalable.
2. Amine Base Catalysis (e.g., Piperidine, Pyrrolidine)
Secondary amines like piperidine are classic catalysts for Knoevenagel condensations. Their mechanism is twofold: they can act as a Brønsted base to generate the enolate, or they can react with the aldehyde to form a highly electrophilic iminium ion intermediate, which is then attacked by the enolate.[4]
-
Expertise & Experience: While effective, secondary amines are generally less potent than strong inorganic bases for this specific transformation. Their primary advantage lies in milder reaction conditions, which can be beneficial for delicate substrates. It is crucial to understand that the tertiary amine of this compound cannot form the reactive iminium ion intermediate, limiting its self-catalytic ability to simple Brønsted base catalysis, which is often insufficient.
3. Acid Catalysis (e.g., HCl)
Acid-catalyzed condensation proceeds through the activation of the aldehyde's carbonyl group by protonation, making it more electrophilic. The piperidone then adds in its enol form.
-
Expertise & Experience: Acid catalysis provides an alternative pathway that can be effective, yielding good results as reported in the synthesis of several 3,5-bis(benzylidene)-4-piperidones.[3] This method can be advantageous when the aldehyde substrate is sensitive to strong bases. However, it may require harsher conditions and can lead to different side-product profiles.
4. Lewis Acid Catalysis (e.g., TiCl₄, ZnCl₂)
Lewis acids function similarly to proton acids by coordinating to the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and activating it for nucleophilic attack.
-
Expertise & Experience: Lewis acid catalysis is a powerful tool in organic synthesis, often providing high selectivity. For Knoevenagel-type reactions, catalysts like TiCl₄ (often used with a base like pyridine to temper its reactivity) can be highly effective.[4] This class of catalysts is particularly useful for substrates that are incompatible with strong Brønsted acids or bases, but they are typically more expensive and require strictly anhydrous conditions.
Mechanistic Insights & Visualization
The dominant catalytic pathway for the Claisen-Schmidt reaction with this compound using a strong base involves the formation of a piperidone enolate.
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
The process begins with the base abstracting an acidic α-proton from the piperidone ring to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral intermediate (aldol adduct). This intermediate is then protonated by the solvent and subsequently undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the stable, conjugated α,β-unsaturated ketone product. For bis-condensation, this cycle repeats on the other side of the carbonyl group.
Experimental Protocols
The following protocols are provided as a robust starting point for laboratory synthesis. They are designed to be self-validating, with clear steps for reaction monitoring and purification.
Protocol 1: Strong Base-Catalyzed Synthesis of 3,5-Bis[(E)-3-hydroxybenzylidene]-1-methylpiperidin-4-one
This protocol is adapted from a reported microwave-assisted synthesis and demonstrates the speed and efficiency of strong base catalysis.[1] 1-Methyl-4-piperidone is used as a readily available analogue.
Materials:
-
1-Methyl-4-piperidone (1.0 eq)
-
3-Hydroxybenzaldehyde (2.0 eq)
-
40% Aqueous Sodium Hydroxide (NaOH) solution
-
95% Ethanol (EtOH)
-
Deionized Water
-
Microwave Synthesis Reactor
-
Standard laboratory glassware for work-up and filtration
-
Thin Layer Chromatography (TLC) apparatus (Silica gel plates, e.g., Ethyl Acetate/Hexane eluent)
Procedure:
-
Reaction Setup: In a microwave reaction vessel equipped with a magnetic stir bar, combine 1-methyl-4-piperidone (e.g., 0.01 mol, 1.13 g) and 3-hydroxybenzaldehyde (e.g., 0.02 mol, 2.44 g).
-
Solvent Addition: Add 5 mL of 95% ethanol to the vessel and stir the mixture at room temperature for 5 minutes to dissolve the solids.
-
Catalyst Addition: Add 0.7 mL of 40% aqueous NaOH solution to the mixture.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for 3 minutes at a constant power of 180W and a target temperature of 60°C.
-
Reaction Monitoring & Work-up: After irradiation, cool the vessel to room temperature. Monitor the reaction completion by TLC, checking for the consumption of the starting piperidone.
-
Precipitation: Quench the reaction by adding cold deionized water to the vessel. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water and then a small amount of cold ethanol to remove impurities.
-
Drying & Characterization: Dry the product under vacuum to obtain the final compound. Characterize by NMR, IR, and Mass Spectrometry to confirm its structure and purity.
Experimental Workflow Visualization
Caption: General workflow for microwave-assisted synthesis.
Conclusion and Recommendations
The synthesis of 3,5-bis(arylidene)-4-piperidones from this compound is a versatile reaction where catalyst choice is paramount.
-
For Speed and High Yield: Strong base catalysis, particularly with NaOH or KOH in ethanol and assisted by microwave irradiation, is the most efficient and scalable method. It is the recommended starting point for most applications.
-
For Base-Sensitive Substrates: Acid catalysis (e.g., HCl in acetic acid) offers a viable alternative when aldehydes are prone to decomposition under strongly basic conditions.
-
For Mild Conditions: While less potent for this specific transformation, traditional amine bases like piperidine can be considered for highly sensitive substrates, though longer reaction times should be anticipated.
-
For Specialized Applications: Lewis acids offer a powerful, albeit more costly and moisture-sensitive, option for achieving high selectivity or for reactions that fail under standard Brønsted acid/base conditions.
Ultimately, the optimal catalyst is substrate-dependent. Researchers are encouraged to perform small-scale screening experiments, using the data and protocols in this guide as a foundation, to identify the most effective system for their specific synthetic targets.
References
-
Z. Yu, et al. (2022). Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties, In Silico and In Vitro Studies. MDPI. [Link]
-
Puckett, I. (2021). Comparison of Amino Acid-Catalyzed Reaction Options for the Knoevenagel Condensation. JEWLScholar@MTSU. [Link]
-
Semantic Scholar (2018). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]
-
Pop, A. et al. (2022). New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation. PMC - NIH. [Link]
-
Hosseini-Sarvari, M. et al. (2016). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. The Royal Society of Chemistry. [Link]
-
Eryanti, Y. et al. (2014). 3,5-Bis(2-hydroxybenzylidene)piperidin-4-one. MDPI. [Link]
-
Z. Yu, et al. (2022). Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties, In Silico and In Vitro Studies. MDPI. [Link]
-
Habibi, R. et al. (2020). Synthesis and Molecular Docking Study of 1-(3-Chloropropyl)- 3,5-Bis((E)-4-Methoxybenzylidene)Piperidin-4-One as Dengue Virus Type 2 (DEN2) NS2B/NS3 Protease Inhibitor Candidate. ResearchGate. [Link]
-
Quintero-Saumeth, J. et al. (2017). 3,5-bis[(E)-3-hydroxybenzylidene]-1-methylpiperidin-4-one and 3,5-bis[(E)-2-chlorobenzylidene]. NIH. [Link]
-
Van der Eycken, J. et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. [Link]
-
U.S. Army Armament Research, Development and Engineering Center (1992). Piperidine Synthesis. DTIC. [Link]
-
Eryanti, Y. et al. (2014). (PDF) 3,5-Bis(2-hydroxybenzylidene)piperidin-4-one. ResearchGate. [Link]
-
Li, J. P. H. et al. (2017). A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. PubMed. [Link]
-
Dimmock, J. R. et al. (2010). Comparative QSAR Analysis of 3,5-bis (Arylidene)-4-Piperidone Derivatives: the Development of Predictive Cytotoxicity Models. PMC. [Link]
-
Song, B. et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. [Link]
-
Brown, R. C. D. et al. (2021). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. NIH. [Link]
-
Wikipedia (2023). Lewis acids and bases. Wikipedia. [Link]
Sources
- 1. Crystal structures of 3,5-bis[(E)-3-hydroxybenzylidene]-1-methylpiperidin-4-one and 3,5-bis[(E)-2-chlorobenzylidene]-1-methylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Purity Assessment of Synthesized 1-(Dimethylamino)-4-piperidinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly those with pharmaceutical potential, the rigorous assessment of purity is a critical, non-negotiable step. For derivatives of 1-(Dimethylamino)-4-piperidinone, a scaffold of interest in medicinal chemistry, ensuring the absence or control of impurities is paramount to the reliability of biological data and the safety of potential drug candidates. This guide provides an in-depth comparison of the primary analytical techniques for purity determination of these derivatives: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to inform the selection of the most appropriate analytical strategy.
The Imperative of Purity in Drug Discovery
The presence of impurities in a synthesized compound can have profound consequences. Unidentified byproducts, residual starting materials, or degradation products can lead to erroneous structure-activity relationship (SAR) data, exhibit off-target pharmacology, or possess inherent toxicity. The International Council for Harmonisation (ICH) provides a comprehensive framework for the identification, qualification, and control of impurities in new drug substances to ensure their quality and safety.[1] Therefore, the choice of analytical methodology for purity assessment is a decision with significant scientific and regulatory implications.
A Comparative Overview of Analytical Techniques
The selection of an optimal analytical technique for purity assessment hinges on the physicochemical properties of the this compound derivative and the specific information required. Each method offers distinct advantages and limitations.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Intrinsic quantitative relationship between NMR signal intensity and the number of nuclei. |
| Applicability | Broadly applicable to non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required. | Applicable to any soluble compound with NMR-active nuclei. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level). | Moderate (µg to mg level). |
| Selectivity | High, especially with selective detectors (e.g., DAD, MS). | Very high due to mass fragmentation patterns. | High, based on unique chemical shifts. |
| Quantitation | Requires a reference standard of the analyte for accurate quantification. | Requires a reference standard for accurate quantification. | Absolute quantification is possible with an internal standard of known purity.[2][3] |
| Impurity Identification | Possible with MS detection (LC-MS). | Excellent for structural elucidation of volatile impurities. | Provides structural information on impurities without the need for their isolation. |
| Throughput | High. | Moderate to high. | Moderate. |
In-Depth Analysis of Purity Assessment Methods
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC, particularly in its reversed-phase mode (RP-HPLC), is the most widely employed technique for the purity assessment of pharmaceutical intermediates.[4][5] Its versatility in handling a wide range of compound polarities and its high resolving power make it an indispensable tool.
-
Column Chemistry: A C18 stationary phase is a common starting point for piperidine derivatives, offering a good balance of hydrophobic retention.[4][5][6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or formate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation of the main compound from its impurities. The addition of an acid, such as formic acid or trifluoroacetic acid, helps to protonate the tertiary amine of the this compound derivative, leading to improved peak shape and retention time reproducibility.
-
Detection: UV detection is commonly used. The piperidinone scaffold itself may not have a strong chromophore, so detection at lower wavelengths (e.g., 210 nm) is often necessary.[4] For more sensitive and specific detection, a mass spectrometer (LC-MS) can be coupled to the HPLC system.
Experimental Workflow: HPLC Purity Assessment
Caption: Workflow for HPLC Purity Assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): Probing for Volatile Impurities
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[7][8] For this compound derivatives, GC-MS is particularly valuable for detecting residual solvents and volatile byproducts from the synthesis.
-
Derivatization: While some piperidinone derivatives may be sufficiently volatile for direct GC analysis, derivatization can improve peak shape and thermal stability.
-
Column Selection: A mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, is often suitable for the analysis of amine-containing compounds.[9]
-
Mass Spectrometry: Electron ionization (EI) is the most common ionization technique, providing reproducible fragmentation patterns that can be compared against spectral libraries for impurity identification.
Experimental Workflow: GC-MS Purity Assessment
Caption: Workflow for GC-MS Purity Assessment.
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Measure of Purity
qNMR has emerged as a primary analytical method for purity determination due to its ability to provide a direct and absolute measure of a compound's purity without the need for a specific reference standard of the analyte itself.[1][2][3][10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
-
Internal Standard: A high-purity internal standard with a simple NMR spectrum that does not overlap with the analyte signals is chosen. The standard must be accurately weighed.
-
Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard is selected.
-
Acquisition Parameters: To ensure accurate quantification, specific NMR acquisition parameters must be optimized, including a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons.
Logical Relationship: Principle of qNMR
Sources
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A validated RP-HPLC method for the determination of piperidone analogue of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
A Comparative Guide to In Vitro Assays for Novel Compounds Derived from 1-(Dimethylamino)-4-piperidinone
In the landscape of contemporary drug discovery, the 1-(dimethylamino)-4-piperidinone scaffold has emerged as a privileged structure, serving as a versatile template for the synthesis of novel compounds with a wide spectrum of biological activities. Researchers and drug development professionals are increasingly exploring derivatives of this core structure for their potential as anticancer, antimicrobial, and neuroprotective agents. This guide provides an in-depth technical comparison of essential in vitro assays to evaluate the efficacy and characterize the mechanism of action of these promising compounds. The focus is on providing not just procedural steps, but the scientific rationale behind assay selection and the interpretation of the resulting data, thereby empowering researchers to make informed decisions in their drug development pipeline.
Section 1: Assessing Anticancer Activity: A Multi-faceted Approach
The evaluation of novel anticancer agents requires a suite of assays to determine not only their cytotoxic potential but also their underlying mechanisms of action. Compounds derived from this compound have shown promise in this area, necessitating a thorough in vitro characterization.
Primary Cytotoxicity Screening: Gauging Cell Viability
The initial step in assessing anticancer potential is to determine a compound's ability to inhibit cancer cell growth and proliferation. Two of the most common and reliable methods for this are the MTT and LDH assays.
The Scientific Rationale: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. In contrast, the LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity. Employing both assays can offer a more complete picture of a compound's effect, distinguishing between cytostatic (inhibiting growth) and cytotoxic (killing cells) mechanisms.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing cytotoxicity using MTT and LDH assays.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Add serial dilutions of the this compound derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
Detailed Protocol: LDH Cytotoxicity Assay
-
Sample Collection: After the incubation period with the test compounds, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Mixture: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Solution: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.
Comparative Data: Cytotoxicity of Piperidinone Derivatives
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | MTT | 8.5 | Fictional Data |
| Derivative B | MCF-7 (Breast) | MTT | 12.2 | Fictional Data |
| Derivative C | HCT116 (Colon) | MTT | 5.1 | Fictional Data |
| Derivative D | A549 (Lung) | MTT | 15.8 | Fictional Data |
Note: The data in this table is illustrative. Actual IC50 values will vary depending on the specific derivative and experimental conditions.
Mechanistic Insights: Unraveling the How and Why
Understanding the mechanism by which a compound induces cancer cell death is critical for its development as a therapeutic agent. Piperidinone derivatives have been implicated in various cellular processes, including the induction of apoptosis and inhibition of key enzymes involved in cell proliferation.
Signaling Pathways in Piperidinone-Induced Apoptosis
Many anticancer drugs exert their effects by inducing apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Piperidine and piperine derivatives have been shown to modulate key signaling pathways such as the PI3K/Akt and MAPK pathways, which are central regulators of cell survival and apoptosis.[1][2]
Caption: Putative signaling pathways modulated by piperidinone derivatives leading to apoptosis.
Enzyme Inhibition Assays: Targeting the Machinery of Cancer
Some piperidinone derivatives may exert their anticancer effects by inhibiting specific enzymes that are crucial for cancer cell survival and proliferation, such as topoisomerase II.
Detailed Protocol: Topoisomerase II Inhibition Assay
-
Reaction Setup: In a microcentrifuge tube, combine assay buffer, supercoiled DNA substrate (e.g., pBR322), and the test compound at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase IIα to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel containing ethidium bromide.
-
Visualization: Visualize the DNA bands under UV light. Inhibition of topoisomerase II will result in a decrease in the amount of relaxed DNA compared to the control.
Section 2: Evaluating Antimicrobial Efficacy
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Derivatives of this compound have demonstrated promising activity against a range of bacteria and fungi.[3]
Broth Microdilution Assay: Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is the gold standard for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Experimental Workflow: Antimicrobial Susceptibility Testing
Sources
A Comparative Guide to the Structure-Activity Relationships of 1-(Dimethylamino)-4-piperidinone Analogs as Potential Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-(dimethylamino)-4-piperidinone analogs, a class of compounds with significant potential in the development of novel analgesic agents. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to equip researchers with the insights needed to guide future drug discovery efforts in the realm of pain management.
Introduction: The Promise of the Piperidinone Scaffold in Analgesia
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs, including a substantial number of potent analgesics.[1][2][3][4] Its conformational flexibility allows for optimal interaction with various biological targets, most notably the opioid receptors, which are central to pain modulation.[2][5][6] The 4-piperidinone core, in particular, has served as a versatile template for the synthesis of compounds with a wide range of pharmacological activities.[7][8][9]
This guide focuses on a specific subset of these compounds: this compound analogs. The incorporation of a dimethylamino group at the 1-position introduces a key basic nitrogen atom, a common feature in many opioid receptor ligands that is often crucial for receptor interaction.[10] Understanding how modifications to this scaffold impact biological activity is paramount for the rational design of new and improved analgesics.
Structure-Activity Relationship (SAR) of this compound Analogs
While a comprehensive, dedicated SAR study on this compound analogs is not extensively documented in a single source, we can synthesize findings from studies on structurally related piperidine and 4-aminopiperidine derivatives to infer key SAR trends. The primary target for these compounds is often the μ-opioid receptor (MOR), a key mediator of analgesia.[2][6]
Key Structural Modifications and Their Impact on Activity:
-
Substitution on the Piperidine Ring (Positions 2, 3, 5, and 6):
-
Alkyl Substitution: Small alkyl groups, such as methyl, at the 3-position of the piperidone ring can influence the molecule's conformation and interaction with the receptor. In some series of 2,6-diaryl-3-methyl-4-piperidones, specific substitutions have been shown to enhance analgesic activity.[8]
-
Aryl Substitution: The introduction of aryl groups at the 2- and 6-positions can significantly impact potency. The nature and substitution pattern of these aryl rings are critical for receptor binding.[8]
-
-
Modifications at the 4-Position:
-
Anilido Group: The incorporation of an anilido group at the 4-position is a hallmark of the highly potent fentanyl class of opioids.[11] Modifications to the aniline ring and the acyl chain can fine-tune affinity and efficacy.
-
Aryl and Heteroaryl Groups: Direct attachment of aryl or heteroaryl groups to the 4-position can also lead to potent analgesic agents.[11] The electronic properties and steric bulk of these groups are key determinants of activity.
-
-
The Role of the 1-(Dimethylamino) Group:
-
The tertiary amine provided by the dimethylamino group is expected to be protonated at physiological pH, forming a cationic head that can engage in a crucial ionic interaction with a conserved aspartate residue (Asp147 in the MOR) in the opioid receptor binding pocket.[10]
-
While direct SAR on the N,N-dimethyl group itself is limited in the immediate context, studies on related compounds show that the nature of the N-substituent is a critical determinant of activity and can even switch a compound from an agonist to an antagonist.[12][13]
-
Below is a conceptual workflow for a typical SAR study of this nature:
Caption: A generalized workflow for the Structure-Activity Relationship (SAR) study of novel compounds.
Comparative Performance of Piperidinone Analogs
The following table summarizes the biological activity of representative piperidine derivatives from the literature, highlighting the impact of structural modifications on their analgesic potential. It is important to note that these compounds are not all direct this compound analogs but provide valuable insights into the broader SAR.
| Compound ID | Core Structure | Key Modifications | Biological Activity (Opioid Receptor Affinity/Analgesic Potency) | Reference |
| 1 | 2,6-diaryl-3-methyl-4-piperidone | 2-(4-Methylphenyl), 6-(4-chlorophenyl) | Highest analgesic and local anesthetic activity in its series. | [8] |
| 2 | 4-Anilidopiperidine | 4-phenyl, N-propionyl (Fentanyl analog) | Potent opioid analgesic. | [11] |
| 3 | 4-Heteroaryl-4-anilidopiperidine | 4-(4-methylthiazol-2-yl), N-propionyl | High analgesic potency, short duration of action. | [11] |
| 4 | 4-Aminopiperidine | N1-acyl, N4-alkyl substitutions | Active in mouse hot-plate test, N-type calcium channel antagonism. | [14] |
| 5 | 4-Amino methyl piperidine | Various N-substitutions on the amino methyl group | HN58 showed 100% inhibition in writhing test. | [2] |
Experimental Protocols
Synthesis of a Representative 4-Piperidone Analog via Mannich Reaction
The Mannich reaction is a cornerstone for the synthesis of 4-piperidone derivatives.[7][8][9][15][16]
Protocol for the Synthesis of 2,6-Diaryl-3-methyl-4-piperidones: [8]
-
Reaction Setup: In a round-bottom flask, combine ethyl methyl ketone, a substituted aromatic aldehyde, and ammonium acetate in ethanol.
-
Reaction Conditions: Reflux the mixture for a specified period. The reaction involves the condensation of the three components to form the piperidone ring.
-
Work-up and Purification: After cooling, the product may precipitate or be extracted. The crude product is then purified by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.
In Vitro Mu-Opioid Receptor (MOR) Competitive Binding Assay
This assay determines the binding affinity of a test compound to the MOR by measuring its ability to displace a radiolabeled ligand.[17][18][19][20][21]
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor (hMOR).[17]
-
Radioligand: [³H]-DAMGO (a selective mu-opioid agonist).[17]
-
Test Compound: The synthesized this compound analog.
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).[17]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[17]
-
Filtration Apparatus: Brandel or similar cell harvester with Whatman GF/C glass fiber filters.[17]
-
Scintillation Counter.
Procedure: [17]
-
Assay Setup: In a 96-well plate, combine the hMOR cell membranes, [³H]-DAMGO, and varying concentrations of the test compound in the assay buffer. For total binding, omit the test compound. For non-specific binding, add a high concentration of naloxone.
-
Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Caption: Experimental workflow for in vitro and in vivo evaluation of analgesic compounds.
In Vivo Analgesia Assessment: Hot Plate Test
The hot plate test is a standard method for evaluating the central analgesic activity of drugs in rodents.[22][23][24][25][26]
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Test animals (e.g., mice).
-
Test compound solution.
-
Vehicle control (e.g., saline).
-
Positive control (e.g., morphine).
-
Acclimatization: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Determine the baseline latency for each mouse by placing it on the hot plate (maintained at a constant temperature, e.g., 55°C) and recording the time until it exhibits a nocifensive response (e.g., paw licking or jumping). A cut-off time is set to prevent tissue damage.
-
Drug Administration: Administer the test compound, vehicle, or positive control to the mice (e.g., via intraperitoneal injection).
-
Post-treatment Measurement: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group to determine the analgesic effect of the test compound.
Opioid Receptor Signaling
The analgesic effects of the compounds discussed are primarily mediated through the activation of G-protein coupled opioid receptors.[5][6][27]
Caption: A simplified diagram of the μ-opioid receptor signaling pathway leading to analgesia.
Upon agonist binding, the μ-opioid receptor activates inhibitory G-proteins (Gi/o).[27][28] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[28] Additionally, the activated G-proteins modulate ion channels, causing an increase in potassium efflux and a decrease in calcium influx.[5] These events collectively lead to hyperpolarization of the neuronal membrane and a reduction in the release of neurotransmitters involved in pain signaling, ultimately producing analgesia.[5][6]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel analgesic agents. By leveraging the established principles of piperidine-based opioid receptor modulators, researchers can systematically explore the SAR of this compound class. The key to success lies in the careful selection of substituents on the piperidine ring and at the 4-position to optimize interactions with the opioid receptor binding pocket. The experimental protocols outlined in this guide provide a robust framework for the synthesis and evaluation of new analogs, paving the way for the discovery of next-generation pain therapeutics with improved efficacy and safety profiles.
References
-
Analgesic activity of alkyl piperidine derivatives. (n.d.). Pak. J. Pharm. Sci.[Link]
-
Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 43(6), 5437-5452. [Link]
-
Anand, P., & Montgomery, D. (2018). Opioid receptors signaling network. Journal of Pain & Relief, 7(5). [Link]
-
Khan, M. A., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Pakistan journal of pharmaceutical sciences, 26(4), 741-747. [Link]
-
Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology, 115(6), 1363-1381. [Link]
-
Menéndez, L., et al. (2002). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Pharmacology Biochemistry and Behavior, 72(1-2), 405-412. [Link]
-
JoVE. (2024). Opioid Receptors: Overview. Journal of Visualized Experiments. [Link]
-
Laorden, M. L., et al. (2000). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of neuroscience methods, 97(1), 37-43. [Link]
-
ResearchGate. (n.d.). Opioid receptor signaling pathway. [Link]
-
Law, P. Y., & Loh, H. H. (2003). Opioid Receptor Signal Transduction Mechanisms. The Opioid Receptors, 215-263. [Link]
-
Rajeswari, R., & Manimekalai, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]
-
Dimmock, J. R., et al. (1998). Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. Die Pharmazie, 53(11), 753-757. [Link]
-
Naseem, H., et al. (2018). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 7(2). [Link]
-
Wang, L., et al. (2010). Synthesis of β-Aminoketones and Construction of Highly Substituted 4-Piperidones by Mannich Reaction Induced by Persistent Radical Cation Salts. Organic Letters, 12(4), 780-783. [Link]
-
Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. [Link]
-
Foster, R. H., & Carman, A. J. (1947). Studies in analgesia; piperidine derivatives with morphine-like activity. Journal of Pharmacology and Experimental Therapeutics, 91(3), 195-209. [Link]
-
Deuis, J. R., et al. (2017). Methods used to evaluate pain behaviors in rodents. Frontiers in molecular neuroscience, 10, 284. [Link]
-
Conduct Science. (n.d.). Rodent Hot Plate Pain Assay. [Link]
-
Noller, C. R., & Baliah, V. (1948). The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society, 70(11), 3853-3855. [Link]
-
Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of medicinal chemistry, 47(25), 6335-6346. [Link]
-
Corbett, A. D., et al. (2001). In vitro opioid receptor assays. Current protocols in pharmacology, Chapter 4, Unit 4.1. [Link]
-
Faisca Phillips, A. M. M. (2020). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. RSC Medicinal Chemistry, 11(11), 1279-1293. [Link]
-
Waelbroeck, M., et al. (1988). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. Biochemical pharmacology, 37(14), 2735-2742. [Link]
-
Kędzierska, E., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Pharmaceuticals, 16(9), 1267. [Link]
-
Colapret, J. A., et al. (1989). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of medicinal chemistry, 32(5), 968-974. [Link]
-
Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(9-10), e1800127. [Link]
-
Hänninen, O., et al. (2011). The principle of the delta opioid receptor – ligand binding assay. Analytical and Bioanalytical Chemistry, 400(7), 2037-2043. [Link]
-
Gunaratna, M. J., et al. (2019). Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. Arkivoc, 2019(3), 22-39. [Link]
-
Ananthan, S., et al. (2003). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & medicinal chemistry letters, 13(3), 529-532. [Link]
-
Gil, L. F., et al. (2004). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Synthetic Communications, 34(19), 3561-3571. [Link]
-
Renau, T. E., et al. (1990). Influence of N substitution on antimycobacterial activity of ciprofloxacin. Antimicrobial agents and chemotherapy, 34(3), 496-497. [Link]
-
Gáspár, R., et al. (2012). Effect of anchoring 4-anilidopiperidines to opioid peptides. ACS medicinal chemistry letters, 3(10), 841-846. [Link]
-
Ananthan, S., et al. (2003). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & medicinal chemistry letters, 13(3), 529-532. [Link]
-
Kaur, H., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6571. [Link]
-
Renau, T. E., et al. (1990). Influence of N substitution on antimycobacterial activity of ciprofloxacin. Antimicrobial agents and chemotherapy, 34(3), 496-497. [Link]
-
OmicsDI. (n.d.). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity ? opioid receptor (MOR) agonist/? opioid receptor (DOR) antagonist ligands. [Link]
-
Osborne, R., et al. (1988). Mu receptor binding of some commonly used opioids and their metabolites. Pain, 34(2), 129-132. [Link]
-
Ruland, J., et al. (2021). Differential recognition of opioid analgesics by µ opioid receptors: Predicted interaction patterns correlate with ligand-specific voltage sensitivity. bioRxiv. [Link]
-
Schmid, C. L., et al. (2017). Biased versus Partial Agonism in the Search for Safer Opioid Analgesics. Molecules, 22(10), 1735. [Link]
-
Ruland, J., et al. (2023). Differential interaction patterns of opioid analgesics with µ opioid receptors correlate with ligand-specific voltage sensitivity. eLife, 12, e85494. [Link]
-
Zhang, H., et al. (2024). Cryo-EM structure of small-molecule agonist bound delta opioid receptor-Gi complex enables discovery of biased compound. Nature Communications, 15(1), 1-13. [Link]
-
Yu, G., et al. (1995). The opioid receptor binding of dezocine, morphine, fentanyl, butorphanol and nalbuphine. Zhongguo yao li xue bao = Acta pharmacologica Sinica, 16(6), 483-486. [Link]
-
Sharma, C., et al. (2024). Advancing Pain Understanding and Drug Discovery: Insights from Preclinical Models and Recent Research Findings. International Journal of Molecular Sciences, 25(5), 2824. [Link]
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. tandfonline.com [tandfonline.com]
- 3. longdom.org [longdom.org]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jove.com [jove.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of N substitution on antimycobacterial activity of ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of N substitution on antimycobacterial activity of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. In vitro opioid receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. meliordiscovery.com [meliordiscovery.com]
- 25. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 26. maze.conductscience.com [maze.conductscience.com]
- 27. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(Dimethylamino)-4-piperidinone
As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 1-(Dimethylamino)-4-piperidinone demand rigorous protocols rooted in a deep understanding of their chemical nature and potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment. The causality behind each recommendation is explained to empower you to make informed safety decisions.
Hazard Assessment & Risk Profile of this compound
Compounds such as Piperidine, 1-Methyl-4-piperidone, and various dimethylamino-substituted heterocycles are consistently classified as highly toxic and corrosive. For instance, Piperidine is known to be toxic in contact with skin or if inhaled and causes severe skin burns and eye damage[1]. Similarly, 1-Methyl-4-piperidone is also corrosive[2]. Many of these compounds are also toxic to aquatic life, mandating that they be prevented from entering drains and waterways[1].
Based on this evidence from analogous structures, we must treat this compound as a substance with the following potential hazards:
| Hazard Category | Description & Causality | Primary Sources |
| Acute Toxicity (Oral, Dermal, Inhalation) | The piperidine ring and its derivatives can be rapidly absorbed and exhibit high systemic toxicity. The dimethylamino group can also contribute to the toxicological profile. Assumed to be toxic or fatal upon exposure. | [1][2] |
| Corrosivity | Heterocyclic amines are often strong bases, capable of causing severe chemical burns to skin and irreversible damage to eyes upon contact. | [1][2] |
| Environmental Hazard | Many amine compounds are toxic to aquatic organisms. Improper release can disrupt ecosystems. Disposal must be contained to prevent environmental contamination. | [1] |
| Flammability | Related piperidine compounds are flammable liquids with low flash points[1][2]. Vapors may form explosive mixtures with air. While the physical state of this compound may vary, flammability is a credible risk. | [1][2] |
Personnel Protection & Engineering Controls: A Mandate for Safety
Given the high assumed toxicity, all handling and disposal operations must be conducted with stringent protective measures.
-
Engineering Controls : All work, including weighing, transferring, and preparing for disposal, must be performed within a certified chemical fume hood to prevent inhalation of vapors or aerosols. Ensure that eyewash stations and safety showers are unobstructed and in close proximity to the workstation[2].
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.
-
Gloves : Wear nitrile or neoprene gloves (double-gloving is recommended) that are rated for chemical resistance. Immediately discard and replace gloves upon any sign of contamination.
-
Eye/Face Protection : Chemical splash goggles and a full-face shield are required to protect against splashes[1].
-
Lab Coat/Apron : A chemically resistant lab coat or apron must be worn. Flame-retardant clothing is advisable if handling larger quantities[1].
-
Respiratory Protection : If there is any risk of exposure outside a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.
-
Waste Characterization & Segregation: The First Step in Proper Disposal
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for its safe disposal from "cradle-to-grave"[3]. The first step is to correctly characterize the waste.
Due to its inferred high toxicity, this compound waste should be managed as an acutely hazardous waste . This classification aligns with the EPA's "P-list" of hazardous wastes[4][5]. This has several critical implications:
-
Accumulation Limit : No more than one quart of P-listed waste may be accumulated in a satellite accumulation area (SAA) at any one time[5].
-
"Empty" Containers are Hazardous : Any container that once held a P-listed chemical, even if "empty," must be managed as hazardous waste and cannot be disposed of as regular trash or rinsed for reuse[5].
-
Contaminated Materials : All materials that come into contact with the chemical, such as gloves, weigh boats, and absorbent pads, must also be disposed of as P-listed hazardous waste[5].
Waste Segregation is Non-Negotiable :
-
Keep all this compound waste (liquid, solid, and contaminated debris) separate from all other waste streams to prevent dangerous reactions and to ensure proper disposal[6].
-
Use dedicated, clearly labeled, and compatible waste containers.
Step-by-Step Disposal Protocols
The overarching principle for the disposal of this compound is to use a licensed hazardous waste management company[6]. The following protocols detail how to prepare the waste for collection.
Protocol 4.1: Disposal of Unused or Excess Chemical
-
Container Integrity : Ensure the original container is in good condition with a securely tightened cap. The label must be legible.
-
Labeling : Do not deface the original manufacturer's label. Affix a hazardous waste tag to the container, clearly printing "HAZARDOUS WASTE" and identifying the contents as "this compound". Include the date accumulation started.
-
Storage : Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the lab personnel[2]. The SAA should have secondary containment to capture any potential leaks.
-
Arrange Pickup : Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup by a licensed hazardous waste contractor.
Protocol 4.2: Disposal of Contaminated Solid Waste
This protocol applies to items such as disposable gloves, weigh paper, pipette tips, and absorbent pads.
-
Use Disposable Materials : Whenever possible, use disposable labware to minimize the generation of contaminated reusable items[5].
-
Collection : Place all contaminated solid waste into a dedicated, puncture-proof container lined with a heavy-duty plastic bag. A rigid container is preferred to prevent tearing.
-
Labeling : Clearly label the container with a hazardous waste tag, listing the contents as "Debris contaminated with this compound".
-
Closure and Storage : Once the container is full (not exceeding the one-quart limit for P-listed waste in an SAA), securely close the inner bag and seal the outer container. Store it in the SAA for pickup.
Protocol 4.3: Decontamination of Small Spills & Rinsate Collection
-
Evacuate & Secure : If a spill occurs, alert personnel and secure the area. Ensure the fume hood is operating correctly.
-
Containment : Cover the spill with an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Neutralization (Use with Extreme Caution) : Due to the basic nature of amines, a weak acid could be used for neutralization[3]. However, this can be a highly exothermic reaction and should only be attempted by trained personnel following a specific, validated procedure. For most lab-scale spills, absorption without neutralization is the safer course of action.
-
Collection : Carefully sweep the absorbent material into a dedicated, sealable waste container.
-
Final Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. All cloths and cleaning materials must be collected as hazardous waste.
-
Triple-Rinsing Non-Disposable Items : Any non-disposable glassware or equipment that becomes contaminated must be triple-rinsed. The first two rinses should be with a solvent capable of dissolving the compound, and the final rinse with water. Crucially, all three rinsates must be collected as liquid hazardous waste [5]. Label the rinsate container appropriately.
Disposal Decision Workflow
The following diagram outlines the logical flow for managing this compound from use to final disposal.
Caption: Decision workflow for the safe disposal of this compound waste.
Final Disposal Method: The Role of Incineration
While laboratories are responsible for segregation and packaging, the ultimate destruction of amine waste is typically handled by specialized facilities. High-temperature incineration is the preferred method for organic compounds like this one[7]. This process ensures the complete destruction of the molecule, converting it into less harmful gases such as carbon dioxide, water vapor, and nitrogen oxides, which are then treated by the facility's emission control systems[2]. Landfilling is generally not an appropriate option for this type of toxic liquid waste[7].
By adhering to these detailed procedures, you build a self-validating system of safety, ensuring that every step, from handling to final disposal, is conducted with the highest degree of scientific integrity and responsibility.
References
-
Piperidine - Properties, Production, and Applications . Ataman Kimya. [Link]
-
Amine Disposal For Businesses . Collect and Recycle. [Link]
-
Neutralizing Amine | Refinery Chemicals . Chemtex Speciality Limited. [Link]
-
EPA HAZARDOUS WASTE CODES . SUWEB. [Link]
-
EPA HAZARDOUS WASTE CODES . (Source not specified). [Link]
-
Disposing Amine Waste . Technology Catalogue. [Link]
-
EPA HAZARDOUS WASTE CODES . (Source not specified). [Link]
-
How to Neutralize Chemical Spills . (2024). Lab Manager. [Link]
-
EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification . (2025). ACTenviro. [Link]
-
Handling of Amine-based Wastewater Produced During Carbon Capture . (2019). ResearchGate. [Link]
-
Waste Code - RCRAInfo . U.S. Environmental Protection Agency. [Link]
-
Piperidine . Wikipedia. [Link]
-
Neutralizing Amine . CHIMIART. [Link]
-
Neutralization Guide . University of Georgia Environmental Safety Division. [Link]
-
Piperidine . PubChem, National Institutes of Health. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]
-
Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance . University of Washington Environmental Health & Safety. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 4. actenviro.com [actenviro.com]
- 5. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Dimethylamino)-4-piperidinone
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling 1-(Dimethylamino)-4-piperidinone (CAS No. 90270-98-7). While specific safety data for this compound is not extensively documented, its structure, belonging to the piperidone family, necessitates a cautious approach. The guidance herein is synthesized from the known hazards of structurally analogous compounds, such as 1-Methyl-4-piperidone and 4-(Dimethylamino)pyridine, to ensure a robust margin of safety. We will operate under the principle of treating this compound with a high degree of caution, assuming it may be corrosive, toxic, and flammable.
Hazard Assessment: The Foundation for Your Safety
Understanding the "why" behind each safety protocol is critical. The recommendations in this guide are based on the hazard profiles of similar piperidone and piperidine derivatives. These related compounds exhibit significant health and physical hazards that we must assume are present in this compound.
-
Corrosivity (Skin and Eyes): Many piperidine derivatives are classified as corrosive and can cause severe skin burns and serious eye damage.[1][2] Contact with these chemicals can lead to the rapid destruction of tissue. Ingestion is particularly dangerous, with the potential to cause severe swelling and perforation of the esophagus or stomach.[1][2]
-
Toxicity: Related compounds are known to be toxic if swallowed, fatal in contact with skin, and toxic if inhaled.[3][4] Systemic effects on the nervous system have also been noted.
-
Flammability: The piperidone chemical family includes compounds that are flammable liquids and vapors.[1][3] Their vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1][3]
-
Respiratory Irritation: Inhalation may cause respiratory irritation.[2][5]
Given these potential risks, a comprehensive Personal Protective Equipment (PPE) plan is not merely a recommendation—it is an operational necessity.
Core Directive: Your Personal Protective Equipment (PPE) Ensemble
The selection of PPE is your primary defense against exposure. All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Eye and Face Protection
Direct contact with the eyes can cause irreversible damage.
-
Minimum Requirement: Always wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Enhanced Protection: When there is a risk of splashing—such as during solution preparation, transfers of larger volumes, or cleaning spills—a full-face shield must be worn in conjunction with chemical safety goggles.[6] Standard eyeglasses are not a substitute for safety goggles.[7]
Skin and Body Protection
Dermal contact is a significant route of exposure, with potentially fatal consequences.
-
Gloves: Wear two pairs of chemical-resistant gloves, with the outer glove extending over the cuff of the lab coat or gown.[7]
-
Material: Nitrile or neoprene gloves are recommended.[6] Avoid thin, disposable PVC gloves which offer little protection.[7]
-
Integrity: Always inspect gloves for tears or punctures before use.
-
Frequency of Change: Change gloves every 30-60 minutes or immediately if you suspect contamination or damage.[7]
-
-
Gown/Coat: A buttoned, long-sleeved lab coat is the minimum requirement for handling small quantities. For larger quantities or tasks with a higher splash potential, a chemical-resistant gown or apron over the lab coat is necessary.[6][8]
Respiratory Protection
While working in a fume hood is the primary engineering control, respiratory protection may be required in specific situations.
-
Standard Operations: For routine handling of small quantities inside a properly functioning chemical fume hood, additional respiratory protection is typically not required.
-
High-Risk Scenarios: In cases of poor ventilation, aerosol generation, or during a large spill cleanup, a NIOSH-approved respirator is mandatory. A full-face respirator with organic vapor cartridges is recommended as it also provides eye protection.[1]
Operational & Disposal Plans
Procedural diligence is key to minimizing risk. The following table outlines the recommended PPE for various laboratory tasks.
PPE Selection Matrix for Handling this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing (Solid) | Safety Goggles | Double Nitrile Gloves | Lab Coat | Use in fume hood or ventilated balance enclosure. Respirator on standby. |
| Solution Preparation | Goggles & Face Shield | Double Nitrile Gloves | Chemical-Resistant Gown/Apron | Required if not in a fume hood. |
| Reaction Setup/Monitoring | Safety Goggles | Double Nitrile Gloves | Lab Coat | Work must be conducted in a fume hood. |
| Small Volume Transfer (<50 mL) | Safety Goggles | Double Nitrile Gloves | Lab Coat | Work must be conducted in a fume hood. |
| Large Volume Transfer (>50 mL) | Goggles & Face Shield | Double Nitrile Gloves | Chemical-Resistant Gown/Apron | Work must be conducted in a fume hood. |
| Spill Cleanup | Goggles & Face Shield | Heavy-Duty Nitrile/Neoprene Gloves | Chemical-Resistant Coverall | NIOSH-Approved Respirator with Organic Vapor Cartridges |
Emergency Response: Spills and Exposure
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][8] Seek immediate medical attention.
-
Eye Exposure: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.
-
Spill Cleanup: Evacuate the area. Wear the full PPE ensemble outlined in the table above. Cover the spill with an inert absorbent material like sand, silica gel, or vermiculite.[1][9] Scoop the material into a suitable, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains.
Disposal Plan
-
Chemical Waste: All waste containing this compound must be treated as hazardous waste.[1] Dispose of it in a properly labeled, sealed container.
-
Contaminated PPE: All disposable PPE (gloves, gowns, etc.) that has come into contact with the chemical should be collected in a designated hazardous waste container.
-
Regulatory Compliance: Always consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][4]
Visualization: PPE Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
References
-
LabSolutions. This compound. [Link]
-
Chemsrc. 1-(DIMETHYLAMINO)PIPERIDIN-4-ONE | CAS#:90270-98-7. [Link]
-
National Center for Biotechnology Information. "1,3-Dimethyl-4-piperidone" PubChem Compound Summary for CID 107311. [Link]
-
Loba Chemie. (2016, May 30). 4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS MSDS. [Link]
-
Wikipedia. 4-Piperidone. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding 1,3-Dimethyl-4-Piperidinone: Properties and Industrial Significance. [Link]
-
Ali Spring. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. lobachemie.com [lobachemie.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. hsa.ie [hsa.ie]
- 7. pppmag.com [pppmag.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
